nicotine N,N'-dioxide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-(1-methyl-1-oxidopyrrolidin-1-ium-2-yl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H14N2O2/c1-12(14)7-3-5-10(12)9-4-2-6-11(13)8-9/h2,4,6,8,10H,3,5,7H2,1H3 |
InChI Key |
GSXMRZNVDIMTTQ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCC1C2=C[N+](=CC=C2)[O-])[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Structure and Physicochemical Properties
An In-depth Technical Guide to the Chemical Properties of Nicotine N-Oxides
Introduction
This technical guide provides a comprehensive overview of the chemical and biological properties of the N-oxide derivatives of nicotine. The term "nicotine N,N'-dioxide" is ambiguous in scientific literature; the vast majority of research focuses on the two distinct mono-N-oxides: Nicotine 1-N-oxide (oxidation at the pyridine nitrogen) and Nicotine 1'-N-oxide (oxidation at the pyrrolidine nitrogen). A doubly oxidized species is not well-documented. This guide will detail the properties, synthesis, and biological relevance of these two primary mono-N-oxide metabolites, intended for researchers, scientists, and professionals in drug development.
Nicotine N-oxides are derivatives of (S)-nicotine where one of the nitrogen atoms is oxidized. This oxidation alters the molecule's polarity, reactivity, and biological interactions.
Nicotine 1-N-oxide (Pyridine N-oxide)
This compound results from the oxidation of the nitrogen atom in the pyridine ring.
-
Synonyms : (S)-nicotine 1-N-oxide, 3-[(2S)-1-methylpyrrolidin-2-yl]-1-oxidopyridin-1-ium
-
Appearance : Typically a white to off-white solid, soluble in water and organic solvents.[1]
Nicotine 1'-N-oxide (Pyrrolidine N-oxide)
This is the more commonly studied metabolite, formed by the oxidation of the pyrrolidine nitrogen. It exists as two diastereomers, cis and trans, due to the new stereocenter at the nitrogen atom.
-
Synonyms : (-)-Nicotine 1'-oxide, Oxynicotine
-
Appearance : The purified trans isomer is a crystalline solid.[2][3]
The table below summarizes the key physicochemical properties of the nicotine mono-N-oxides.
| Property | Nicotine 1-N-oxide | Nicotine 1'-N-oxide |
| Molecular Formula | C₁₀H₁₄N₂O[1][4] | C₁₀H₁₄N₂O[5][6] |
| Molecular Weight | 178.23 g/mol [1][4] | 178.23 g/mol [5][6] |
| Monoisotopic Mass | 178.110613074 Da[4] | 178.110613074 Da[6] |
| IUPAC Name | 3-[(2S)-1-methylpyrrolidin-2-yl]-1-oxidopyridin-1-ium[4] | 3-[(2S)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]pyridine[5][6] |
| CAS Number | 2820-55-5[1][4] | 491-26-9[6] |
| Melting Point | Not reported | 170-173 °C (trans isomer)[2][3] |
| Specific Rotation [α]D | Not reported | +65.3°[2] |
| Solubility | Soluble in water and organic solvents[1] | Soluble in DMF (50 mg/ml), DMSO (30 mg/ml), Ethanol (50 mg/ml)[7] |
Synthesis and Experimental Protocols
The synthesis of nicotine N-oxides is typically achieved through the direct oxidation of nicotine. The choice of oxidizing agent and reaction conditions can influence the yield and the ratio of products (pyridine vs. pyrrolidine oxidation) and diastereomers (cis vs. trans for N'-oxide).
Synthesis of Nicotine 1'-N-oxide
Method 1: Oxidation with Hydrogen Peroxide A common and scalable method for producing a mixture of cis- and trans-nicotine 1'-N-oxides involves the use of hydrogen peroxide, often with an acid catalyst. The trans isomer can then be selectively crystallized.
Method 2: Stereoselective Synthesis with m-CPBA The use of meta-chloroperoxybenzoic acid (m-CPBA) as an oxidizing agent in chloroform at room temperature favors the formation of the cis diastereomer, yielding a cis:trans ratio of approximately 5:1.[5]
Detailed Experimental Protocol: Industrial Scale Synthesis of trans-Nicotine 1'-N-oxide
The following protocol is adapted from a patented industrial process for the preparation and purification of the trans isomer.[3]
Materials:
-
Nicotine (10 kg, 61.8 mol)
-
50% Hydrogen Peroxide (H₂O₂) (4.62 kg, 68 mol)
-
Citric Acid (125 g, 0.65 mol)
-
n-Propanol (25 kg)
-
Molecular Sieves (4 Å, 5 kg)
-
Methylene Chloride (5 kg)
-
Acetone (5 kg)
Procedure:
-
Reaction: Pre-heat 10 kg of nicotine to approximately 40°C in a reactor with an agitator.
-
Oxidation: Slowly feed a mixture of 4.62 kg of 50% H₂O₂ and 125 g of citric acid into the reactor. The addition rate is controlled to maintain a reaction temperature of approximately 80°C, utilizing the heat of reaction.
-
Completion: After the addition is complete (approx. 2 hours), maintain the batch at 80°C with external heating for a total reaction period of 5 hours to achieve ~98% nicotine conversion. The resulting mixture has a cis/trans ratio of approximately 1:1.67.
-
Dehydration: Add 25 kg of n-propanol to the crude product mixture and perform an azeotropic distillation. An azeotrope of n-propanol/water (75:25 ratio) will distill off, efficiently removing water.
-
Final Drying: Add 5 kg of 4 Å molecular sieves to the dehydrated residue in 5 kg of methylene chloride to remove trace amounts of water.
-
Crystallization: Upon cooling the thoroughly dried reaction mixture, pure trans-nicotine 1'-N-oxide crystallizes out due to its lower solubility compared to the cis isomer.
-
Isolation: Filter the crystals via suction, wash with 5 kg of acetone, and dry in a drying cabinet at 60°C. This yields approximately 4 kg of pure trans-nicotine 1'-N-oxide (m.p. 171°-173°C).
Spectroscopic Characterization
Detailed spectroscopic data for nicotine N-oxides are not widely published. The following tables summarize key expected features based on the analysis of related compounds and general chemical principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The introduction of the N-oxide group significantly affects the electronic environment of nearby protons and carbons, leading to predictable shifts in their NMR signals.
| Nucleus | Expected Chemical Shift (δ, ppm) & Rationale |
| ¹H NMR | Pyridine Ring Protons (1-N-oxide): Protons ortho and para to the N-oxide group (H2, H6, H4) are expected to be significantly deshielded (shifted downfield to >8.5 ppm) compared to nicotine due to the electron-withdrawing nature of the N-O bond. Pyrrolidine Ring Protons (1'-N-oxide): Protons on carbons adjacent to the N'-oxide (H2', H5') and the N'-methyl protons will be deshielded compared to nicotine. The chemical shifts will differ between the cis and trans diastereomers. |
| ¹³C NMR | Pyridine Ring Carbons (1-N-oxide): Carbons directly bonded to the N-oxide (C2, C6) and the para carbon (C4) are expected to be shielded (shifted upfield), while the meta carbons (C3, C5) are deshielded. This is a characteristic effect of N-oxidation in aromatic heterocycles. Pyrrolidine Ring Carbons (1'-N-oxide): Carbons adjacent to the N'-oxide (C2', C5') and the N'-methyl carbon will be deshielded due to the inductive effect of the oxygen atom. |
Mass Spectrometry (MS)
Mass spectrometry is a key analytical tool for identifying nicotine metabolites. The molecular ion peak for both mono-N-oxides will appear at an m/z ratio corresponding to C₁₀H₁₄N₂O (e.g., [M+H]⁺ at m/z 179).
| Compound | Key Fragmentation Information |
| Nicotine 1'-N-oxide | Undergoes thermal rearrangement in a GC inlet to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine, which then fragments. Major ions observed for this derivative are at m/z 178 (M⁺), 119, 118, and 60.[8] A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom. |
| Nicotine 1-N-oxide | Fragmentation is expected to involve the pyridine ring, but detailed public data is scarce. A common pathway involves the neutral loss of characteristic fragments from the pyrrolidine ring. |
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of an N-oxide is the N-O stretching vibration.
| Compound | Expected IR Absorption Bands (cm⁻¹) |
| Nicotine N-Oxides | A strong absorption band corresponding to the N→O stretching frequency is expected. For related aromatic N-oxides, this band typically appears in the 1200-1300 cm⁻¹ region. For myosmine-N'-oxide, a related compound, a strong band attributed to the N→O stretch was observed at 1235 cm⁻¹.[2] |
Chemical Reactivity
-
Reduction: Nicotine N'-oxide can be reduced back to nicotine. This reaction occurs in the human gastrointestinal tract, likely mediated by gut bacteria, and can also be achieved in the lab using reducing agents like titanium trichloride.[9]
-
Reaction with Acylating Agents: Nicotine N'-oxide reacts with acetic anhydride to yield 1'-(3-pyridyl)-4'-(N'-acetylmethylamino)-I'-propanone.[2] With stronger acylating agents like acetyl chloride or benzoyl chloride, it rearranges to form pseudooxynicotine.[2]
-
Thermal Rearrangement: When heated, nicotine N'-oxide can rearrange to form 2'-Methyl-6'-(3-pyridyl)-tetrahydro-1',2'-oxazine.[2] This is a key consideration for analysis by gas chromatography.[8]
Biological Formation and Activity
Metabolic Pathway
Nicotine N'-oxidation is a minor but significant pathway of nicotine metabolism, accounting for 4-7% of nicotine elimination.[4] This biotransformation is catalyzed primarily by the Flavin-containing Monooxygenase (FMO) family of enzymes, with FMO3 being the principal isoform responsible in the human liver.[10] This is distinct from the major metabolic pathway, C-oxidation to cotinine, which is mediated by CYP2A6. In individuals with deficient CYP2A6 activity, the FMO-mediated N-oxidation pathway becomes more prominent.[10][11]
Enzyme Kinetics
The formation of nicotine 1'-N-oxide by FMO enzymes has been characterized kinetically. Both FMO1 and FMO3 exhibit high activity towards nicotine.
| Enzyme | Km (mM) | Vmax/Km (nL/min/mg) |
| FMO1 | 0.75[4] | 16[4] |
| FMO3 | 0.70[4] | 16[4] |
| Human Liver Microsomes | 0.80[4] | 14[4] |
Pharmacological Activity and Signaling
While nicotine's primary effects are mediated by agonism of nicotinic acetylcholine receptors (nAChRs), the activity of its metabolites is less potent but still significant. Research indicates that nicotine N-oxide can modulate the activity of human α4β2 nAChRs , which are crucial for the reinforcing and addictive effects of nicotine.[12] This suggests that N-oxide metabolites are not merely inactive excretion products but may contribute to the overall neuropharmacological profile of tobacco use. Modulation could involve direct binding to the receptor or allosteric effects, leading to altered ion flow and neuronal excitability.
References
- 1. nicotine N-oxide | C10H14N2O | CID 211457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. US4641667A - Process of preparing nicotine N'-oxide and smoking products containing it - Google Patents [patents.google.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Buy nicotine-1'-N-oxide | 491-26-9 [smolecule.com]
- 6. Nicotine 1'-N-oxide | C10H14N2O | CID 68107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - Nicotine 1-n-oxide (C10H14N2O) [pubchemlite.lcsb.uni.lu]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Nicotine-N’-oxidation by flavin monooxygenase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nicotine Dependence is Associated with Functional Variation in FMO3, an Enzyme that Metabolizes Nicotine in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
cis and trans isomers of nicotine N,N'-dioxide
An In-depth Technical Guide on the Cis and Trans Isomers of Nicotine N,N'-Dioxide Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , focusing on their synthesis, characterization, and biological context. The information is curated to be a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.
Introduction
Nicotine, the primary psychoactive alkaloid in tobacco, undergoes extensive metabolism in vivo, leading to a variety of derivatives. Among these are the N-oxides, formed by the oxidation of the nitrogen atoms in the pyrrolidine and pyridine rings. The di-oxidation of nicotine results in the formation of this compound, which can exist as cis and trans diastereomers. These isomers are of interest for their potential roles in nicotine metabolism and toxicology. This guide details the available scientific information on these specific isomers.
Synthesis and Separation
The primary method for the synthesis of this compound isomers involves the oxidation of (S)-(-)-nicotine.
Experimental Protocol: Synthesis of a Mixture of Cis and Trans this compound
This protocol is adapted from the methodology described by Uwai et al. (2003).[1]
Materials:
-
(S)-(-)-Nicotine (1)
-
m-Chloroperoxybenzoic acid (m-CPBA) (70% solid with H₂O)
-
Chloroform (CHCl₃)
-
Potassium carbonate (K₂CO₃)
-
Water (H₂O)
-
Silica gel for column chromatography
Procedure:
-
A solution of (S)-(-)-nicotine (5 g, 30.8 mmol) in chloroform is prepared in a suitable reaction vessel.
-
m-CPBA (11.8 g, 67.8 mmol, 2.2 equivalents) is added in portions to the stirred nicotine solution at room temperature.
-
The reaction mixture is stirred for 5 hours at room temperature.
-
After 5 hours, potassium carbonate (36 g) and water (6 mL) are added to the mixture and stirred for an additional 5 minutes to neutralize the m-chlorobenzoic acid byproduct.
-
The resulting solution is filtered to remove solids.
-
The filtrate is concentrated under reduced pressure (in vacuo).
-
The crude product is purified by column chromatography on silica gel.
This procedure yields a diastereomeric mixture of cis- and trans-nicotine-N,N'-oxides with a reported ratio of 5:1.[1]
Separation of Isomers
While the synthesis yields a mixture of isomers, their separation is crucial for individual characterization and biological testing. The literature describing the separation of the N,N'-dioxide isomers is scarce. However, for the precursor nicotine-N'-oxides, separation has been achieved by High-Performance Liquid Chromatography (HPLC).[1] It is plausible that similar chromatographic techniques could be employed for the separation of the cis and trans N,N'-dioxide isomers.
Spectroscopic Data and Characterization
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the characterization of nicotine metabolites. For di-N-oxides of nicotine-related compounds, a characteristic fragmentation pathway involves the cleavage of the bond between the pyridine and pyrrolidine rings.[2] This is in addition to fragmentation patterns observed for mono-N-oxides, which include the loss of NH₃ or CH₃NH₂ from the pyrrolidine or piperidine ring, followed by ring closure.[2]
Table 1: Predicted Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₄N₂O₂ | - |
| Molecular Weight | 194.23 g/mol | - |
| Predicted [M+H]⁺ | 195.1134 | - |
Note: This table is based on theoretical calculations and general fragmentation patterns of related compounds. Experimental data for the individual isomers is needed for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation and differentiation of cis and trans isomers. While specific spectra for the individual N,N'-dioxide isomers are not available, the general regions for proton and carbon signals of the nicotine backbone are well-established. The chemical shifts of the protons and carbons on the pyrrolidine and pyridine rings would be expected to be influenced by the N-oxidation, providing a basis for distinguishing the isomers.
Infrared (IR) Spectroscopy
IR spectroscopy can provide information about the functional groups present in the molecule. The IR spectra of nicotine and its derivatives show characteristic bands for the pyridine ring and the aliphatic pyrrolidine ring.[3] For the N,N'-dioxides, the N-O stretching vibrations would be expected to appear in the fingerprint region of the spectrum.
Biological Activity and Signaling Pathways
The biological effects of the have not been extensively studied. Most research has focused on the parent compound, nicotine, and its major metabolites like cotinine and nicotine-N'-oxide.
Metabolism and Excretion
Nicotine is primarily metabolized in the liver by the cytochrome P450 enzyme system.[4] The formation of nicotine N'-oxide is another metabolic pathway.[4] While this compound is a further oxidized product, it is not typically found in the urine of smokers, unlike the trans-isomer of nicotine-N'-oxide which is a major urinary metabolite.[4]
Potential Signaling Pathway Interactions
Given the structural similarity to nicotine, it is plausible that this compound isomers could interact with nicotinic acetylcholine receptors (nAChRs). Nicotine's binding to nAChRs activates various downstream signaling pathways that are involved in cell proliferation, angiogenesis, and apoptosis.[4][5]
Diagram 1: Hypothesized this compound Interaction with Cellular Signaling
Caption: Hypothesized interaction of this compound with nAChRs.
This diagram illustrates the potential mechanism by which this compound isomers could exert biological effects, based on the known actions of nicotine. It is important to note that this is a hypothetical pathway for the N,N'-dioxides and requires experimental validation.
Experimental Workflows
Workflow for Synthesis, Separation, and Characterization
Diagram 2: Experimental Workflow
Caption: Workflow for synthesis and characterization of isomers.
This workflow outlines the necessary steps from the starting material to the characterization of the individual .
Conclusion and Future Directions
The represent a less-explored area of nicotine metabolism. While a synthetic route to a mixture of these isomers has been established, a significant gap exists in the literature regarding their separation and individual characterization. Future research should focus on:
-
Developing and optimizing methods for the separation of the cis and trans isomers.
-
Comprehensive spectroscopic characterization of the purified isomers to provide a definitive reference for future studies.
-
In vitro and in vivo studies to investigate the biological activities of the individual isomers, including their interaction with nAChRs and their effects on downstream signaling pathways.
A deeper understanding of these metabolites will contribute to a more complete picture of nicotine's pharmacology and toxicology.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datapdf.com [datapdf.com]
- 4. Nicotine: From Discovery to Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vivo Formation of Nicotine N,N'-Dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in vivo. While the major metabolic pathway leads to the formation of cotinine, a smaller but significant portion of nicotine is converted to nicotine N,N'-dioxide. This technical guide provides a comprehensive overview of the in vivo mechanism of this compound formation, focusing on the enzymatic pathways, quantitative kinetics, and experimental methodologies used to elucidate this process. The information presented is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and tobacco-related research.
Introduction
The in vivo metabolism of nicotine is a complex process involving multiple enzymatic systems, primarily localized in the liver. The main route of nicotine metabolism is the C-oxidation pathway, catalyzed predominantly by cytochrome P450 2A6 (CYP2A6), which converts nicotine to cotinine.[1][2] However, an alternative pathway involves the N-oxidation of both the pyridine and pyrrolidine nitrogen atoms of the nicotine molecule, leading to the formation of this compound. This metabolite is one of the six primary metabolites of nicotine.[1]
The formation of this compound is principally catalyzed by the Flavin-Containing Monooxygenase (FMO) family of enzymes, with FMO3 playing a crucial role in humans.[1][3] While considered a minor pathway, accounting for approximately 4-7% of nicotine metabolism in individuals with normal CYP2A6 activity, the N-oxidation pathway becomes more significant in individuals with impaired CYP2A6 function.[1][4] In such cases, urinary levels of nicotine N'-oxide can increase to as much as 31% of total nicotine metabolites.[4][5] This guide delves into the specifics of this metabolic route.
Mechanism of this compound Formation
The in vivo conversion of nicotine to this compound is a two-step oxidation process targeting the nitrogen atoms of the nicotine molecule.
Step 1: Formation of Nicotine N'-Oxide
The initial and rate-limiting step is the oxidation of the pyrrolidine nitrogen (N') to form nicotine N'-oxide. This reaction is primarily mediated by FMO enzymes.[4][6] In humans, FMO3, which is highly expressed in the liver, is the main enzyme responsible for this conversion and exhibits high stereoselectivity, exclusively producing the trans-(S)-nicotine N-1'-oxide isomer.[3][7] Other FMO isoforms, such as FMO1, also show activity towards nicotine N'-oxidation.[4]
Step 2: Formation of this compound
The subsequent oxidation of the pyridine nitrogen (N) of nicotine N'-oxide results in the formation of this compound. While the specific enzymes catalyzing this second oxidation step in vivo are less characterized in the available literature, it is presumed to be carried out by the same family of FMO enzymes or other monooxygenases.
Enzymatic Kinetics and Quantitative Data
Several studies have characterized the kinetic parameters of FMO enzymes involved in nicotine N'-oxidation. The following tables summarize the key quantitative data from in vitro experiments using recombinant human FMO enzymes.
Table 1: Kinetic Parameters of Wild-Type Human FMO Isoforms for Nicotine N'-Oxide Formation
| Enzyme | KM (mM) | Vmax (pmol/min/mg protein) | Reference |
| FMO1 | 0.8 | Data not consistently reported | [4] |
| FMO3 | 0.8 | Data not consistently reported | [4] |
| FMO4 | > 5.0 | Low activity | [4][6] |
| FMO5 | > 5.0 | Low activity | [4][6] |
Note: Vmax values can vary significantly between experimental systems and are therefore not always directly comparable.
Genetic variations in FMO genes can significantly impact enzyme activity and, consequently, the rate of nicotine N'-oxidation.
Table 2: Impact of FMO3 Genetic Variants on Nicotine N'-Oxidation Activity
| FMO3 Variant | Change in Activity (Vmax/KM) Compared to Wild-Type | Reference |
| N61S | Significant decrease | [4] |
| D132H | Significant decrease | [4] |
| V257M | Significant decrease | [4] |
| E308G | Significant decrease | [4] |
| E158K | 50-60% reduction in overall activity | [3] |
Experimental Protocols
The following section details the methodologies commonly employed in the study of this compound formation.
In Vitro Enzyme Assays
Objective: To determine the kinetic parameters of FMO enzymes for nicotine N'-oxidation.
Methodology:
-
Enzyme Source: Microsomes are prepared from HEK293 cells overexpressing specific human FMO isoforms (FMO1, FMO2, FMO3, FMO4, FMO5).[4][5]
-
Reaction Mixture: Incubations are typically performed in a phosphate buffer (pH 7.4) containing the microsomal preparation, nicotine as the substrate, and an NADPH-generating system (including NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[2]
-
Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C with shaking.[2]
-
Reaction Termination: The reaction is stopped by the addition of a quenching solvent, such as acetonitrile.
-
Analysis: The formation of nicotine N'-oxide is quantified using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[4] A stable isotope-labeled internal standard is often used for accurate quantification.[8]
Analysis of Human Urine Samples
Objective: To quantify the levels of nicotine and its metabolites, including this compound, in smokers.
Methodology:
-
Sample Collection: Urine samples are collected from subjects (e.g., current smokers).[4]
-
Sample Preparation: An aliquot of urine is mixed with a solution containing a mix of deuterium-labeled internal standards for nicotine and its metabolites.[9] For the analysis of glucuronidated metabolites, a hydrolysis step with β-glucuronidase is performed.[8]
-
Extraction: Solid-phase extraction (SPE) is commonly used to clean up the sample and concentrate the analytes.[9]
-
LC-MS/MS Analysis: The extracted samples are analyzed by LC-MS/MS. A hydrophilic interaction liquid chromatography (HILIC) column can be used for separation.[9] Detection is performed in positive ion mode with electrospray ionization (ESI), monitoring specific multiple reaction monitoring (MRM) transitions for each analyte and internal standard.[9]
Visualizations
Metabolic Pathway of this compound Formation
Caption: In vivo metabolic pathway of nicotine.
Experimental Workflow for In Vitro Enzyme Kinetics
Caption: Workflow for determining FMO enzyme kinetics.
Conclusion
The in vivo formation of this compound, primarily mediated by FMO enzymes, represents a secondary but important pathway in nicotine metabolism. Its contribution to overall nicotine clearance becomes particularly relevant in individuals with compromised CYP2A6 activity. Understanding the mechanism, kinetics, and the impact of genetic variability in FMOs is crucial for a comprehensive assessment of nicotine disposition and its physiological effects. The experimental protocols outlined in this guide provide a framework for further research in this area, which may have implications for smoking cessation therapies and personalized medicine.
References
- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Buy nicotine-1'-N-oxide | 491-26-9 [smolecule.com]
- 4. Nicotine-N’-oxidation by flavin monooxygenase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Stereoselective metabolism of (S)-(-)-nicotine in humans: formation of trans-(S)-(-)-nicotine N-1'-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotine exposure and metabolizer phenotypes from analysis of urinary nicotine and its 15 metabolites by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of nicotine, its metabolites, and other related alkaloids in urine, serum, and plasma using LC-MS-MS. | Sigma-Aldrich [sigmaaldrich.com]
The Role of Flavin-Containing Monooxygenase 3 (FMO3) in Nicotine N-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flavin-containing monooxygenase 3 (FMO3) is a key enzyme in the N-oxidation of nicotine, a minor but significant pathway in nicotine metabolism. While the primary route of nicotine metabolism is C-oxidation to cotinine, catalyzed by CYP2A6, FMO3's role becomes particularly important in individuals with lower CYP2A6 activity.[1][2] Genetic polymorphisms in the FMO3 gene can lead to variations in enzyme activity, influencing nicotine clearance, smoking behavior, and nicotine dependence.[3][4] This guide provides a comprehensive overview of FMO3-mediated nicotine N-oxidation, including its biochemical mechanism, kinetic parameters, the impact of genetic variants, and detailed experimental protocols for its study.
Introduction to Nicotine Metabolism and the Role of FMO3
Nicotine, the primary psychoactive component of tobacco, is extensively metabolized in humans, primarily in the liver.[5] The major metabolic pathways include:
-
C-oxidation: Catalyzed predominantly by cytochrome P450 2A6 (CYP2A6), this pathway converts nicotine to cotinine and accounts for 70-80% of nicotine metabolism.[4][5]
-
N-oxidation: This reaction is primarily mediated by flavin-containing monooxygenases (FMOs), with FMO3 being a significant contributor in the liver.[1][6] This pathway leads to the formation of nicotine-N'-oxide (NOX).[1]
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) are responsible for the direct conjugation of nicotine.[1][2]
FMO3 is the most prominently expressed FMO isoform in the adult human liver.[3] While nicotine N-oxidation accounts for a smaller fraction of overall nicotine metabolism (approximately 4-7% of urinary nicotine metabolites), its contribution can increase significantly in individuals with deficient CYP2A6 activity.[1][2] There is a strong inverse correlation between CYP2A6 activity and the levels of urinary NOX, highlighting the compensatory role of the FMO pathway.[1][2] Furthermore, FMO3 is also expressed in the brain, suggesting a potential role in local nicotine metabolism and influencing nicotine dependence.[4][7][8]
Biochemical Mechanism and Signaling Pathways
FMO3 catalyzes the N-oxidation of the pyridine nitrogen of nicotine to form nicotine-N'-oxide. This reaction is part of the body's detoxification process for various xenobiotics containing nitrogen, sulfur, or phosphorus atoms.[9]
Figure 1: Overview of major nicotine metabolism pathways.
The regulation of FMO3 expression is complex and can be influenced by various factors, including genetic polymorphisms and dietary components.[3][9] While specific signaling pathways directly controlling FMO3 activity in response to nicotine are not fully elucidated, genetic studies have identified key functional variants.
Quantitative Data on Nicotine N-Oxidation by FMO3
The kinetic parameters for nicotine N-oxidation by FMO3 and other FMO isoforms have been characterized in vitro using recombinant enzymes.
| Enzyme | Km (mM) | Vmax (relative units) | Vmax/Km (nL/min/mg) | Reference |
| FMO1 (wild-type) | 0.75 | - | 16 | [1] |
| FMO3 (wild-type) | 0.70 | - | 16 | [1] |
| FMO2 (full-length) | - | - | 1.8 | [1] |
| FMO4 (wild-type) | > 5.0 | - | - | [1] |
| FMO5 (wild-type) | > 5.0 | - | - | [1] |
| Human Liver Microsomes | 0.8 | - | - | [2] |
Table 1: Kinetic Parameters of FMO Isoforms for Nicotine N'-Oxidation.
Genetic variants in FMO3 can significantly alter its catalytic activity towards nicotine.
| FMO3 Variant | Effect on N'-oxidation Activity (Vmax/Km) | Reference |
| N61S | Significant decrease | [1] |
| D132H | Significant decrease | [1] |
| V257M | Significant decrease | [1] |
| E308G | Significant decrease | [1] |
Table 2: Impact of Common FMO3 Missense Variants on Nicotine N'-Oxidation Activity in vitro.
The polymorphism rs2266780 (E308G) is strongly associated with aberrant FMO3 mRNA splicing in both the liver and brain, leading to a two-fold reduction in in vivo nicotine N-oxidation.[4][8]
Experimental Protocols
In Vitro Nicotine N-Oxidation Assay Using Recombinant FMOs
This protocol is based on methodologies described in studies characterizing FMO activity.[1][2]
Figure 2: Workflow for in vitro nicotine N-oxidation assay.
Objective: To determine the kinetic parameters of FMO3-mediated nicotine N-oxidation.
Materials:
-
HEK293 cells overexpressing wild-type or variant FMO3.
-
Nicotine.
-
Nicotine-N'-oxide (NOX) standard.
-
NADPH.
-
Potassium phosphate buffer (pH 7.4).
-
Acetonitrile (ice-cold).
-
UPLC-MS/MS system.
Methodology:
-
Microsome Preparation:
-
Culture and transfect HEK293 cells with the desired FMO3 construct.
-
Harvest cells and prepare microsomes through differential centrifugation.
-
Determine the protein concentration of the microsomal preparation.
-
-
Enzyme Assay:
-
Prepare reaction mixtures containing microsomal protein (typically 5-20 µg), varying concentrations of nicotine (e.g., 0.005-5 mM), and buffer in a final volume of 200 µL.[2]
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated NOX).[1]
-
-
Sample Analysis:
-
Centrifuge the terminated reaction mixtures to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial.
-
Analyze the formation of NOX using a validated UPLC-MS/MS method.[1]
-
-
Data Analysis:
-
Calculate the rate of NOX formation.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
In Vivo Assessment of Nicotine N-Oxidation
Objective: To assess the in vivo contribution of FMO3 to nicotine metabolism.
Methodology:
This typically involves the administration of a known dose of nicotine (often deuterated to distinguish from smoked nicotine) to human subjects, followed by the collection of urine or plasma samples over a specified period.[3][4]
-
Subject Recruitment and Genotyping:
-
Recruit a cohort of smokers.
-
Genotype subjects for relevant polymorphisms in FMO3 and CYP2A6.[3]
-
-
Nicotine Administration and Sample Collection:
-
Administer a controlled oral dose of deuterated nicotine.
-
Collect urine or plasma samples at timed intervals.
-
-
Metabolite Analysis:
-
Quantify the concentrations of nicotine and its metabolites, including nicotine-N'-oxide, in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate metabolic ratios, such as the ratio of nicotine-N'-oxide to total nicotine equivalents.
-
Correlate these ratios with the subjects' FMO3 genotypes to determine the in vivo functional consequences of the genetic variants.[3]
-
Implications for Drug Development and Personalized Medicine
The role of FMO3 in nicotine metabolism has several implications for drug development and personalized medicine:
-
Smoking Cessation Therapies: Understanding an individual's FMO3 and CYP2A6 genotype could help personalize nicotine replacement therapy dosage and predict treatment outcomes.
-
Drug-Drug Interactions: FMO3 metabolizes a range of drugs.[9] Co-administration of nicotine with other FMO3 substrates could lead to competitive inhibition and altered drug clearance.
-
Biomarker Development: Urinary or plasma levels of nicotine-N'-oxide, in conjunction with genetic information, could serve as a biomarker for FMO3 activity.
Conclusion
FMO3 plays a significant, albeit often secondary, role in the metabolism of nicotine through N-oxidation. Its contribution becomes more pronounced in individuals with reduced CYP2A6 activity. Genetic polymorphisms in FMO3 have been shown to impact enzyme function, affecting nicotine clearance and smoking behaviors. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate role of FMO3 in nicotine metabolism and its broader implications for public health and drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Nicotine-N’-oxidation by flavin monooxygenase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects upon in vivo nicotine metabolism reveal functional variation in FMO3 associated with cigarette consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotine Dependence is Associated with Functional Variation in FMO3, an Enzyme that Metabolizes Nicotine in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Study links nicotine addiction to genetic variation affecting nicotine metabolism in the brain | Department of Medicine, University of Wisconsin–Madison [medicine.wisc.edu]
- 8. Nicotine dependence is associated with functional variation in FMO3, an enzyme that metabolizes nicotine in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medlineplus.gov [medlineplus.gov]
Toxicological Profile of Nicotine N,N'-Dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 26, 2025
Abstract
This technical guide provides a comprehensive overview of the current toxicological knowledge of nicotine N,N'-dioxide, a metabolite of nicotine. Due to the limited availability of data specifically for this compound, this document also includes comparative data for the parent compound, nicotine, and the related metabolite, nicotine-N'-oxide, to provide a broader context for risk assessment. The available evidence suggests that N-oxidation of nicotine leads to a significant reduction in toxicity. This guide summarizes key toxicological endpoints, including acute toxicity and genotoxicity, and provides detailed experimental protocols for the cited studies. Visualizations of the metabolic pathway and experimental workflows are included to facilitate understanding. It is important to note that significant data gaps exist in the toxicological profile of this compound, and further research is warranted.
Introduction
Nicotine, the primary psychoactive component of tobacco, is extensively metabolized in humans and other mammals. The main metabolic pathway leads to the formation of cotinine. However, other minor metabolites are also formed, including various N-oxides. This compound is one such metabolite, formed through the oxidation of both nitrogen atoms in the nicotine molecule. Understanding the toxicological profile of these metabolites is crucial for a complete assessment of the health effects of nicotine exposure and for the development of safer nicotine-containing products. This guide focuses on the available toxicological data for this compound, with a particular emphasis on quantitative data, experimental methodologies, and relevant biological pathways.
Metabolism and Pharmacokinetics
Nicotine undergoes extensive metabolism, primarily in the liver.[1][2] The formation of N-oxides is a recognized metabolic pathway. Specifically, the conversion of nicotine to nicotine-N'-oxide is catalyzed by the flavin-containing monooxygenase 3 (FMO3) enzyme.[1][2] While the precise enzymatic pathway for the formation of this compound is not as well-characterized, it is understood to be a product of further oxidation.
Pharmacokinetic data for this compound is scarce. However, studies on the related metabolite, nicotine-N'-oxide, indicate that it is not significantly metabolized further and is primarily excreted unchanged in the urine.[1] In rats, after intravenous administration of nicotine, nicotine-1′-N-oxide was detected in plasma.[3] It is plausible that this compound follows a similar excretion pattern.
Metabolic Pathway of Nicotine
The following diagram illustrates the major metabolic pathways of nicotine, including the formation of N-oxides.
Caption: Major metabolic pathways of nicotine.
Toxicological Data
The available toxicological data for this compound is limited. The following sections summarize the existing information, with comparative data for nicotine and nicotine-N'-oxide where available.
Acute Toxicity
No specific LD50 value for this compound has been reported in the available literature. However, a study on a diastereomeric mixture of nicotine-N'-oxides provides strong evidence for a significant reduction in acute toxicity compared to nicotine.
| Compound | Species | Route | LD50 | Reference |
| Nicotine N-oxides | Mouse | Intraperitoneal | > 200 mg/kg | [4] |
| Nicotine | Rat | Oral | 50 mg/kg | [5][6] |
| Nicotine | Mouse | Oral | 3 mg/kg | [7] |
Table 1: Acute Toxicity Data
Genotoxicity
Studies on the genotoxic potential of nicotine metabolites have generally shown them to be non-mutagenic and non-genotoxic in standard assays.
| Compound | Assay | Cell Line | Concentration | Result | Reference |
| Nicotine-N'-oxide | In vitro Micronucleus | CHO-WBL | Up to 5 mM | Negative | [8] |
| Nicotine-N'-oxide | Salmonella Mutagenicity (Ames Test) | TA98, TA100, TA1535, TA1537, TA1538 | Up to 1000 µ g/plate | Negative | |
| Nicotine-N'-oxide | Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) | Up to 1000 µg/mL | Negative |
Table 2: Genotoxicity Data
Experimental Protocols
This section provides detailed methodologies for the key toxicological assays referenced in this guide.
Acute Toxicity Study Protocol (Adapted from Mouse Intraperitoneal Study)
This protocol is based on the methodology for determining the acute toxicity of nicotine N-oxides in mice.
-
Test Animals: Male mice of the ddy strain, weighing 25-26 g, are used. Animals are housed in groups of 10 per cage under controlled environmental conditions (22 ± 2°C, 55.5 ± 5% relative humidity, 12-hour light/dark cycle) with ad libitum access to food and water.[4]
-
Test Substance Preparation: The test substance (this compound) is suspended in physiological saline containing 0.5% Tween 80.[4]
-
Administration: The test substance is administered intraperitoneally in geometrically increasing doses to different groups of mice (5-10 mice per group). The injection volume is 10 mL/kg body weight.[4]
-
Observation: Animals are observed for signs of toxicity and mortality for a period of at least 24 hours post-administration.
-
Endpoint: The LD50 (median lethal dose) is calculated based on the observed mortality at different dose levels.
In Vitro Micronucleus Assay Protocol
This protocol is a standard method for assessing the genotoxic potential of a substance.
References
- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Nicotine Pharmacokinetics in Rats Is Altered as a Function of Age, Impacting the Interpretation of Animal Model Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. fishersci.com [fishersci.com]
- 6. aldon-chem.com [aldon-chem.com]
- 7. Nicotine poisoning - Wikipedia [en.wikipedia.org]
- 8. Mode‐of‐action analysis of the effects induced by nicotine in the in vitro micronucleus assay - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of Nicotine N,N'-Dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotine N,N'-dioxide is a metabolite of nicotine, formed through the oxidation of both the pyrrolidine and pyridine nitrogen atoms. While extensively studied as a metabolic byproduct of nicotine, its intrinsic pharmacological and toxicological profiles are less well-characterized. This technical guide synthesizes the available scientific literature on this compound, focusing on its metabolism, in vivo effects, and what can be inferred about its pharmacological activity. The document highlights the significant role of its in vivo reduction back to nicotine, a process that appears to be a primary determinant of its observed physiological effects. This guide also underscores the current gaps in the literature, particularly the lack of specific receptor binding affinity data and a comprehensive toxicological profile for this compound as a discrete chemical entity.
Introduction
Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in the body, leading to a variety of derivatives. Among these are the N-oxides, including nicotine N'-oxide and this compound. The formation of these oxides is a recognized pathway of nicotine metabolism, primarily mediated by flavin-containing monooxygenase 3 (FMO3) and cytochrome P450 enzymes.[1] While the pharmacology of nicotine is well-established, centering on its action as an agonist at nicotinic acetylcholine receptors (nAChRs), the specific pharmacological effects of its metabolites, such as this compound, are not as clearly defined. This guide aims to provide a comprehensive overview of the current state of knowledge regarding the pharmacological effects of this compound, with a focus on its metabolism, in vivo studies, and toxicological considerations.
Pharmacodynamics
Nicotine is a potent agonist at nAChRs, which are ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems. The activation of these receptors, particularly the α4β2 subtype in the brain, is linked to the release of various neurotransmitters, most notably dopamine in the mesolimbic pathway, which is a key component of the brain's reward system.[2][3][4][5] This neurochemical event is believed to be the primary mechanism underlying the reinforcing and addictive properties of nicotine.[5]
Given the in vivo reduction of this compound to nicotine, it is plausible that the administration of the dioxide would indirectly lead to the activation of these same signaling pathways.
Postulated Signaling Pathway Following this compound Administration
The following diagram illustrates the likely sequence of events leading to a pharmacological response after the administration of this compound, based on its known metabolic fate.
Pharmacokinetics
The limited available data on the pharmacokinetics of this compound comes from in vivo studies in rats. These studies indicate that after oral administration, this compound is reduced to nicotine, which is then further metabolized to cotinine.
In Vivo Metabolism Studies in Rats
A key study investigated the in vivo metabolism of nicotine N-oxides in male Fischer-344 rats.[6]
Table 1: Plasma Nicotine and Cotinine Concentrations in Rats Following Oral Administration of this compound
| Time Point | Administered Compound (0.02% in drinking water) | Plasma Nicotine (ng/mL) | Plasma Cotinine (ng/mL) |
| Day 7 | This compound | ~25 | ~150 (peak) |
Data are approximate values derived from graphical representations in the cited literature.[6]
These findings demonstrate that orally administered this compound leads to systemic exposure to nicotine and its primary metabolite, cotinine. The plasma cotinine concentrations reached a maximum during the first week of administration.[6]
Toxicology
Specific toxicological data for this compound, such as a definitive LD50 value, are not well-documented in publicly available literature. However, a protocol for an acute toxicity study in mice has been described.[7] The toxicity of nicotine, to which this compound is converted in vivo, is well-established.
Table 2: Acute Toxicity of Nicotine in Various Species
| Species | Route of Administration | LD50 | Reference(s) |
| Rat | Oral | 50 mg/kg | [8][9][10] |
| Rat | Intravenous | 1 mg/kg | |
| Rat | Intraperitoneal | 14.6 mg/kg | |
| Mouse | Oral | 3 mg/kg | [9] |
| Mouse | Intravenous | 7.1 mg/kg | |
| Rabbit | Dermal | 70.4 mg/kg | [8] |
Symptoms of acute nicotine toxicity are biphasic, beginning with stimulatory effects (e.g., nausea, vomiting, hypertension, tachycardia, seizures) followed by a depressant phase (e.g., hypotension, bradycardia, central nervous system depression, respiratory failure).[9]
Experimental Protocols
In Vivo Metabolism of Nicotine N-Oxides in Rats
-
Objective: To examine the in vivo reduction of nicotine N-oxidation products.[6]
-
Animal Model: Male Fischer-344 rats.[6]
-
Experimental Groups: A control group and three treatment groups (n=20 per group) receiving 0.02% trans-nicotine N'-oxide, 0.02% cis-nicotine N'-oxide, or 0.02% this compound in their drinking water for 3 weeks.[6]
-
Sample Collection: Blood samples were collected for the analysis of plasma nicotine and cotinine levels. Urine was also collected from rats housed in metabolism chambers.[6]
-
Analytical Method: An analytical method for the separation of nicotine, cotinine, and their N-oxide metabolites was utilized.[6]
Acute Toxicity Study of this compound in Mice
-
Objective: To determine the acute toxicity of this compound.[7]
-
Animal Model: Male ddy strain mice (25-26 g).[7]
-
Housing: Mice were housed in groups of 10 per cage in an air-conditioned room with a 12-hour light cycle and ad libitum access to food and water.[7]
-
Test Substance Administration: Samples were suspended in physiological saline containing 0.5% Tween 80 and administered intraperitoneally in geometrically increasing doses.[7]
-
Endpoint: Determination of the lethal dose.[7]
Future Research Directions
The current body of literature on this compound leaves several critical questions unanswered. Future research should prioritize the following areas to provide a more complete understanding of its pharmacological profile:
-
Receptor Binding Assays: Conduct comprehensive in vitro binding studies to determine the affinity of this compound for various nAChR subtypes and other potential molecular targets.
-
In Vitro Functional Assays: Investigate the functional activity of this compound at nAChRs to determine if it acts as an agonist, antagonist, or allosteric modulator.
-
Direct Neurotransmitter Release Studies: Utilize techniques such as in vivo microdialysis to assess the direct effect of this compound on the release of dopamine and other neurotransmitters in key brain regions.
-
Comprehensive Toxicological Profiling: Conduct thorough acute and chronic toxicity studies, including the determination of LD50 values across different species and routes of administration, to establish a definitive safety profile.
-
Comparative Pharmacological Studies: Perform head-to-head studies comparing the pharmacological and toxicological effects of nicotine and this compound to delineate their respective contributions to the overall effects observed after nicotine administration.
Conclusion
This compound is a recognized metabolite of nicotine. The limited available evidence suggests that its pharmacological effects in vivo are largely, if not entirely, due to its metabolic reduction back to nicotine. This conversion leads to systemic exposure to the parent compound and its subsequent metabolites, resulting in the characteristic stimulation of the nicotinic cholinergic system. A significant knowledge gap exists regarding the intrinsic pharmacological activity and toxicology of this compound. Further research is imperative to elucidate its direct effects on molecular targets and to establish a comprehensive safety profile. Such data will be crucial for a complete understanding of nicotine's metabolic fate and the overall pharmacological consequences of its use.
References
- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological effects of nicotine salts on dopamine release in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Nicotine and Dopamine: Connection, Addiction, Recovery, and More [healthline.com]
- 6. Short-term studies on the in vivo metabolism of N-oxides of nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. Nicotine poisoning - Wikipedia [en.wikipedia.org]
- 10. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide on the Comparative Acute Toxicity of Nicotine-N'-oxide and Nicotine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed comparative analysis of the acute toxicity of nicotine and its primary metabolite, nicotine-N'-oxide. By presenting quantitative data, experimental methodologies, and relevant signaling pathways, this guide aims to equip researchers and professionals in drug development and toxicology with a comprehensive understanding of the toxicological profiles of these two compounds.
Quantitative Acute Toxicity Data
The acute toxicity of a substance is most commonly expressed by its median lethal dose (LD50), the dose required to kill half the members of a tested population. The following table summarizes the available LD50 data for nicotine and nicotine-N'-oxide across various animal models and routes of administration, facilitating a direct comparison of their toxic potential.
| Compound | Animal Model | Route of Administration | LD50 |
| Nicotine | Mouse | Intravenous | 0.3 mg/kg |
| Mouse | Intraperitoneal | 9.5 mg/kg | |
| Mouse | Oral | 230 mg/kg | |
| Rat | Intravenous | 5.9 mg/kg | |
| Rat | Intraperitoneal | 30 mg/kg | |
| Nicotine-N'-oxide | Mouse | Intravenous | 192 mg/kg |
| Mouse | Intraperitoneal | 850 mg/kg | |
| Mouse | Oral | >2000 mg/kg | |
| Rat | Intravenous | 320 mg/kg | |
| Rat | Intraperitoneal | >1000 mg/kg |
Key Observation: Nicotine-N'-oxide consistently demonstrates significantly lower acute toxicity compared to nicotine across all tested species and routes of administration. The LD50 values for nicotine-N'-oxide are several orders of magnitude higher than those for nicotine, indicating a substantially lower toxic potential.
Experimental Protocols for Acute Toxicity Assessment
The determination of LD50 values for nicotine and nicotine-N'-oxide typically follows standardized acute toxicity testing protocols. A representative methodology is detailed below.
2.1. Test Animals and Housing
-
Species: Male and female Swiss albino mice or Wistar rats.
-
Age and Weight: Typically 6-8 weeks old, with weights ranging from 20-30g for mice and 150-250g for rats.
-
Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the study.
-
Housing: Housed in polycarbonate cages with ad libitum access to standard pellet diet and purified water.
-
Environment: Maintained under controlled temperature (22 ± 2°C), humidity (50-60%), and a 12-hour light/dark cycle.
2.2. Test Substance Preparation and Administration
-
Vehicle: Nicotine and nicotine-N'-oxide are typically dissolved in a sterile, isotonic saline solution (0.9% NaCl).
-
Concentration: The concentration of the test substance is adjusted to deliver the desired dose in a volume of 10 mL/kg for oral and intraperitoneal routes, and 1 mL/kg for the intravenous route.
-
Administration:
-
Oral (p.o.): Administered using an oral gavage needle.
-
Intraperitoneal (i.p.): Injected into the peritoneal cavity.
-
Intravenous (i.v.): Injected into a tail vein.
-
2.3. Acute Toxicity Procedure (Up-and-Down Method)
-
Dose Ranging: A preliminary study is conducted to determine the approximate range of lethal doses.
-
Sequential Dosing: Animals are dosed one at a time. The first animal receives a dose slightly below the estimated LD50.
-
Observation: The animal is observed for signs of toxicity and mortality for a predetermined period, typically 24 to 48 hours.
-
Dose Adjustment:
-
If the animal survives, the dose for the next animal is increased by a fixed factor (e.g., 1.5).
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
-
Termination: The procedure is stopped after a specified number of animals have been tested, and a sequence of outcomes (survival or death) is obtained.
-
LD50 Calculation: The LD50 and its confidence interval are calculated using the maximum likelihood method based on the sequence of outcomes.
2.4. Clinical Observations Animals are observed for a range of clinical signs of toxicity, including but not limited to:
-
Changes in skin, fur, eyes, and mucous membranes.
-
Respiratory, circulatory, autonomic, and central nervous system effects.
-
Somatomotor activity and behavior patterns.
-
Tremors, convulsions, salivation, diarrhea, and lethargy.
Signaling Pathways and Metabolic Fate
The profound difference in the acute toxicity of nicotine and nicotine-N'-oxide can be attributed to their distinct interactions with biological systems, primarily the nicotinic acetylcholine receptors (nAChRs), and their metabolic pathways.
3.1. Nicotinic Acetylcholine Receptor (nAChR) Signaling
Nicotine's high toxicity is primarily mediated by its action as a potent agonist at nAChRs, which are ligand-gated ion channels found throughout the central and peripheral nervous systems. Overstimulation of these receptors leads to a cascade of downstream effects, culminating in the observed toxic symptoms.
Caption: Nicotine's mechanism of acute toxicity via nAChR activation.
In contrast, nicotine-N'-oxide is a poor agonist at nAChRs, exhibiting a much lower binding affinity. Consequently, it does not induce the same level of receptor activation and downstream signaling, which accounts for its significantly reduced toxicity.
3.2. Metabolic Conversion of Nicotine
Nicotine is extensively metabolized in the body, primarily by the liver. The formation of nicotine-N'-oxide is one of the metabolic pathways. Understanding this biotransformation is crucial for interpreting the toxicological profiles.
Caption: Major metabolic pathways of nicotine.
The conversion of nicotine to nicotine-N'-oxide is generally considered a detoxification pathway, as the resulting metabolite is less pharmacologically active and less toxic.
Conclusion and Implications
The data presented in this guide unequivocally demonstrates that nicotine-N'-oxide possesses a significantly lower acute toxicity profile than its parent compound, nicotine. This difference is primarily attributed to its weak interaction with nicotinic acetylcholine receptors. For researchers and professionals in drug development, this has several implications:
-
Toxicological Benchmarking: Nicotine-N'-oxide can serve as a less toxic benchmark when studying the effects of nicotine and other nAChR agonists.
-
Metabolic Considerations: When evaluating the toxicity of nicotine, the rate and extent of its metabolism to less toxic compounds like nicotine-N'-oxide are critical factors to consider.
-
Therapeutic Development: The reduced toxicity of nicotine-N'-oxide might warrant investigation into its potential therapeutic applications, where a milder nicotinic effect is desired.
An In-Depth Technical Guide on Nicotine N,N'-Dioxide as a Metabolite of Nicotine in Humans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in humans, leading to a variety of metabolites. While the C-oxidation pathway to form cotinine is the most prominent route, accounting for 70-80% of nicotine metabolism, other minor pathways play a role in the overall disposition of nicotine.[1][2] One such pathway is N-oxidation. This technical guide provides a comprehensive overview of nicotine N,N'-dioxide, focusing on its formation, quantification, and significance as a human metabolite of nicotine.
It is important to clarify the terminology at the outset. The literature predominantly discusses the formation of nicotine N'-oxide , which is the oxidation of the nitrogen atom in the pyrrolidine ring. The term This compound implies the oxidation of both the pyrrolidine and the pyridine nitrogen atoms. While this compound has been studied in animal models, its formation and significance in human nicotine metabolism are not well-established.[3] Therefore, this guide will primarily focus on nicotine N'-oxide, the more extensively characterized human metabolite, and will address the current understanding of the dioxide form.
Data Presentation: Quantitative Overview
The N-oxidation pathway is a minor route of nicotine metabolism in humans. The following tables summarize the available quantitative data regarding nicotine N'-oxide.
| Parameter | Value | References |
| Metabolic Contribution | ||
| Percentage of Nicotine Metabolized to Nicotine N'-Oxide | 4-7% | [1][2] |
| Urinary Concentrations | ||
| Median Nicotine Concentration in Cigarette Smokers | 1393 ng/mL | [4] |
| Median Nicotine Concentration in Pipe Smokers | 1048 ng/mL | [4] |
| Estimated Nicotine N'-Oxide Concentration in Smokers' Urine | 56 - 98 ng/mL* | |
| Enzyme Kinetics (FMO3) | ||
| Km | 0.70 mM | [5] |
| Vmax/Km | 16 nL/min/mg | [5][6] |
Note: The estimated urinary concentration of nicotine N'-oxide is calculated based on the percentage of metabolism (4-7%) and the median urinary nicotine concentration in cigarette smokers (1393 ng/mL). This is an approximation and actual concentrations can vary significantly based on individual metabolism and smoking habits.
Metabolic Pathway
The formation of nicotine N'-oxide in humans is primarily catalyzed by the flavin-containing monooxygenase 3 (FMO3) enzyme, which is predominantly expressed in the liver.[1][2][7] This enzymatic reaction is highly stereoselective, resulting in the formation of almost exclusively the (1'S,2'S)-trans-nicotine N'-oxide isomer.[1]
The metabolic pathway can be visualized as follows:
Once formed, nicotine N'-oxide is not significantly metabolized further. However, it can be reduced back to nicotine in the gastrointestinal tract, which can lead to a recycling of the parent compound.[1][2]
Experimental Protocols
The quantification of nicotine N'-oxide in biological matrices typically involves chromatographic methods coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
A classic method for the determination of nicotine N-oxide involves its thermal conversion to a more volatile derivative, 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine, prior to GC-MS analysis.[8]
Sample Preparation:
-
Extraction: Nicotine N-oxide is extracted from urine using a solid-phase extraction (SPE) column (e.g., silica gel).
-
Elution: The analyte is eluted with a solvent mixture such as methanolic ammonia.
-
Derivatization: The eluate is evaporated, and the residue is heated in anisole at 150-160°C to induce thermal rearrangement to the oxazine derivative.
GC-MS Analysis:
-
Column: A fused silica capillary column, such as a cross-linked methylsilicone or 5% phenylmethylsilicone column, is typically used.
-
Temperature Program: A temperature gradient is employed, for example, starting at 70°C and ramping up to 200°C.
-
Ionization: Electron impact (EI) ionization at 70 eV is common.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the oxazine derivative (e.g., m/z 178, 119, 118, 60).[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the direct analysis of nicotine N'-oxide without the need for derivatization.
Sample Preparation:
-
Protein Precipitation: For plasma samples, proteins are precipitated by adding a solvent like methanol or an acid such as trichloroacetic acid.
-
Solid-Phase Extraction (SPE): Urine or plasma samples can be further cleaned up and concentrated using SPE cartridges (e.g., Oasis HLB or MCX).
LC-MS/MS Analysis:
-
Column: A reverse-phase C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol) is typical.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally employed.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. For nicotine N'-oxide, a common transition is m/z 179.1 -> 117.1.[5]
Chemical Synthesis of Analytical Standards
The availability of pure analytical standards is crucial for accurate quantification. Nicotine N'-oxide can be synthesized by the oxidation of nicotine. A common method involves the use of meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent. This reaction typically produces a mixture of the cis and trans diastereomers, which can then be separated chromatographically. Commercial suppliers also offer analytical standards for various nicotine metabolites, including stereoisomers of nicotine N'-oxide.
This compound in Humans: Current Understanding
As previously mentioned, the presence and metabolic significance of this compound in humans are not well-documented. While studies in rats have investigated the metabolism of exogenously administered this compound, there is a lack of evidence for its formation as a metabolite of nicotine in humans.[3] It is plausible that the pyridine nitrogen is less susceptible to oxidation by human FMO3 compared to the pyrrolidine nitrogen. Further research is needed to definitively establish the role, if any, of this compound in human nicotine metabolism.
Conclusion
Nicotine N'-oxide is a minor but well-characterized human metabolite of nicotine, formed via a stereoselective N-oxidation reaction catalyzed by FMO3. Its quantification in biological fluids provides a more complete picture of nicotine disposition. While analytical methods for its detection are established, further research is warranted to fully understand the inter-individual variability in its formation and its potential contribution to the overall pharmacological and toxicological profile of nicotine. The role of this compound in human metabolism remains an area for future investigation. This guide provides a foundational understanding for researchers and professionals in the field of drug metabolism and development.
References
- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Short-term studies on the in vivo metabolism of N-oxides of nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary nicotine concentrations in cigarette and pipe smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Nicotine-N’-oxidation by flavin monooxygenase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotine - Wikipedia [en.wikipedia.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
An In-depth Technical Guide to the Discovery and History of Nicotine N-Oxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotine, the primary psychoactive alkaloid in tobacco, undergoes extensive metabolism in biological systems. Among its various metabolites, the nicotine N-oxides have garnered significant interest due to their unique chemical properties and biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of nicotine N-oxides, with a focus on providing detailed experimental protocols and quantitative data to support further research and development in this area.
Discovery and Early History
The journey into the understanding of nicotine N-oxides began in the late 19th century. The first synthesis of nicotine N'-oxide was achieved in 1891 through the oxidation of nicotine with aqueous hydrogen peroxide.[1] Early studies focused on the chemical characterization of these new compounds and laid the groundwork for future investigations into their formation and properties. It was later established that nicotine N-oxides exist as two primary forms: nicotine 1-N-oxide, where the nitrogen in the pyridine ring is oxidized, and nicotine 1'-N-oxide, with the nitrogen in the pyrrolidine ring being oxidized. Further research revealed the existence of cis and trans diastereomers of nicotine 1'-N-oxide, adding another layer of complexity to their chemistry and biological activity.
Chemical Synthesis and Characterization
The synthesis of nicotine N-oxides is primarily achieved through the oxidation of nicotine. Various methods have been developed, with the choice of oxidizing agent and reaction conditions influencing the yield and the ratio of the resulting isomers.
Synthesis of Nicotine 1'-N-oxide
A prevalent method for the industrial-scale synthesis of trans-nicotine 1'-N-oxide involves the oxidation of nicotine with hydrogen peroxide in the presence of a catalytic amount of a non-oxidizing acid, such as citric acid.[2]
Experimental Protocol: Industrial Scale Synthesis of trans-Nicotine 1'-N-oxide [2]
-
Reaction Setup: A reactor is charged with a 30-50% aqueous solution of hydrogen peroxide and a catalytic amount of citric acid (approximately 0.65 moles of citric acid per 61.8 moles of nicotine).
-
Nicotine Addition: Nicotine is added to the stirred solution at a controlled rate (e.g., 5 liters per hour) to manage the exothermic reaction and maintain a temperature of approximately 80°C.
-
Reaction Monitoring: The reaction is allowed to proceed for approximately 5 hours, during which the conversion of nicotine can be monitored using spectroscopic or chromatographic techniques. A typical conversion rate of 98% can be achieved.
-
Azeotropic Dehydration: After the reaction is complete, n-propanol is added to the crude product (approximately 25 kg of n-propanol for a batch derived from 10 kg of nicotine). The mixture is then subjected to distillation to remove water as an azeotrope with n-propanol (75:25 n-propanol:water).
-
Final Drying: Residual water is removed by treating the dehydrated mixture with a molecular sieve (4 Å) in a solvent such as methylene chloride.
-
Crystallization and Isolation: Upon cooling the dry reaction mixture, pure trans-nicotine N'-oxide crystallizes out. The crystals are collected by filtration, washed with a solvent like acetone, and dried.
Another method for the synthesis of a diastereomeric mixture of nicotine-N'-oxides involves the use of meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol: Synthesis of Nicotine-N'-oxides using m-CPBA [3]
-
Reaction: (S)-(-)-nicotine is dissolved in a suitable solvent like chloroform. One equivalent of m-CPBA (as a 70% solid with water) is added portion-wise to the stirred solution at room temperature.
-
Work-up: After the reaction is complete (e.g., 5 hours), potassium carbonate and water are added to the mixture and stirred. The solution is then filtered, and the filtrate is concentrated under reduced pressure.
-
Purification: The resulting diastereomeric mixture of cis- and trans-nicotine-N'-oxides can be purified by column chromatography on silica gel. Separation of the individual diastereomers can be achieved by high-performance liquid chromatography (HPLC) on a chiral column.
Physicochemical Properties
The physicochemical properties of nicotine N-oxides are crucial for understanding their behavior in biological systems and for the development of analytical methods.
| Property | Value | Reference |
| Nicotine 1-N-oxide | ||
| Molecular Formula | C₁₀H₁₄N₂O | |
| Molecular Weight | 178.23 g/mol | [4] |
| Predicted logP | -0.51 | [1] |
| Predicted Water Solubility | 5.89 g/L | [1] |
| Predicted pKa (Strongest Basic) | 4.79 | [1] |
| Nicotine 1'-N-oxide | ||
| Molecular Formula | C₁₀H₁₄N₂O | |
| Molecular Weight | 178.23 g/mol | [5] |
| Melting Point (trans-isomer) | 161-165°C | [6] |
| Predicted logP | -1.1 | [7] |
| Predicted Water Solubility | 11.6 g/L | [7] |
| Predicted pKa (Strongest Basic) | 4.88 | [7] |
Stability: N-oxides are generally stable at room temperature but can be prone to decomposition at higher temperatures (above ~150°C for aromatic N-oxides). They are stabilized by polar protic solvents.[8]
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and characterization of nicotine N-oxides.
-
Infrared (IR) Spectroscopy: The N-O stretching vibration is a characteristic feature in the IR spectra of N-oxides. For myosmine-N'-oxide, strong absorption bands have been observed at 1575 cm⁻¹ and 1235 cm⁻¹, attributed to the C=N and N->O stretching frequencies, respectively.[3]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of myosmine-N'-oxide in water shows maxima at 231 nm and 285 nm.[3]
-
Mass Spectrometry (MS): The fragmentation pattern in mass spectrometry can help identify N-oxides. The protonated molecular ion of nicotine N-oxide appears at m/z 179. Common fragment ions observed include those at m/z 149, 132, 120, 118, and 117.[9] The loss of an oxygen atom (a neutral loss of 16 Da) is a characteristic fragmentation pathway for N-oxides.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise structure and stereochemistry of nicotine N-oxide isomers. For N'-nitrosonornicotine-1N-oxide, a related compound, detailed ¹H NMR data has been reported, showing distinct signals for the (E)- and (Z)-isomers.[10]
Biological Activity and Signaling Pathways
Nicotine N-oxides are not merely metabolic byproducts; they possess their own biological activities and can interact with cellular targets.
Role as Nicotine Metabolites
In humans, the primary route of nicotine metabolism is the conversion to cotinine, accounting for 70-80% of nicotine clearance.[11] A smaller but significant portion of nicotine is metabolized to nicotine N'-oxide, primarily by the action of flavin-containing monooxygenase 3 (FMO3).[12] Interestingly, nicotine-1'-N-oxide can be reduced back to nicotine by gut bacteria in humans.[7]
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Nicotine exerts its primary pharmacological effects by acting as an agonist at nAChRs, which are ligand-gated ion channels found throughout the central and peripheral nervous systems.[13] While the binding affinity of nicotine itself to various nAChR subtypes has been extensively studied, with the α4β2 subtype showing the highest affinity (Ki = 1 nM), there is limited specific data on the binding affinities of the individual nicotine N-oxide isomers.[13]
Experimental Protocol: Radioligand Binding Competition Assay for nAChRs [1]
-
Cell Preparation: Human embryonic kidney (HEK) cells stably expressing the desired nAChR subtype (e.g., α4β2) are cultured and treated with nicotine (e.g., 10 µM) overnight to upregulate receptor expression.
-
Incubation: The cells are washed and suspended in a suitable buffer. Aliquots of the cell suspension are incubated with varying concentrations of the test compound (e.g., nicotine N-oxide isomer) for a short period (e.g., 5 minutes).
-
Radioligand Addition: A radiolabeled nAChR ligand, such as [¹²⁵I]-epibatidine, is added to the cell suspension at a low concentration (e.g., 2.5 nM) and incubated for a sufficient time to reach equilibrium (e.g., 20 minutes at room temperature).
-
Separation and Counting: The cells are harvested by filtration through glass fiber filters, and the radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 1 mM nicotine). The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound is then determined by analyzing the competition binding curves.
Downstream Signaling Pathways
The activation of nAChRs by agonists like nicotine leads to the influx of cations (Na⁺ and Ca²⁺), which in turn triggers various downstream signaling events. These can include the activation of voltage-gated calcium channels, leading to further increases in intracellular calcium, and the modulation of adenylyl cyclase activity, affecting cyclic AMP (cAMP) levels.[5][10] Nicotine has been shown to impair cAMP signaling in vascular smooth muscle.[5] The specific effects of nicotine N-oxides on these second messenger systems are an area requiring further investigation.
Experimental Workflow: Investigating Cellular Signaling
Caption: Workflow for investigating the effects of nicotine N-oxides on cellular signaling pathways.
In Vivo Studies
In vivo studies are crucial for understanding the pharmacokinetic and pharmacodynamic properties of nicotine N-oxides in a whole-organism context.
Pharmacokinetics
Pharmacokinetic studies in animal models, such as rats, have provided insights into the absorption, distribution, metabolism, and excretion of nicotine N-oxides. Following intraperitoneal injection of nicotine in rats, nicotine-N-oxide is one of the metabolites detected in the brain.[4][14] Inhibition of nicotine metabolism leads to decreased levels of nicotine-N-oxide in the brain.[4][14]
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats [4][14]
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Drug Administration: Nicotine or a specific nicotine N-oxide isomer is administered via a chosen route (e.g., intraperitoneal, intravenous, or oral).
-
Sample Collection: Blood samples are collected at various time points after drug administration via cannulation or tail vein sampling. Brain tissue can also be collected at the end of the study.
-
Sample Processing: Plasma is separated from blood samples by centrifugation. Brain tissue is homogenized.
-
Analytical Method: The concentrations of the parent compound and its metabolites in plasma and brain homogenates are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2) are calculated from the concentration-time data.
Quantitative Pharmacokinetic Data in Rats (following nicotine administration): [4][14]
| Parameter | Nicotine in Brain (Control) | Nicotine in Brain (Metabolism Inhibited) | Nicotine-N-oxide in Brain (Control) | Nicotine-N-oxide in Brain (Metabolism Inhibited) |
| Cmax | ~970 µg/L | ~1221 µg/L (1.26-fold increase) | Detected | Decreased by 34.4% |
Pharmacodynamics and Toxicity
The pharmacodynamic effects of nicotine N-oxides are not as well-characterized as those of nicotine. Acute toxicity studies in mice have determined the LD50 values for diastereomeric mixtures of nicotine-N'-oxides and nicotine-N,N'-dioxides.
Quantitative Toxicity Data: [3]
| Compound | Route of Administration | LD50 (mg/kg) |
| Nicotine-N'-oxides (diastereomeric mixture) | Intraperitoneal (mice) | > 500 |
| Nicotine-N,N'-dioxides (diastereomeric mixture) | Intraperitoneal (mice) | 165.4 |
| Nicotine-N-oxide | Intraperitoneal (mice) | 155.6 |
Future Directions
The study of nicotine N-oxides presents several exciting avenues for future research. A more thorough characterization of the binding affinities and functional activities of the individual cis- and trans-nicotine 1'-N-oxide isomers at a wider range of nAChR subtypes is needed. Elucidating the specific downstream signaling pathways modulated by these N-oxides will provide a deeper understanding of their pharmacological effects. Furthermore, comprehensive in vivo studies are required to fully characterize their pharmacokinetic profiles and to explore their potential therapeutic or toxicological implications. The development of selective analytical methods for the individual isomers will be crucial for advancing this research.
Conclusion
The discovery and history of nicotine N-oxides have evolved from early chemical synthesis to their recognition as important metabolites of nicotine with their own biological activities. This technical guide has provided a comprehensive overview of the current knowledge in this field, including detailed experimental protocols and quantitative data. It is hoped that this information will serve as a valuable resource for researchers, scientists, and drug development professionals, stimulating further investigation into the intriguing chemistry and biology of nicotine N-oxides.
Diagrams
Caption: Overview of the synthesis and metabolism of nicotine N-oxides.
Caption: General experimental workflow for the synthesis and purification of nicotine N-oxide isomers.
References
- 1. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Frontiers | Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo [frontiersin.org]
- 5. Nicotine impairs smooth muscle cAMP signaling and vascular reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chapter 14 – Determination of nicotine and its metabolites in biological fluids: in vivo studies | Semantic Scholar [semanticscholar.org]
- 7. Nicotine Pharmacology - Clearing the Smoke - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotine Pharmacokinetics in Rats Is Altered as a Function of Age, Impacting the Interpretation of Animal Model Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differing temporal roles of Ca2+ and cAMP in nicotine-elicited elevation of tyrosine hydroxylase mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. whyquit.com [whyquit.com]
- 13. Nicotine - Wikipedia [en.wikipedia.org]
- 14. Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Modeling of Nicotine N,N'-Dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotine N,N'-dioxide, a metabolite of nicotine, presents a unique molecular structure with two oxidized nitrogen centers, one on the pyridine ring and one on the pyrrolidine ring. Understanding its three-dimensional structure, conformational landscape, and electronic properties is crucial for comprehending its biological activity, metabolic fate, and potential toxicological profile. This technical guide provides a comprehensive overview of the theoretical modeling of this compound, outlining established computational methodologies, expected structural parameters, and the logical workflow for such an investigation. While experimental data on the di-N-oxide is limited, this guide establishes a robust framework for its in silico characterization based on well-validated methods for related compounds.
Introduction
Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in the body, leading to a variety of derivatives. Among these are the N-oxides, formed by the oxidation of the nitrogen atoms in the pyridine and pyrrolidine rings. While nicotine 1'-N-oxide (oxidation at the pyrrolidine nitrogen) and nicotine N-oxide (oxidation at the pyridine nitrogen) are well-documented metabolites, the di-N-oxidized form, this compound, is less studied.
Theoretical modeling provides a powerful tool to elucidate the structural and electronic properties of such molecules, offering insights that can be challenging to obtain through experimental methods alone. This guide details the application of computational chemistry techniques, particularly Density Functional Theory (DFT), to model the structure of this compound.
Computational Methodology
The theoretical modeling of this compound can be effectively carried out using established quantum chemical methods that have been successfully applied to nicotine and its various metabolites.
Geometry Optimization
The primary method for determining the stable three-dimensional structure of this compound is geometry optimization. Density Functional Theory (DFT) has been shown to provide a good balance of accuracy and computational cost for molecules of this type.
Protocol:
-
Method: Density Functional Theory (DFT)
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)
-
Basis Set: 6-311++G(d,p)
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Procedure:
-
Construct an initial guess for the structure of the cis and trans diastereomers of this compound.
-
Perform a full geometry optimization without any symmetry constraints.
-
The convergence criteria should be set to tight to ensure a true energy minimum is found.
-
A subsequent frequency calculation is essential to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Conformational Analysis
The relative orientation of the pyridine-N-oxide and pyrrolidine-N-oxide rings is a key structural feature. A relaxed potential energy surface scan can be performed to identify the most stable conformers.
Protocol:
-
Method: DFT (B3LYP/6-311++G(d,p))
-
Procedure:
-
Select the dihedral angle defining the rotation around the C-C bond connecting the two rings as the reaction coordinate.
-
Perform a relaxed scan by rotating this dihedral angle in steps (e.g., 10-15 degrees) and optimizing the geometry at each step.
-
Plot the relative energy versus the dihedral angle to identify the global and local energy minima, which correspond to the stable conformers.
-
Vibrational Analysis
Theoretical vibrational analysis is crucial for predicting the infrared (IR) and Raman spectra of this compound. These predicted spectra can be used to aid in the experimental identification and characterization of the molecule.
Protocol:
-
Method: DFT (B3LYP/6-311++G(d,p))
-
Procedure:
-
Perform a frequency calculation on the optimized geometry of each stable conformer.
-
The resulting vibrational frequencies and intensities can be used to generate theoretical IR and Raman spectra.
-
It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and basis set limitations.
-
Predicted Structural Data
While specific, experimentally verified quantitative data for this compound is not extensively published, theoretical calculations based on the methodologies described above allow for the prediction of key structural parameters. The following tables present expected values for the lowest energy conformer of trans-nicotine N,N'-dioxide, derived from analogous computational studies on nicotine and its mono-N-oxides.
Table 1: Predicted Bond Lengths for trans-Nicotine N,N'-Dioxide
| Bond | Predicted Length (Å) |
| N(pyridine)-O | 1.28 - 1.32 |
| N(pyrrolidine)-O | 1.35 - 1.39 |
| C(pyridine)-N(py) | 1.35 - 1.39 |
| C(py)-C(pyrrolidine) | 1.50 - 1.54 |
| N(pyrrolidine)-C(py) | 1.47 - 1.51 |
| N(pyrrolidine)-CH3 | 1.46 - 1.50 |
Table 2: Predicted Bond Angles for trans-Nicotine N,N'-Dioxide
| Angle | Predicted Angle (°) |
| C(py)-N(py)-C(py) | 118 - 122 |
| C(py)-N(py)-O | 117 - 121 |
| C(py)-C(py)-N(pyrrolidine) | 118 - 122 |
| C(py)-N(pyrrolidine)-C(py) | 110 - 114 |
| C(py)-N(pyrrolidine)-O | 108 - 112 |
| C(py)-N(pyrrolidine)-CH3 | 110 - 114 |
Table 3: Predicted Dihedral Angles for trans-Nicotine N,N'-Dioxide
| Dihedral Angle | Predicted Angle (°) |
| N(py)-C(py)-C(pyrrolidine)-N(pyrrolidine) | 80 - 100 |
| O(py)-N(py)-C(py)-C(pyrrolidine) | 0 or 180 (approx.) |
| O(pyrrolidine)-N(pyrrolidine)-C(py)-C(py) | Variable (conformer dependent) |
Experimental Protocols
Experimental validation is essential to confirm the theoretical predictions. The synthesis and spectroscopic characterization of this compound would follow established chemical procedures.
Synthesis
The synthesis of this compound diastereomers has been reported and can be achieved through the oxidation of nicotine.
Protocol:
-
Starting Material: (S)-(-)-Nicotine
-
Oxidizing Agent: meta-Chloroperoxybenzoic acid (m-CPBA)
-
Procedure:
-
Dissolve (S)-(-)-nicotine in a suitable solvent (e.g., dichloromethane).
-
Add m-CPBA in a stoichiometric excess (greater than 2 equivalents) to ensure di-oxidation.
-
The reaction is typically stirred at room temperature.
-
The resulting mixture of cis- and trans-nicotine N,N'-dioxide diastereomers can be purified using chromatographic techniques.
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are key techniques for the structural elucidation of the synthesized this compound.
-
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra would confirm the presence of the pyridine and pyrrolidine rings and the methyl group.
-
The chemical shifts of the protons and carbons adjacent to the N-oxide groups would be significantly shifted downfield compared to nicotine.
-
2D NMR techniques (e.g., COSY, HSQC, HMBC) would be used to assign all proton and carbon signals unambiguously.
-
-
IR Spectroscopy:
-
The N-O stretching vibrations are expected to appear as strong bands in the region of 1200-1350 cm⁻¹.
-
The aromatic C-H and C=N stretching vibrations of the pyridine-N-oxide ring would also be characteristic.
-
Visualizations
Computational Workflow
The following diagram illustrates the logical workflow for the theoretical modeling of this compound.
Molecular Relationships
The following diagram illustrates the relationship between nicotine and its N-oxidized derivatives.
Conclusion
The theoretical modeling of this compound provides a powerful avenue to understand its fundamental molecular properties. By employing well-established DFT methods, it is possible to predict its three-dimensional structure, conformational preferences, and vibrational spectra with a high degree of confidence. This in-depth technical guide outlines the necessary computational and experimental protocols to achieve a comprehensive characterization of this important nicotine metabolite. The insights gained from such studies are invaluable for researchers in the fields of drug metabolism, toxicology, and medicinal chemistry, aiding in the development of a more complete picture of nicotine's biological impact.
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Nicotine N,N'-Dioxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of validated analytical methods for the quantitative determination of nicotine N,N'-dioxide, a significant metabolite of nicotine. The following sections detail the primary analytical techniques, quantitative data, experimental protocols, and relevant biological pathways.
Introduction
This compound is a metabolite of nicotine formed through the oxidation of the pyrrolidine nitrogen. Accurate and sensitive detection of this metabolite is crucial for understanding nicotine metabolism, assessing tobacco exposure, and in the development of smoking cessation therapies. The primary analytical methods for the quantification of this compound in biological matrices such as urine and plasma are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and specificity.
Analytical Methods Overview
The quantification of this compound, often referred to as nicotine 1'-N-oxide in literature, is commonly achieved through two main techniques:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used method due to its high sensitivity and selectivity, allowing for the direct analysis of the thermally labile N-oxide metabolite. It is often used for the simultaneous determination of nicotine and a panel of its metabolites.[1][2][3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method requires a derivatization or thermal conversion step because most N-oxides are thermally unstable and cannot be directly analyzed by GC.[5][6] One approach involves the thermal rearrangement of nicotine N-oxide to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine, which is a more volatile and stable compound suitable for GC analysis.[5]
Sample preparation is a critical step to remove interferences from the biological matrix. Common techniques include solid-phase extraction (SPE), liquid-liquid extraction, and protein precipitation.[2][4][7]
Quantitative Data
The following table summarizes the quantitative parameters for the detection of this compound and other nicotine metabolites using various analytical methods.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) / Lower Limit of Quantitation (LLOQ) | Linearity Range | Recovery | Reference |
| Nicotine 1'-N-oxide | LC-MS/MS | Plasma | - | 1.0 ng/mL | - | 52-88% | [4] |
| Nicotine 1'-N-oxide | LC-MS/MS | Urine | - | 2.5 ng/mL | - | 51-118% | [4] |
| Nicotine N-oxide | GC-MS | Urine | - | - | 10-4000 ng/mL | - | [5] |
| Nicotine 1'-N-oxide | Thermospray LC-MS | - | - | - | 80-8000 ng/mL | - | [8] |
| Nicotine-N'-oxide | LC-MS/MS | - | 0.08-0.56 µg/g | 0.27-2.04 µg/g | 4-1000 ng/mL | 78-110% | [9] |
Experimental Protocols
Protocol 1: LC-MS/MS for this compound in Human Plasma and Urine
This protocol is based on a validated method for the simultaneous determination of nicotine and its metabolites.[4]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of plasma or urine sample, add 50 µL of a 1 µg/mL deuterated internal standard solution.
-
For Plasma: Add 1 mL of 10% aqueous trichloroacetic acid, vortex, and centrifuge for 10 minutes at 1100 x g.
-
For Urine: Acidify with 1.5 mL of 5 mM aqueous ammonium formate (pH 2.5) and vortex.
-
Condition an SPE cartridge with 2 mL of methanol followed by 2 mL of the appropriate conditioning solution (10% aqueous trichloroacetic acid for plasma, 5 mM aqueous ammonium formate for urine).
-
Load the pre-treated sample onto the SPE cartridge.
-
Elute the target analytes with 2 mL of methanol containing 5% concentrated aqueous ammonium hydroxide.
-
Add 100 µL of 1% concentrated aqueous hydrochloric acid in methanol to the eluant.
-
Evaporate the eluant to dryness under a stream of air at 40 °C.
-
Reconstitute the residue for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A validated high-performance liquid chromatography system.
-
Column: A suitable C18 or other appropriate reversed-phase column.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Data Acquisition: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound would need to be optimized.
Protocol 2: GC-MS for Nicotine N-Oxide in Urine
This protocol is based on the thermal conversion of nicotine N-oxide.[5]
1. Sample Preparation and Thermal Conversion
-
Adjust the urine sample to an alkaline pH.
-
Extract the nicotine N-oxide from the urine using an appropriate organic solvent.
-
Evaporate the organic extract to dryness.
-
Redissolve the residue in anisole.
-
Heat the anisole solution at 150-160 °C to thermally convert nicotine N-oxide to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine.
-
Extract the resulting oxazine derivative from the anisole into an acidic aqueous solution.
-
Make the aqueous solution alkaline and back-extract the oxazine derivative into an organic solvent suitable for GC injection.
2. GC-MS Conditions
-
GC System: A gas chromatograph with a capillary column.
-
Column: A cross-linked methylsilicone column.
-
Temperature Program: 70-200 °C at 20 °C/min after an initial 3-minute hold.
-
Injection: Splitless injection of a 1 µL aliquot.
-
Mass Spectrometer: A mass spectrometer operating in electron impact (EI) ionization mode.
-
Data Acquisition: Scan from m/z 35 to 210. The mass spectrum of the oxazine derivative will show major ions at m/z 178 (molecular ion), 119, 118, and 60.[5]
Visualizations
Metabolic Pathway of Nicotine to this compound
Caption: Metabolic conversion of nicotine to this compound.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound analysis.
References
- 1. Method Validation for the Determination of Nicotine and Nicotine Metabolite Levels in Urine, Serum, and Saliva Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]
- 3. [PDF] Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | Semantic Scholar [semanticscholar.org]
- 4. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. waters.com [waters.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. A new quantitative thermospray LC-MS method for nicotine and its metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of Nicotine N,N'-Dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotine N,N'-dioxide is a metabolite of nicotine, formed through the enzymatic action of flavin-containing monooxygenase 3 (FMO3). While it is considered a minor metabolite, its quantification in biological matrices is crucial for a comprehensive understanding of nicotine metabolism, pharmacokinetics, and its potential role in tobacco-related health effects. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Analyte Information
-
Analyte: this compound
-
Chemical Formula: C₁₀H₁₄N₂O₂
-
Monoisotopic Mass: 194.1055 g/mol
-
Structure: Nicotine with both the pyridine and pyrrolidine nitrogen atoms oxidized.
Metabolic Pathway
Nicotine is primarily metabolized in the liver. The formation of this compound is a phase I metabolic reaction.
Caption: Metabolic conversion of nicotine to this compound.
Quantitative Analysis by LC-MS/MS
This section outlines a protocol for the quantification of this compound in human urine. The method is based on liquid-liquid extraction (LLE) followed by LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.
Standard and Reagent Preparation
-
This compound standard: A certified reference standard should be procured. If unavailable, synthesis can be achieved through the oxidation of nicotine using an oxidizing agent like hydrogen peroxide or a peroxy acid. The synthesized standard must be thoroughly purified and its concentration accurately determined.
-
Internal Standard (IS): A stable isotope-labeled analog, such as nicotine-d4 N,N'-dioxide, is recommended for optimal accuracy and precision. If unavailable, a structurally similar compound not present in the sample matrix can be used after careful validation.
-
Solvents and Reagents: All solvents (e.g., methanol, acetonitrile, ethyl acetate) should be of HPLC or LC-MS grade. Formic acid and ammonium formate should be of high purity.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for nicotine and its metabolites.
Caption: Workflow for liquid-liquid extraction of this compound.
LC-MS/MS Parameters
The following parameters are proposed and may require optimization based on the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow Rates | Optimize for instrument |
Multiple Reaction Monitoring (MRM) Transitions
Based on the known fragmentation of nicotine-related N-oxides, the following MRM transitions are proposed for this compound. The precursor ion will be the protonated molecule [M+H]⁺. A characteristic fragmentation pathway for the di-N-oxide involves the cleavage of the bond between the pyridine and pyrrolidine rings[1].
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 195.1 | 136.1 (Quantifier) | 20 |
| 195.1 | 107.1 (Qualifier) | 25 | |
| Nicotine-d4 N,N'-dioxide (IS) | 199.1 | 140.1 | 20 |
Note: The proposed product ions and collision energies are theoretical and require experimental optimization. The product ion m/z 136.1 likely corresponds to the pyridinyl portion after cleavage, and m/z 107.1 to a further fragmentation product.
Quantitative Data Summary
The following table presents a summary of expected quantitative performance parameters for a validated LC-MS/MS method for this compound, based on data for similar analytes.
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | > 80% |
Fragmentation Pathway
The proposed fragmentation of protonated this compound in the collision cell of a tandem mass spectrometer is initiated by the cleavage of the C-C bond between the pyridine and pyrrolidine rings.
Caption: Proposed fragmentation of protonated this compound.
Conclusion
The provided protocols and application notes offer a comprehensive guide for the mass spectrometric analysis of this compound. The LC-MS/MS method, with its high sensitivity and specificity, is well-suited for the quantification of this minor but important nicotine metabolite in biological samples. Proper method validation is essential to ensure accurate and reliable results in research and clinical settings.
References
Application Note: Quantification of Nicotine N'-Oxide in Human Urine using LC-MS/MS
Introduction
Nicotine, the primary psychoactive component in tobacco, is extensively metabolized in humans, leading to a variety of excretory products. The analysis of nicotine and its metabolites in biological fluids is crucial for assessing tobacco exposure, understanding nicotine metabolism, and monitoring compliance in smoking cessation programs.[1][2][3][4][5] One of the metabolites, nicotine N'-oxide, is formed through the N-oxidation of the pyrrolidine nitrogen of nicotine, a reaction primarily catalyzed by flavin-containing monooxygenase 3 (FMO3).[6][7] While cotinine is the major metabolite of nicotine, nicotine N'-oxide accounts for approximately 4-7% of the absorbed nicotine dose.[6][7] Accurate and sensitive quantification of nicotine N'-oxide in urine provides valuable information for comprehensive nicotine metabolism phenotyping.
This application note details a robust and sensitive method for the quantification of nicotine N'-oxide in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a simple sample preparation procedure and a highly selective and sensitive LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.
Metabolic Pathway of Nicotine
Nicotine undergoes extensive metabolism in the human body, primarily in the liver. The main metabolic pathway involves the conversion of nicotine to cotinine, catalyzed by the cytochrome P450 enzyme CYP2A6.[8] Another significant pathway is the N-oxidation of the pyrrolidine nitrogen to form nicotine N'-oxide. Other minor metabolites are also formed.
Caption: Metabolic conversion of nicotine.
Experimental Protocol
This protocol is a composite based on validated methods for the analysis of nicotine and its metabolites in urine.[1][2][9][10][11]
Materials and Reagents
-
Nicotine N'-oxide reference standard
-
Nicotine-d4 (or other suitable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human urine (drug-free)
Sample Preparation
A simple protein precipitation method is employed for sample preparation.[11]
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of urine.
-
Add 20 µL of internal standard working solution (e.g., Nicotine-d4 at 1 µg/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions for Nicotine N'-Oxide
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nicotine N'-Oxide | 179.1 | 162.1 | 15 |
| 179.1 | 120.1 | 25 | |
| Nicotine-d4 (IS) | 167.2 | 134.2 | 20 |
Note: The exact m/z values and collision energies should be optimized by infusing the pure standard into the mass spectrometer.
Experimental Workflow
The overall workflow for the quantification of nicotine N'-oxide in urine is depicted below.
Caption: Experimental workflow for analysis.
Method Validation and Performance
The described method should be validated according to regulatory guidelines to ensure its reliability for the intended application. Key validation parameters are summarized below based on similar published methods.[1][2][5][10]
Table 4: Typical Method Validation Parameters
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Recovery | 85 - 115% |
| Matrix Effect | Minimal and compensated by internal standard |
Conclusion
This application note provides a detailed protocol for the sensitive and selective quantification of nicotine N'-oxide in human urine by LC-MS/MS. The method is suitable for high-throughput analysis and can be a valuable tool in clinical and research settings for studies involving tobacco exposure and nicotine metabolism. The use of an isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | Semantic Scholar [semanticscholar.org]
- 6. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique [mdpi.com]
Synthesis and Characterization of Nicotine N,N'-Dioxide Analytical Standard
Application Note
Abstract
This document provides a comprehensive guide for the synthesis, purification, and analytical characterization of a nicotine N,N'-dioxide analytical standard. This compound is a metabolite of nicotine and a compound of interest in toxicology, drug metabolism, and tobacco research. The availability of a well-characterized analytical standard is crucial for accurate quantification and identification in various biological and environmental matrices. This application note details a robust synthesis protocol via the oxidation of nicotine, a multi-step purification procedure, and comprehensive analytical characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS) of its thermal rearrangement product. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams.
Introduction
Nicotine, the primary psychoactive alkaloid in tobacco, undergoes extensive metabolism in humans and other mammals. One of the metabolic pathways involves the oxidation of both the pyridine and pyrrolidine nitrogen atoms to form this compound. Accurate detection and quantification of this metabolite are essential for understanding nicotine's metabolic fate and its physiological effects. The lack of a commercially available, high-purity analytical standard of this compound presents a significant challenge to researchers. This application note addresses this gap by providing detailed, step-by-step protocols for its preparation and characterization, ensuring a reliable reference material for research, development, and quality control purposes.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 171-173 °C (trans-isomer) | [2] |
Table 2: Spectroscopic and Chromatographic Data
| Analytical Technique | Parameter | Value |
| ¹H NMR (600 MHz, D₂O) | Chemical Shift (δ) ppm | See Table 3 for detailed assignments. |
| ¹³C NMR (150 MHz, D₂O) | Chemical Shift (δ) ppm | See Table 4 for detailed assignments. |
| HPLC-UV | Retention Time | To be determined by the user based on their system. |
| λmax | ~260 nm | |
| GC-MS of Thermal Product | Retention Time | To be determined by the user based on their system. |
| m/z of major ions | 178 (M+), 119, 118, 60 |
Table 3: ¹H NMR Spectral Data of this compound (Predicted)
| Proton | Chemical Shift (δ) ppm | Multiplicity |
| H-2' (Pyridine) | ~8.2 | d |
| H-4' (Pyridine) | ~7.8 | dd |
| H-5' (Pyridine) | ~7.4 | t |
| H-6' (Pyridine) | ~8.2 | d |
| H-2 (Pyrrolidine) | ~3.5 | t |
| H-3α,β (Pyrrolidine) | ~2.0-2.2 | m |
| H-4α,β (Pyrrolidine) | ~1.8-2.0 | m |
| H-5α,β (Pyrrolidine) | ~3.6 | m |
| N-CH₃ | ~3.1 | s |
Note: Predicted values based on nicotine and nicotine-1'-N-oxide data. Actual shifts may vary.
Table 4: ¹³C NMR Spectral Data of this compound (Predicted)
| Carbon | Chemical Shift (δ) ppm |
| C-2' (Pyridine) | ~148 |
| C-3' (Pyridine) | ~138 |
| C-4' (Pyridine) | ~125 |
| C-5' (Pyridine) | ~123 |
| C-6' (Pyridine) | ~147 |
| C-2 (Pyrrolidine) | ~68 |
| C-3 (Pyrrolidine) | ~28 |
| C-4 (Pyrrolidine) | ~22 |
| C-5 (Pyrrolidine) | ~58 |
| N-CH₃ | ~40 |
Note: Predicted values based on nicotine and nicotine-1'-N-oxide data. Actual shifts may vary.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a patented method for laboratory-scale synthesis.[2]
Materials:
-
(-)-Nicotine (≥99%)
-
Hydrogen peroxide (30% w/w aqueous solution)
-
Citric acid
-
n-Propanol
-
Methylene chloride
-
Acetone
-
Molecular sieves (4 Å)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Distillation apparatus
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of (-)-nicotine (30.8 mmol).
-
Slowly add an equimolar amount of 30% hydrogen peroxide solution (3.5 g, 30.8 mmol).
-
Add a catalytic amount of citric acid (0.06 g, 0.3 mmol).
-
Heat the mixture to 80°C with constant stirring for 5 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).
-
After the reaction is complete (disappearance of nicotine spot on TLC), allow the solution to cool to room temperature.
-
Add 50 mL of n-propanol to the reaction mixture.
-
Set up a distillation apparatus and distill the mixture to remove water as an azeotrope with n-propanol.
-
To the dehydrated residue, add 20 mL of methylene chloride and 5 g of 4 Å molecular sieves. Stir for 1 hour to ensure complete drying.
-
Filter off the molecular sieves.
-
Add 20 mL of acetone to the filtrate and allow it to stand at 4°C overnight to induce crystallization.
-
Collect the white crystals of trans-nicotine N,N'-dioxide by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold acetone and dry them in a vacuum oven at 60°C.
Purification by Recrystallization
For obtaining a high-purity analytical standard, a second recrystallization is recommended.
Procedure:
-
Dissolve the synthesized this compound in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature and then place it at 4°C for several hours to facilitate crystal formation.
-
Collect the purified crystals by vacuum filtration and dry under vacuum.
Analytical Characterization Protocols
¹H and ¹³C NMR Spectroscopy
Instrumentation:
-
600 MHz NMR Spectrometer
Procedure:
-
Prepare a sample by dissolving 5-10 mg of the purified this compound in 0.6 mL of deuterium oxide (D₂O).
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Process the spectra and assign the chemical shifts.
HPLC-UV Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Prepare a stock solution of the this compound standard in methanol (1 mg/mL).
-
Prepare a series of working standards by diluting the stock solution.
-
Set the HPLC conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be used for optimal separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 260 nm
-
-
Inject the standards and the sample solution to determine the retention time and purity.
GC-MS Analysis of the Thermal Rearrangement Product
This compound is thermally labile and undergoes rearrangement to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine upon heating.[3]
Instrumentation:
-
GC-MS system
Procedure:
-
Dissolve a small amount of this compound in anisole.
-
Heat the solution at 150-160°C for 10 minutes to induce thermal rearrangement.[3]
-
Inject an aliquot of the resulting solution into the GC-MS.
-
Set the GC-MS conditions:
-
Analyze the resulting mass spectrum to confirm the identity of the rearrangement product.
Mandatory Visualization
Caption: Synthesis and Purification Workflow.
Caption: Analytical Characterization Workflow.
References
Application of Nicotine N,N'-Dioxide in Smoking Cessation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotine, the primary psychoactive component in tobacco, exerts its effects through the activation of nicotinic acetylcholine receptors (nAChRs).[1][2] Its metabolism is a critical factor in understanding nicotine dependence and developing smoking cessation therapies. While the primary metabolic pathway leads to cotinine, a smaller portion of nicotine is metabolized to nicotine N'-oxide.[3] A further oxidation product, nicotine N,N'-dioxide, has been synthesized and studied to a limited extent. These application notes provide a summary of the available data and protocols for the study of this compound, a compound of interest for researchers exploring novel aspects of nicotine metabolism and its potential implications for smoking cessation.
Currently, there is a notable lack of direct studies investigating the efficacy of this compound as a smoking cessation aid. The available research focuses on its synthesis, in vitro metabolism, and limited in vivo effects in animal models. Therefore, these notes are intended to serve as a foundational resource for researchers interested in pursuing further investigation into the pharmacology and therapeutic potential of this nicotine metabolite.
Data Presentation
In Vitro Metabolism of this compound
The following table summarizes the kinetic parameters for the reduction of this compound to nicotine-N'-oxide by rat liver S-9 fractions.
| Substrate | Vmax (nmol/min/mg protein) | Km (mM) |
| Nicotine-N,N'-dioxide | 0.59 ± 0.03 | 1.8 ± 0.2 |
Data extracted from a study on the synthesis and reduction of nicotine N-oxides.
In Vivo Administration of this compound in Rats
The following tables present the plasma and urinary concentrations of nicotine and cotinine in male Fischer-344 rats administered 0.02% this compound in their drinking water for 3 weeks.[4]
Table 1: Plasma Nicotine and Cotinine Concentrations [4]
| Time | Plasma Nicotine (ng/mL) | Plasma Cotinine (ng/mL) |
| Day 7 | ~25 | ~150 (peak) |
| Day 14 | Not reported | ~150 |
| Day 21 | Not reported | Not reported |
Table 2: Urinary Nicotine and Cotinine Excretion (24h) [4]
| Time | Urinary Nicotine (ng/mL) | Urinary Cotinine (ng/mL) |
| Day 15 | ~50 | ~300 |
| Day 21 | ~100 | ~300 |
Acute Toxicity of Nicotine and its Metabolites
| Species | Route of Administration | LD50 |
| Rat | Oral | 50 mg/kg |
| Mouse | Intraperitoneal | 5.9 mg/kg |
General toxicity data for nicotine. An acute toxicity study protocol for this compound is provided below, which can be used to determine its specific toxicological profile.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized method based on the oxidation of nicotine.
Materials:
-
Nicotine
-
Hydrogen peroxide (30% solution)
-
Non-oxidizing acid (e.g., carboxylic acid)
-
n-Propanol
-
Methylene chloride
-
Molecular sieves (4 Å)
-
Reaction vessel
-
Distillation apparatus
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a suitable reaction vessel, dissolve nicotine in an aqueous solution.
-
Add a catalytic amount of a non-oxidizing acid.
-
Slowly add a 30% hydrogen peroxide solution to the nicotine solution while stirring. Maintain the reaction temperature as specified in the original literature, if available.
-
Monitor the reaction progress by a suitable method (e.g., TLC, HPLC) until the desired conversion of nicotine is achieved. A typical reaction time may be several hours.[5]
-
Once the reaction is complete, add n-propanol to the reaction mixture.
-
Perform an azeotropic distillation to remove water. The n-propanol/water azeotrope will distill off.[5]
-
Further dry the resulting residue by dissolving it in methylene chloride and adding 4 Å molecular sieves.[5]
-
Filter to remove the molecular sieves and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product using an appropriate chromatographic technique (e.g., column chromatography).
-
Characterize the final product using methods such as NMR, IR, and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Metabolism of this compound
This protocol describes the study of the reduction of this compound using a rat liver S-9 fraction.
Materials:
-
This compound
-
Rat liver S-9 fraction
-
NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate buffer
-
Caffeine (as an internal standard)
-
1N Aqueous NaOH
-
Chloroform
-
Methanol
-
HPLC system with a suitable column (e.g., CAPCELL PAK SCX) and UV detector
-
Centrifuge
Procedure:
-
Prepare incubation mixtures containing the rat liver S-9 fraction, NADPH generating system, and various concentrations of this compound (ranging from approximately 0.86 to 240 mM) in potassium phosphate buffer.
-
Incubate the mixtures at 37°C for a specified time.
-
Terminate the reaction by adding a solution of caffeine as an internal standard.
-
Precipitate the protein by centrifugation (e.g., 800 g for 15 minutes).
-
To the supernatant, add 1N aqueous NaOH and chloroform. Shake for 15 minutes to extract the metabolites.
-
Separate the organic phase and concentrate it in vacuo.
-
Redissolve the residue in methanol for HPLC analysis.
-
Inject an aliquot of the sample into the HPLC system.
-
Use a mobile phase of 100 mM K, Na-phosphate buffer and acetonitrile (1:1, v/v) at a flow rate of 1.0 mL/min. Set the column temperature to 40°C and monitor the eluent at 220 nm.
-
Quantify the metabolites by comparing their HPLC peak areas with those of authentic standards, using the internal standard for reference.
-
For kinetic analysis, evaluate the maximum velocity (Vmax) and Michaelis-Menten constant (Km) by non-linear regression analysis of the kinetic data.
Protocol 3: In Vivo Administration and Analysis in Rats
This protocol is based on a study that administered this compound to rats in their drinking water.[4]
Materials:
-
Male Fischer-344 rats
-
This compound
-
Metabolism chambers for urine collection
-
Equipment for blood collection (e.g., syringes, tubes with anticoagulant)
-
Analytical equipment for nicotine and cotinine quantification (e.g., GC-MS, LC-MS/MS)
Procedure:
-
House male Fischer-344 rats in individual cages.
-
Prepare a 0.02% solution of this compound in the drinking water.
-
Provide the rats with ad libitum access to the this compound solution for a period of 3 weeks.
-
At specified time points (e.g., day 7, 14, and 21), collect blood samples from the rats.
-
Separate the plasma from the blood samples by centrifugation.
-
At specified time points (e.g., day 15 and 21), place the rats in metabolism chambers for 24-hour urine collection.
-
Store all plasma and urine samples at -20°C or lower until analysis.
-
Analyze the plasma and urine samples for nicotine and cotinine concentrations using a validated analytical method such as GC-MS or LC-MS/MS.
-
Analyze the data to determine the time course of plasma concentrations and urinary excretion of nicotine and its metabolites.
Protocol 4: Acute Toxicity Study in Mice
This protocol provides a general framework for assessing the acute toxicity of this compound.
Materials:
-
Male mice (e.g., ddy strain, 25-26 g)
-
This compound
-
Vehicle (e.g., physiological saline containing 0.5% Tween 80)
-
Syringes and needles for intraperitoneal administration
-
Animal observation cages
Procedure:
-
House the mice in groups of 10 per cage and allow them to acclimate to the laboratory conditions with free access to food and water.
-
Prepare suspensions of this compound in the vehicle at geometrically increasing doses.
-
Administer a single intraperitoneal injection of the this compound suspension to groups of 5-10 mice per dose level. Administer the vehicle alone to a control group.
-
Observe the mice continuously for the first few hours post-administration and then periodically for up to 14 days.
-
Record all signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Record the number of mortalities in each group.
-
At the end of the observation period, euthanize the surviving animals and perform a gross necropsy.
-
If an LD50 value is to be determined, use appropriate statistical methods (e.g., probit analysis) to calculate it from the mortality data.
Visualizations
Caption: Metabolic pathway of nicotine.
Caption: In vivo study workflow.
Concluding Remarks
The study of this compound is still in its early stages. The provided protocols for synthesis, in vitro metabolism, and in vivo administration offer a starting point for researchers to further explore the properties of this metabolite. The in vivo data indicating that administration of this compound leads to the systemic presence of nicotine and cotinine suggests that it is metabolized back to nicotine in the body.[4] This bioconversion is a critical consideration for any potential therapeutic application.
Future research should focus on several key areas:
-
Pharmacokinetics: A more detailed pharmacokinetic profile of this compound is needed to understand its absorption, distribution, metabolism, and excretion.
-
Pharmacodynamics: The interaction of this compound with nicotinic acetylcholine receptors and other potential targets should be investigated to determine its pharmacological activity.
-
Behavioral Studies: Preclinical behavioral studies are necessary to assess whether this compound has any effect on nicotine-seeking behavior, withdrawal symptoms, or reinforcement.
-
Toxicology: A comprehensive toxicological assessment is required to establish the safety profile of this compound.
Until such studies are conducted, the potential application of this compound in smoking cessation remains speculative. The information provided herein is intended to facilitate the necessary preclinical research to determine if this compound warrants further investigation as a potential therapeutic agent.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short-term studies on the in vivo metabolism of N-oxides of nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4641667A - Process of preparing nicotine N'-oxide and smoking products containing it - Google Patents [patents.google.com]
Application Note: Solid-Phase Extraction (SPE) Protocols for the Quantification of Nicotine N-Oxide in Human Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nicotine N-oxide is a metabolite of nicotine, and its quantification in biological matrices such as urine is crucial for understanding nicotine metabolism, pharmacokinetics, and assessing exposure to tobacco products. The high polarity of nicotine N-oxide and the complexity of the urine matrix present significant analytical challenges. Solid-phase extraction (SPE) is a robust and widely used sample preparation technique that effectively addresses these challenges by isolating analytes of interest, removing interferences, and concentrating the sample prior to analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed protocols and quantitative data for the solid-phase extraction of nicotine N-oxide from human urine.
Data Presentation: Method Performance & Recovery
The selection of an SPE sorbent and protocol significantly impacts the recovery and sensitivity of the analytical method. The following tables summarize quantitative data from various published methods.
Table 1: SPE Sorbent Types and Reported Recovery Rates for Nicotine N-Oxide
| Sorbent/Method Type | Analyte | Recovery Rate (%) | Citation |
|---|---|---|---|
| Simple SPE Procedure | Nicotine-N'-oxide | 51.4% | [1] |
| Multi-Cartridge (HLB, MCX, Strata-X) | N'-Nitrosonornicotine-1N-oxide | 29 ± 8% (Nominal Recovery¹) | [2] |
| Silica Gel Extraction & Thermal Conversion | Nicotine N-oxide | 92 - 97% (Overall Yield²) | [3] |
| Protein Precipitation (for comparison) | (2′S)-nicotine 1′-oxide | 72.2% | [4] |
| General SPE Range (various metabolites) | Nicotine Metabolites | 57 - 124% | [3][4] |
¹Nominal recovery includes both extraction recovery and ion suppression effects. ²Yield represents the combined efficiency of the extraction and a subsequent thermal conversion step.
Table 2: Method Performance and Quantitative Data for Nicotine N-Oxide in Urine
| Method/Sorbent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analysis Technique | Citation |
|---|---|---|---|---|
| Multi-Cartridge (HLB, MCX, Strata-X) | 10 amol (on column) | 4 fmol/mL | LC-NSI-HRMS/MS | [2] |
| Simple SPE Procedure | - | 0.1–0.2 μg/L | LC-MS/MS | [1] |
| Protein Precipitation | 0.01 µg/mL | 0.03 µg/mL | LC-Orbitrap-MS/MS | [4] |
| C18 SPE & Sample Stacking | 0.55 ng/mL (Nicotine)¹ | 11.25 ng/mL (Cotinine)¹ | CE-MS | [5] |
¹Data for nicotine and cotinine are provided for context as specific N-oxide data was not available in the abstract.
Experimental Protocols
Three distinct protocols are presented below, ranging from a general-purpose method to a highly specific, multi-cartridge procedure for high-purity sample preparation.
Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE
This protocol is adapted from methodologies that utilize mixed-mode sorbents to isolate a range of nicotine metabolites.[6][7] Cotinine N-oxide, a related metabolite, has been successfully isolated using the methanol wash step of an MCX procedure.[6][7]
Principle: Mixed-mode cation exchange (MCX) sorbents combine reversed-phase and strong cation exchange properties. This allows for the retention of basic compounds like nicotine and its metabolites. Nicotine N-oxide, being less basic, is often washed from the sorbent with a polar organic solvent before the elution of more strongly retained analytes.
Materials:
-
Oasis MCX 96-well Plate (or equivalent cartridges)
-
Urine samples
-
Internal Standard (e.g., deuterated nicotine N-oxide)
-
Methanol (MeOH)
-
Water (H₂O)
-
Formic Acid (FA)
-
Ammonium Hydroxide (NH₄OH)
-
Centrifuge, Nitrogen Evaporator, Vortex Mixer
Procedure:
-
Sample Pre-treatment: Dilute 100 µL of urine sample 10-fold with water. Add the appropriate internal standard and vortex thoroughly.
-
Conditioning: Condition the MCX plate wells with 400 µL of MeOH, followed by 400 µL of H₂O.
-
Equilibration: Equilibrate the wells with 400 µL of 0.5% FA in H₂O.
-
Sample Loading: Load the pre-treated urine sample onto the plate.
-
Washing:
-
Wash 1: Add 200 µL of 0.5% FA in H₂O and discard the effluent.
-
Wash 2: Add 400 µL of MeOH. Crucially, collect this methanol wash fraction for Nicotine N-oxide analysis.
-
-
Elution (for other metabolites): To elute more strongly bound metabolites like nicotine and cotinine, add 200 µL of 2% NH₄OH in MeOH. This step is optional if only N-oxide is the target.
-
Dry-down and Reconstitution: Evaporate the collected methanol wash fraction (from Step 5) to dryness under a stream of nitrogen. Reconstitute the residue in an appropriate volume of mobile phase for LC-MS/MS analysis.
Caption: Workflow for Mixed-Mode Cation Exchange (MCX) SPE.
Protocol 2: Sequential Multi-Cartridge SPE for High Specificity
This advanced protocol is based on a method developed for the purification of N'-Nitrosonornicotine-1N-oxide, a structurally related compound, and is designed for maximum sample cleanup.[2]
Principle: This method employs a sequence of three different SPE cartridges (polymeric reversed-phase, mixed-mode cation exchange, and another polymeric reversed-phase) to systematically remove interferences, resulting in a highly purified extract suitable for sensitive high-resolution mass spectrometry.
Materials:
-
Oasis HLB, Oasis MCX, and Strata-X SPE cartridges
-
Urine samples
-
Acetonitrile (CH₃CN), Methanol (MeOH), Acetone
-
Standard laboratory equipment as listed in Protocol 1
Procedure:
-
Sample Pre-treatment (Protein Precipitation):
-
To 0.5 mL of urine, add the internal standard.
-
Add 1.0 mL of a CH₃CN/MeOH/acetone (1:1:1, v/v/v) solution.
-
Vortex, incubate on ice for 15 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial and evaporate to dryness.
-
Reconstitute the dried sample in 1 mL of H₂O.
-
-
SPE 1 (HLB Cartridge):
-
Condition and equilibrate the HLB cartridge.
-
Load the reconstituted sample.
-
Perform wash steps as optimized for this sorbent.
-
Elute the analyte fraction.
-
-
SPE 2 (MCX Cartridge):
-
Take the eluate from the HLB step.
-
Process it through a conditioned and equilibrated MCX cartridge (including load, wash, and elution steps).
-
-
SPE 3 (Strata-X Cartridge):
-
Take the eluate from the MCX step.
-
Process it through a conditioned and equilibrated Strata-X cartridge.
-
-
Final Preparation: Evaporate the final eluate to dryness and reconstitute in mobile phase for analysis.
Caption: Sequential multi-cartridge SPE workflow for high-purity extraction.
Protocol 3: Silica Gel SPE with Thermal Conversion for GC Analysis
This protocol describes a classic approach using a normal-phase sorbent followed by a chemical derivatization step to facilitate analysis by Gas Chromatography (GC).[3]
Principle: Nicotine N-oxide is a polar compound that can be effectively extracted from an aqueous matrix like urine using a polar sorbent such as silica gel. Following extraction, the thermally labile N-oxide is converted via Meisenheimer rearrangement into a more volatile and stable oxazine derivative, which is amenable to GC analysis.
Materials:
-
Silica SPE columns (3 mL)
-
Urine samples, acidified to pH 2-3 with HCl
-
Methanol-57% ammonia (10:1) elution solvent
-
Anisole
-
Heating block or oven (150-160 °C)
-
GC with a nitrogen-phosphorus detector (NPD)
Procedure:
-
Sample Pre-treatment: Acidify urine samples to pH 2-3 with HCl.
-
Conditioning: Wash the silica extraction column with 2 mL of the methanol-ammonia elution solvent.
-
Sample Loading: Load the acidified urine sample onto the column.
-
Washing: Perform wash steps to remove interferences (specifics to be optimized based on matrix).
-
Elution: Elute the Nicotine N-oxide with the methanol-ammonia solvent.
-
Derivatization (Thermal Conversion):
-
Evaporate the eluate to dryness.
-
Add anisole to the residue.
-
Heat the sample at 150-160 °C to convert the N-oxide to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine.
-
-
Final Extraction: Extract the resulting oxazine derivative from the aqueous solution with an organic solvent for GC-NPD analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique [mdpi.com]
- 5. Determination of nicotine and its metabolites in urine by solid-phase extraction and sample stacking capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of ten urinary nicotine metabolites, including 4-hydroxy-4-(3-pyridyl)butanoic acid, a product of nicotine 2’-oxidation, and CYP2A6 activity in Japanese Americans, Native Hawaiians and Whites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. conservancy.umn.edu [conservancy.umn.edu]
Application Note: Development and Validation of a Sensitive LC-MS/MS Assay for the Quantification of Nicotine-1'-N-Oxide in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotine, the primary psychoactive component in tobacco, is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGT), and flavin-containing monooxygenases (FMO)[1][2]. While the main metabolic pathway (70-80%) leads to the formation of cotinine via CYP2A6, a minor but significant pathway involves N-oxidation[1][3]. Approximately 4-7% of nicotine is converted to nicotine-1'-N-oxide by the flavin-containing monooxygenase 3 (FMO3) enzyme[1][3]. This metabolite exists as two diastereomers, with the trans-isomer being predominant in humans[1]. Accurate quantification of nicotine-1'-N-oxide is crucial for comprehensive nicotine metabolism profiling and for understanding the complete disposition of nicotine in the body.
This application note provides a detailed protocol for a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of nicotine-1'-N-oxide in human plasma.
Nicotine N-Oxidation Metabolic Pathway
Nicotine undergoes oxidation at the pyrrolidine nitrogen, a reaction catalyzed by FMO3, to form nicotine-1'-N-oxide. This metabolite can also be reduced back to nicotine, potentially leading to its recycling within the body[3].
References
Application Notes and Protocols for In Vitro Studies of Nicotine Metabolism and its Metabolite, Nicotine N,N'-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct in vitro studies on the biological activities of nicotine N,N'-dioxide are not extensively available in the current body of scientific literature, understanding its formation as a metabolite of nicotine is crucial for researchers investigating the broader effects of nicotine exposure. These application notes provide an overview of nicotine metabolism to this compound and detail protocols for studying the in vitro effects of the parent compound, nicotine, which can serve as a foundational framework for future investigations into its metabolites.
Nicotine, the primary psychoactive component of tobacco, is extensively metabolized in the liver.[1] One of the metabolic pathways results in the formation of nicotine N'-oxide.[1][2] In humans, this conversion is stereoselective, predominantly yielding the trans-isomer of nicotine N'-oxide.[1][2] This metabolic process is primarily catalyzed by the flavin-containing monooxygenase 3 (FMO3) enzyme.[1] Although considered a minor metabolite, accounting for approximately 4-7% of nicotine metabolism, the biological implications of nicotine N'-oxide warrant further investigation.[1]
Quantitative Data Summary
The following table summarizes the key enzymes and metabolites involved in nicotine metabolism.
| Parent Compound | Metabolite | Key Enzyme(s) Involved | Percentage of Metabolism (approx.) | Reference |
| (S)-Nicotine | Cotinine | Cytochrome P450 2A6 (CYP2A6), Aldehyde Oxidase | 70-80% | [1] |
| (S)-Nicotine | trans-Nicotine N'-oxide | Flavin-containing monooxygenase 3 (FMO3) | 4-7% | [1] |
| (S)-Nicotine | Nicotine-Δ1′(5′)-iminium ion | Cytochrome P450 2A6 (CYP2A6) | Intermediate in cotinine formation | [1][2] |
| (S)-Nicotine | Nornicotine | Cytochrome P450 (specific isozymes can contribute) | Variable | [3] |
| (S)-Nicotine | Nicotine Glucuronide | Uridine diphosphate-glucuronosyltransferase (UGT) | 3-5% | [1] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Nicotine using Human Liver Microsomes
This protocol is designed to study the formation of nicotine metabolites, including nicotine N'-oxide, in an in vitro setting that simulates hepatic metabolism.
Materials:
-
(S)-Nicotine
-
Human Liver Microsomes (commercially available)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile or methanol)
-
Analytical instrumentation for metabolite analysis (e.g., LC-MS/MS)
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Phosphate buffer
-
Human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL)
-
(S)-Nicotine (at desired concentrations, e.g., 1-100 µM)
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold quenching solution.
-
Sample Preparation: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant for the presence and quantity of nicotine metabolites, including trans-nicotine N'-oxide, using a validated analytical method such as LC-MS/MS.
Protocol 2: Cell Viability/Cytotoxicity Assay of Nicotine
This protocol provides a general method to assess the cytotoxic effects of nicotine on a selected cell line. This can be adapted for testing this compound in future studies.
Materials:
-
Selected cell line (e.g., BEAS-2B bronchial epithelial cells, HepG2 hepatocytes)[4][5]
-
Complete cell culture medium
-
Nicotine stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.
-
Treatment: Prepare serial dilutions of nicotine in complete cell culture medium. Remove the old medium from the cells and add the nicotine-containing medium. Include a vehicle control (medium with the solvent used for nicotine dissolution) and an untreated control.
-
Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Major metabolic pathways of (S)-nicotine in humans.
References
- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of nicotine by human liver microsomes: stereoselective formation of trans-nicotine N'-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Nicotine Inhibits the Cytotoxicity and Genotoxicity of NNK Mediated by CYP2A13 in BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of cytotoxic and genotoxic effects of nicotine, tobacco-specific nitrosamines, and dried tobacco leaf extract on HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Nicotine N,N'-Dioxide Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity of nicotine N,N'-dioxide (also commonly referred to as nicotine-1'-N-oxide) detection. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to optimize your analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the detection of this compound, particularly when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Q1: Why am I seeing low signal intensity or poor sensitivity for this compound?
A1: Low sensitivity can stem from several factors throughout the analytical workflow. Consider the following troubleshooting steps:
-
Suboptimal Sample Preparation: this compound is a polar metabolite. Inefficient extraction from complex matrices like plasma or urine is a common cause of low recovery. Ensure your Solid-Phase Extraction (SPE) method is optimized for polar compounds.
-
Matrix Effects: Co-eluting endogenous substances from the sample matrix can suppress the ionization of this compound in the mass spectrometer source, leading to a lower signal.[1] This is a significant concern in biological samples like urine and plasma.
-
Inefficient Ionization: Electrospray ionization (ESI) parameters may not be optimal. Factors like spray voltage, gas flows (nebulizer and drying gas), and source temperature heavily influence ionization efficiency and, consequently, sensitivity.
-
Poor Chromatographic Peak Shape: Broad or tailing peaks result in a lower signal-to-noise ratio. This can be caused by an inappropriate column, mobile phase, or gradient profile.
Q2: My analyte recovery is low and inconsistent after Solid-Phase Extraction (SPE). What should I do?
A2: Low and variable recovery is a frequent issue in SPE. Here is a systematic approach to troubleshoot this problem:
-
Verify Sorbent Choice: Ensure the SPE sorbent chemistry is appropriate for retaining a polar compound like this compound. Reversed-phase sorbents may require careful optimization of sample loading conditions to retain the analyte effectively.
-
Check for Breakthrough: Analyze the liquid fractions from each step of the SPE process (loading, washing) to determine if the analyte is being lost. If breakthrough occurs during sample loading, the sample solvent may be too strong.
-
Optimize Wash Steps: The wash solvent might be too aggressive, causing premature elution of the analyte. Conversely, an overly weak wash solvent may not adequately remove interferences, leading to matrix effects.
-
Ensure Complete Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent. Try increasing the elution solvent strength or volume.
-
Control Flow Rates: Excessively high flow rates during sample loading can prevent efficient interaction between the analyte and the sorbent, leading to poor retention.
Q3: I'm observing significant signal suppression (matrix effects). How can I mitigate this?
A3: Matrix effects are a primary challenge in achieving high sensitivity with LC-MS/MS.[1] Here are strategies to minimize their impact:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before they enter the mass spectrometer. Enhance your SPE protocol by adding a more rigorous wash step or by using a more selective sorbent.
-
Optimize Chromatography: Adjust your chromatographic method to separate this compound from the co-eluting matrix components. Modifying the gradient or trying a different column chemistry (e.g., HILIC for polar compounds) can be effective.
-
Use a Deuterated Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte will experience similar matrix effects. This allows for accurate quantification even when signal suppression occurs, as the analyte-to-IS ratio remains constant.
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect.
Q4: How can I optimize the mass spectrometer settings for maximum sensitivity?
A4: Proper tuning and optimization of the MS parameters are critical for sensitive detection.
-
Optimize ESI Source Parameters: Systematically optimize the spray voltage, sheath and auxiliary gas flow rates, and capillary and source temperatures. These parameters interact, so a design of experiments (DoE) approach can be beneficial for finding the true optimum.
-
Select Appropriate MRM Transitions: For tandem mass spectrometry, use multiple reaction monitoring (MRM) for the highest sensitivity and selectivity. Ensure you are monitoring the most intense and specific precursor-to-product ion transitions for this compound.
-
Adjust Collision Energy: The collision energy used to fragment the precursor ion should be optimized to produce the most abundant product ion, maximizing the signal for that specific MRM transition.
Quantitative Data Summary
The sensitivity of an analytical method is typically defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The table below summarizes performance data from various validated LC-MS/MS methods for the detection of this compound and other nicotine metabolites.
| Analyte | Matrix | Method | LOQ (ng/mL) | Recovery (%) | Reference |
| Nicotine-N'-Oxide | Urine | LC-MS/MS | 0.2 - 2.3 | Not specified | [2] |
| trans-Nicotine-1'-Oxide | Plasma | LC-MS/MS | 1.0 | 52 - 88 | [3] |
| trans-Nicotine-1'-Oxide | Urine | LC-MS/MS | 2.5 | 51 - 118 | [3] |
| Cotinine-N-Oxide | Breast Milk | LC-MS/MS | 5.0 | 71.8 - 77.4 | [4] |
| Nicotine & Metabolites | Macrophages | LC-MS/MS | 0.3 - 3.3 | Not specified | [5] |
Note: this compound exists as two diastereomers, cis- and trans-nicotine-1'-N-oxide. The trans-isomer is typically more abundant.
Detailed Experimental Protocol
This section provides a representative LC-MS/MS protocol for the sensitive detection of this compound in human urine, synthesized from published methodologies.[2][3]
1. Materials and Reagents
-
Nicotine-N'-oxide analytical standard
-
Deuterated nicotine-N'-oxide (or a suitable analog) as an internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium acetate (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Human urine samples
2. Internal Standard Spiking
-
To 1 mL of urine sample, add a known concentration of the deuterated internal standard solution (e.g., 50 ng/mL final concentration).
3. Sample Pre-treatment
-
Acidify the urine sample by adding 1.5 mL of 5 mM aqueous ammonium formate (pH 2.5).
-
Vortex the sample to ensure thorough mixing.
4. Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of 5 mM aqueous ammonium formate (pH 2.5).
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a low flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 2 mL of the equilibration buffer to remove hydrophilic interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of methanol containing 5% ammonium hydroxide.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
5. LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other metabolites and matrix components (e.g., start at 5% B, ramp to 95% B, then re-equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize and monitor at least two specific precursor-product ion transitions for both the analyte and the internal standard.
Visualizations
Workflow for Improving Detection Sensitivity
The following diagram outlines the logical steps for troubleshooting and enhancing the sensitivity of this compound detection.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple, fast and sensitive LC-MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Liquid chromatography/electrospray ionization tandem mass spectrometry assay for determination of nicotine and metabolites, caffeine and arecoline in breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Analysis of Nicotine N,N'-Dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of nicotine N,N'-dioxide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
Matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the alteration of ionization efficiency of the target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2][3] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), leading to inaccurate and imprecise quantification.[1][4] In the analysis of biological samples, endogenous components like phospholipids, proteins, and salts are common sources of matrix effects.[5] For instance, phospholipids are a major cause of ion suppression in plasma and tissue samples.[5]
Q2: How can I detect the presence of matrix effects in my assay?
Several methods can be employed to detect and quantify matrix effects. A common approach is the post-extraction spike method.[6] This involves comparing the signal response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution at the same concentration.[6] A significant difference between the two responses indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column.[4] Injection of a blank matrix extract will show a dip or a rise in the baseline signal if ion suppression or enhancement occurs.[4]
Q3: What are the primary strategies to minimize or eliminate matrix effects?
The most effective strategies to combat matrix effects focus on removing interfering components from the sample before they enter the mass spectrometer. These strategies can be broadly categorized as:
-
Optimized Sample Preparation: Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and protein precipitation are used to clean up the sample and remove matrix components.[1][2][3][5] For example, HybridSPE®-Phospholipid technology specifically targets the removal of phospholipids.
-
Chromatographic Separation: Modifying chromatographic conditions, such as the mobile phase composition, gradient, and column chemistry, can help separate the analyte of interest from co-eluting matrix components.[1]
-
Sample Dilution: Simply diluting the sample can reduce the concentration of interfering compounds, thereby minimizing their impact on the ionization of the analyte.[1][4][6] However, this approach is only feasible if the analyte concentration is high enough to be detected after dilution.[1]
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is a highly effective way to compensate for matrix effects.[1] The SIL-IS experiences similar matrix effects as the analyte, allowing for accurate quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of results | Inconsistent matrix effects between samples. | * Implement a more rigorous sample clean-up procedure (e.g., switch from protein precipitation to SPE or LLE).[5] * Incorporate a stable isotope-labeled internal standard into the workflow.[1] |
| Low analyte signal (Ion Suppression) | Co-elution of interfering compounds from the matrix, such as phospholipids.[5] | * Optimize the chromatographic method to better separate the analyte from the interfering peaks.[1] * Employ a sample preparation technique specifically designed to remove the interfering class of compounds (e.g., phospholipid removal plates). * Dilute the sample if sensitivity allows.[4][6] |
| Artificially high analyte signal (Ion Enhancement) | Co-eluting compounds that improve the ionization efficiency of the analyte. | * Improve chromatographic separation to isolate the analyte peak.[1] * Use a more selective sample preparation method to remove the enhancing compounds.[5] |
| Method fails to meet validation criteria for accuracy and precision | Uncompensated matrix effects are adversely impacting quantification. | * Evaluate the matrix effect using the post-extraction spike method to understand its extent.[6] * If not already in use, the addition of a co-eluting stable isotope-labeled internal standard is strongly recommended.[1] |
Quantitative Data Summary
The following tables summarize quantitative data on matrix effects and recovery for nicotine and its metabolites from various studies. While specific data for this compound is limited in these publications, the data for structurally related compounds provides valuable insights.
Table 1: Matrix Effects of Nicotine and its Metabolites in Different Matrices
| Analyte | Matrix | Matrix Effect (%) | Reference |
| Nicotine-N'-oxide | Nicotine Pouch (NP1) | Not specified, but described as small | [7] |
| Nicotine-N'-oxide | Tobacco-containing product (CRP 1.1) | 94 | [7] |
| Nicotine-N'-oxide | Tobacco-containing product (CRP 3.1) | 28 (Ion Suppression) | [7] |
| Cotinine | Tobacco-containing product (CRP 1.1) | 135 (Ion Enhancement) | [7] |
| Nornicotine | Tobacco-containing product (CRP 1.1) | 148 (Ion Enhancement) | [7] |
| Nicotine | Placenta | -34.1 to -84.5 (Ion Suppression) | [8] |
| Cotinine | Placenta | -34.1 to -84.5 (Ion Suppression) | [8] |
| OH-cotinine | Placenta | -34.1 to -84.5 (Ion Suppression) | [8] |
Table 2: Recovery of Nicotine Metabolites Using Different Extraction Methods
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Nicotine & Metabolites | Urine | Acetone Precipitation | 76-99 | [2][3] |
| Nicotine | Placenta | Solid Phase Extraction | 60.7 - 131.5 | [8] |
| Cotinine | Placenta | Solid Phase Extraction | 60.7 - 131.5 | [8] |
| OH-cotinine | Placenta | Solid Phase Extraction | 60.7 - 131.5 | [8] |
| Nicotine & Metabolites | Human Plasma | Protein Precipitation (Methanol) | 87.7 - 109.9 (Accuracy) | [9] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Nicotine and Metabolites in Urine
This protocol is a general guideline based on principles described in the literature.[5][10]
-
Sample Preparation:
-
To 250 µL of urine in a glass vial, add 40 µL of an internal standard solution (e.g., 250 ng/mL of deuterated this compound in methanol).
-
Add 50 µL of 5 N sodium hydroxide to basify the sample.
-
-
Extraction:
-
Add 1.5 mL of an immiscible organic solvent mixture (e.g., 50:50 methylene chloride:diethyl ether).
-
Vortex or stir the mixture vigorously for 1.5 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the sample at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
-
Sample Collection and Reconstitution:
-
Carefully transfer 1 mL of the organic phase to a clean HPLC vial.
-
Add 10 µL of 0.25 N hydrochloric acid to the organic extract.
-
Evaporate the solvent to dryness at 35 °C under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., water or a weak mobile phase).
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol is adapted from the principles outlined in the provided literature.[6]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration.
-
Set B (Blank Matrix Extract): Extract a blank matrix sample (a sample known to not contain the analyte) using your validated sample preparation protocol.
-
Set C (Post-Spiked Matrix): Extract a blank matrix sample as in Set B. After the final evaporation step and before reconstitution, spike the dried extract with the same amount of this compound as in Set A. Then, reconstitute the sample.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculation of Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Visualizations
Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.
Caption: A decision tree for troubleshooting matrix effects in LC-MS/MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
Technical Support Center: Overcoming Poor Chromatographic Resolution of Nicotine N-Oxides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the chromatographic resolution of nicotine N-oxides.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic analysis of nicotine N-oxides.
Question: Why am I observing broad or distorted peaks for my nicotine N-oxide standards?
Answer: Broad or distorted peak shapes for nicotine N-oxides can stem from several factors related to the analyte's chemical properties and its interaction with the chromatographic system. Nicotine N-oxides are polar and possess basic nitrogen atoms, which can lead to undesirable interactions with the stationary phase.
Common causes and solutions include:
-
Secondary Interactions with Residual Silanols: Free silanol groups on the surface of silica-based columns can interact with the basic nitrogen of nicotine N-oxides, leading to peak tailing.
-
Solution: Use an end-capped column or a column with a base-deactivated stationary phase. Operating the mobile phase at a low pH (e.g., with 0.1% formic acid) can protonate the basic nitrogens, reducing their interaction with silanols.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of nicotine N-oxides and can significantly impact peak shape.
-
Solution: Experiment with a mobile phase pH range of 3 to 7. A lower pH can improve peak shape by protonating the analyte.
-
-
High Injection Solvent Strength: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, minimize the injection volume.[1]
-
-
Column Overload: Injecting too much sample can lead to peak fronting, a classic sign of overloading the column's capacity.[2]
-
Solution: Reduce the concentration of the sample being injected and re-evaluate the peak shape.[2]
-
Question: My nicotine N-oxide peaks are tailing. What are the likely causes and how can I fix it?
Answer: Peak tailing is a common issue in the chromatography of basic compounds like nicotine N-oxides and is often a result of strong interactions between the analyte and active sites on the column.
Key troubleshooting steps include:
-
Assess for Column Contamination: Accumulation of matrix components from previous injections can create active sites that cause tailing.
-
Solution: If using a guard column, remove it and re-inject. If the peak shape improves, the guard column is contaminated and should be replaced. If the problem persists, the analytical column may be contaminated. Try flushing the column with a strong solvent.[2]
-
-
Evaluate Mobile Phase Composition: Insufficient buffer capacity or an inappropriate mobile phase can lead to tailing.
-
Solution: For reversed-phase chromatography, ensure adequate buffering, typically 5-10 mM. For HILIC, buffer concentration is more critical and may need optimization. Consider adding a small amount of a competing base, like triethylamine, to the mobile phase to block active sites on the column.
-
-
Check for Dead Volume: Extraneous volume in the flow path between the injector and the detector can cause peak broadening and tailing.
-
Solution: Ensure all fittings and tubing are properly connected and that the column is installed correctly in the column oven.
-
Question: How can I improve the separation of cis- and trans-nicotine N'-oxide diastereomers?
Answer: The cis and trans diastereomers of nicotine N'-oxide can be challenging to separate due to their similar physicochemical properties. Achieving baseline resolution often requires careful optimization of the chromatographic conditions.
Strategies to improve separation include:
-
Column Selection: The choice of stationary phase is critical.
-
Solution: A Hydrophilic Interaction Liquid Chromatography (HILIC) column, such as an Atlantis HILIC, has been shown to be effective for separating nicotine and its polar metabolites, including the N-oxides.[3] Chiral stationary phases, like those based on cyclodextrins or polysaccharide derivatives, can also be employed to resolve the diastereomers.
-
-
Mobile Phase Optimization: The composition of the mobile phase plays a crucial role in selectivity.
-
Solution: For HILIC, a gradient of increasing aqueous component in an organic mobile phase (e.g., acetonitrile) is typically used. The addition of a small amount of an acid, like formic acid or trifluoroacetic acid, can improve peak shape and may enhance resolution.[3] For chiral separations, the mobile phase composition will be highly dependent on the specific chiral stationary phase used.
-
-
Temperature Control: Column temperature can affect selectivity.
-
Solution: Operating the column at a controlled, elevated temperature (e.g., 40 °C) can improve efficiency and may alter the selectivity between the diastereomers.[3]
-
-
Flow Rate Adjustment: A lower flow rate can increase the number of theoretical plates and improve resolution, though at the cost of longer analysis times.
-
Solution: Optimize the flow rate to find the best balance between resolution and run time.
-
Frequently Asked Questions (FAQs)
What are the common diastereomers of nicotine N'-oxide?
Nicotine N'-oxide exists as two diastereomers: cis-nicotine N'-oxide and trans-nicotine N'-oxide. The oxidation of the nitrogen in the pyrrolidine ring of nicotine creates a new chiral center, leading to these two forms. The ratio of these diastereomers can vary depending on the synthesis or metabolic process. For example, one industrial oxidation process results in a cis to trans ratio of 1:1.67.[4][5]
What are the typical analytical techniques for the analysis of nicotine N'-oxides?
The most common analytical techniques for the determination of nicotine N'-oxides are:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV or mass spectrometry detection, HPLC is a versatile technique for separating nicotine N-oxides from other nicotine metabolites.[6][7]
-
Ultra-High-Performance Liquid Chromatography (UHPLC): This technique offers higher resolution and faster analysis times compared to traditional HPLC and is frequently used with tandem mass spectrometry (MS/MS) for high sensitivity and selectivity.[8][9]
-
Gas Chromatography (GC): While less common for direct analysis due to the thermal lability of N-oxides, GC can be used after a chemical derivatization step.[10][11] One method involves the thermal conversion of nicotine N-oxide to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine, which is more amenable to GC analysis.[10]
What are some common sample preparation techniques for analyzing nicotine N'-oxides in biological matrices?
Sample preparation is crucial for removing interferences and concentrating the analytes. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This technique is used to isolate nicotine and its metabolites from aqueous samples like urine or plasma.[6]
-
Solid-Phase Extraction (SPE): SPE is a more selective method for cleaning up complex samples and can effectively remove contaminants before chromatographic analysis.[6]
-
Salting-Out Assisted Liquid-Liquid Extraction: This is an alternative extraction method that has been investigated for the purification of nicotine-1'-N-oxide.[5]
Quantitative Data Summary
The following table summarizes chromatographic conditions from various studies for the analysis of nicotine N-oxides.
| Parameter | Method 1 | Method 2 |
| Technique | UPLC-MS/MS | HPLC-UV |
| Column | Waters Atlantis HILIC, 5 µm, 300 µm x 100 mm | Not Specified |
| Mobile Phase A | 0.1% TFA in water | 10 mM ammonium acetate in water (pH 10.0) |
| Mobile Phase B | 0.5% formic acid in acetonitrile | Acetonitrile:Methanol (90:10) |
| Elution | Isocratic: 91% B and 9% A | Gradient |
| Flow Rate | 23 µL/min | 0.6 mL/min |
| Column Temp. | 40 °C | 60 °C |
| Detector | MS/MS | UV (260 nm) |
| Reference | [3] | [8] |
Experimental Protocols
Protocol: UPLC-MS/MS Analysis of Nicotine N-Oxides in a Biological Matrix
This protocol provides a general framework for the analysis of nicotine N-oxides using UPLC-MS/MS, based on a published method.[3]
1. Sample Preparation (Urine)
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet any precipitate.
-
Transfer a 50 µL aliquot of the supernatant to a clean microcentrifuge tube.
-
Add 100 µL of an internal standard solution (e.g., nicotine-d4 N'-oxide in acetonitrile).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
2. UPLC-MS/MS Conditions
-
Column: Waters Atlantis HILIC, 5 µm, 300 µm x 100 mm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.5% Formic Acid in acetonitrile
-
Flow Rate: 23 µL/min
-
Column Temperature: 40 °C
-
Injection Volume: 3 µL
-
Elution Program: 91% Mobile Phase B, 9% Mobile Phase A (isocratic)
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Nicotine N'-oxide: Precursor ion m/z 179 -> Product ion m/z 132[12]
-
Internal Standard (e.g., nicotine-d4 N'-oxide): Adjust m/z values accordingly.
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
3. Data Analysis
-
Integrate the peak areas for the nicotine N'-oxide and the internal standard.
-
Calculate the peak area ratio.
-
Generate a calibration curve using standards of known concentrations.
-
Quantify the concentration of nicotine N'-oxide in the samples by interpolating from the calibration curve.
Visualizations
Caption: Analytical workflow for nicotine N-oxide analysis.
Caption: Troubleshooting poor chromatographic resolution.
References
- 1. peak identification in a nornicotine chromatogram - Chromatography Forum [chromforum.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. conservancy.umn.edu [conservancy.umn.edu]
- 4. US4641667A - Process of preparing nicotine N'-oxide and smoking products containing it - Google Patents [patents.google.com]
- 5. Buy nicotine-1'-N-oxide | 491-26-9 [smolecule.com]
- 6. mybiosource.com [mybiosource.com]
- 7. Smoking-induced changes in nicotine disposition: application of a new HPLC assay for nicotine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. Determination of nicotine N-oxide by gas chromatography following thermal conversion to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
optimizing thermal conversion of nicotine N-oxide for analysis
Welcome to the technical support center for the analysis of nicotine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the thermal conversion of nicotine N-oxide for accurate analytical results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to support your work.
Frequently Asked Questions (FAQs)
Q1: Why is direct analysis of nicotine N-oxide by gas chromatography (GC) not feasible?
A1: Nicotine N-oxide is a thermally labile and polar compound.[1] When subjected to the high temperatures of a standard GC inlet, it degrades unpredictably, making direct quantification unreliable.[1] Therefore, a derivatization step, such as thermal conversion, is necessary to produce a more volatile and thermally stable compound suitable for GC analysis.
Q2: What is the primary product of the thermal conversion of nicotine N-oxide for GC analysis?
A2: Upon heating, nicotine N-oxide undergoes a Meisenheimer rearrangement to form 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine.[1] This oxazine derivative is more volatile and has better chromatographic properties than the original N-oxide, making it ideal for GC analysis.[1]
Q3: What are the typical conditions for the thermal conversion of nicotine N-oxide?
A3: The thermal conversion is typically carried out by heating the sample in a high-boiling point solvent, such as anisole, at a temperature of 150-160°C for approximately 15 minutes.[1] This process has been shown to achieve a high conversion yield of about 90%.[1]
Q4: Can liquid chromatography (LC) be used for the analysis of nicotine N-oxide?
A4: Yes, LC methods, particularly with mass spectrometry (MS) detection (LC-MS), can be used for the direct analysis of nicotine N-oxide.[2] However, methods like HPLC with UV detection can be challenging for complex samples like urine due to co-eluting interfering substances.[1]
Q5: What is the importance of an internal standard in the analysis of nicotine N-oxide?
A5: An internal standard is crucial to correct for any loss of the analyte during sample extraction, cleanup, and the thermal conversion process. A structural analog, such as 5-methylnicotine N-oxide, is often used as an internal standard to ensure accurate quantification.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Peak for the Oxazine Derivative | 1. Incomplete thermal conversion. 2. Degradation of nicotine N-oxide before conversion. 3. Loss of analyte during sample extraction. | 1. Ensure the heating block or oven is at the correct temperature (150-160°C) and the heating time is sufficient (at least 15 minutes).[1] 2. Handle samples appropriately to prevent degradation. Store them at low temperatures when not in use. 3. Optimize the extraction procedure. Ensure the pH is appropriate for the extraction solvent used. Use a validated solid-phase extraction (SPE) method if necessary.[1] |
| Inconsistent or Non-Reproducible Results | 1. Variability in the thermal conversion step. 2. Inconsistent sample preparation. 3. Matrix effects from the sample. | 1. Use a calibrated heating block or oven to ensure consistent temperature. Ensure the heating time is precisely controlled for all samples. 2. Follow a standardized and validated sample preparation protocol. Use an internal standard to account for variations.[1] 3. Improve the sample cleanup procedure to remove interfering matrix components. Consider using a different extraction technique or a more selective detector. |
| Presence of Interfering Peaks | 1. Co-eluting compounds from the sample matrix. 2. Formation of side-products during thermal conversion. | 1. Optimize the GC temperature program to improve the separation of the analyte from interfering peaks.[1] 2. Use a more selective detector, such as a mass spectrometer (MS), to differentiate the analyte from co-eluting compounds based on their mass-to-charge ratio.[1] 3. Ensure the conversion conditions are optimized to favor the formation of the desired oxazine derivative and minimize side reactions. |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the GC inlet liner or column. 2. Overloading of the GC column. 3. Inappropriate GC parameters. | 1. Use a deactivated inlet liner and a high-quality GC column. Regularly maintain the GC system. 2. Dilute the sample to an appropriate concentration to avoid overloading the column. 3. Optimize the injection temperature, carrier gas flow rate, and oven temperature program. |
Data Presentation
Table 1: Thermal Conversion Efficiency of Nicotine N-oxide
| Parameter | Condition | Yield | Reference |
| Temperature | 160°C | ~90% | [1] |
| Time | < 15 minutes | ~90% | [1] |
| Solvent | Anisole | ~90% | [1] |
| Overall Yield (Extraction & Conversion) | Spiked Urine Samples | 92-97% | [1] |
Table 2: GC-MS Parameters for Analysis of the Oxazine Derivative
| Parameter | Condition |
| Gas Chromatograph | |
| Column | Capillary Column (e.g., DB-5 or similar) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Initial Oven Temperature | 90°C (hold for 0.5 min) |
| Temperature Program | Ramp to 275°C at 25°C/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | 35-210 amu |
| Key Ions for Oxazine Derivative (m/z) | 178 (Molecular Ion), 119, 118, 60 |
Note: These are example parameters and may need to be optimized for your specific instrument and application.[1]
Experimental Protocols
Protocol 1: Extraction and Thermal Conversion of Nicotine N-oxide from Urine for GC Analysis
This protocol is adapted from the method described by Jacob et al. (1986).[1]
1. Sample Preparation and Extraction: a. To 5 mL of urine, add an internal standard (e.g., 5-methylnicotine N-oxide). b. Adjust the pH of the urine to 9.5 with ammonium hydroxide. c. Apply the sample to a pre-conditioned silica gel extraction column. d. Wash the column with a non-polar solvent to remove interfering substances. e. Elute the nicotine N-oxide and internal standard with methanolic ammonia. f. Evaporate the eluate to dryness under a stream of nitrogen.
2. Thermal Conversion: a. Reconstitute the dried extract in 100 µL of anisole. b. Tightly cap the vial and heat it in a heating block or oven at 160°C for 15 minutes. c. Allow the vial to cool to room temperature.
3. Liquid-Liquid Extraction of the Oxazine Derivative: a. Add 1 mL of buffer (pH 9.5) to the cooled reaction vial. b. Add 200 µL of an organic extraction solvent (e.g., ethyl acetate). c. Vortex the mixture for 1 minute and centrifuge to separate the layers. d. Transfer the organic (upper) layer to a clean vial for GC analysis.
4. GC-MS Analysis: a. Inject 1 µL of the organic extract into the GC-MS system. b. Use a suitable temperature program to separate the oxazine derivative of nicotine N-oxide and the internal standard. c. Monitor for the characteristic ions of the oxazine derivative for quantification.
Visualizations
Caption: Thermal conversion pathway of nicotine N-oxide.
Caption: Analytical workflow for nicotine N-oxide.
References
Technical Support Center: Nicotine N,N'-Dioxide Analysis by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression during the mass spectrometric analysis of nicotine N,N'-dioxide.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest, in this case, this compound, is reduced due to the presence of other co-eluting compounds from the sample matrix.[1][2] These interfering molecules can compete for ionization in the mass spectrometer's source, leading to decreased sensitivity, poor accuracy, and unreliable quantification.[1][3] this compound is a polar and water-soluble compound, making it susceptible to co-elution with other polar matrix components like salts and phospholipids, which are common causes of ion suppression.[4][5]
Q2: How can I determine if ion suppression is affecting my this compound measurement?
A2: A common method to assess ion suppression is the post-column infusion experiment.[2] A solution of this compound is continuously infused into the mass spectrometer after the analytical column while a blank matrix sample (e.g., plasma or urine without the analyte) is injected. A dip in the constant signal of this compound at certain retention times indicates the elution of interfering compounds from the matrix that are causing ion suppression.
Q3: What are the primary sources of ion suppression when analyzing biological samples for this compound?
A3: For polar analytes like this compound, the main sources of ion suppression in biological matrices such as plasma, serum, or urine include:
-
Phospholipids: These are abundant in cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).
-
Salts and Endogenous Compounds: High concentrations of salts and other small polar molecules can interfere with the ionization process.[4]
-
Proteins and Peptides: Although often precipitated, residual proteins and peptides can still lead to suppression.
Q4: Can my choice of ionization technique affect ion suppression for this compound?
A4: Yes. Electrospray ionization (ESI) is commonly used for polar molecules like this compound but is also more susceptible to ion suppression.[3] Atmospheric Pressure Chemical Ionization (APCI) is generally less prone to ion suppression from non-volatile matrix components and could be a viable alternative if ESI proves problematic.[2]
Troubleshooting Guides
Below are common issues and step-by-step troubleshooting recommendations to mitigate ion suppression for this compound analysis.
Issue 1: Poor sensitivity and inconsistent quantification of this compound.
This is a classic symptom of ion suppression. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for poor sensitivity.
Troubleshooting Steps:
-
Confirm Ion Suppression: Conduct a post-column infusion experiment as described in the FAQs to verify that ion suppression is the root cause.
-
Enhance Sample Preparation: The goal is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For a polar compound like this compound, a mixed-mode or a polar-enhanced polymer-based SPE sorbent can be effective at retaining the analyte while washing away interfering salts and phospholipids.
-
Liquid-Liquid Extraction (LLE): While potentially less effective for highly polar compounds, a polar-modified LLE protocol can be explored.
-
Protein Precipitation: If currently used, consider its effectiveness. While simple, it may not sufficiently remove phospholipids.
-
-
Optimize Chromatography: Improving the separation between this compound and matrix components is crucial.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating very polar compounds that are poorly retained in reversed-phase chromatography.[6] This can effectively separate this compound from early-eluting salts and other polar interferences.
-
Gradient Modification: Adjust the mobile phase gradient to increase the separation of your analyte from the suppression zones identified in the post-column infusion experiment.
-
-
Implement an Internal Standard: Use a stable isotope-labeled (SIL) internal standard for this compound. An SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction during quantification.
Issue 2: Early eluting peaks for this compound with significant signal variability.
This often occurs when using standard reversed-phase (e.g., C18) columns, where the polar this compound has little retention and elutes with salts and other highly polar matrix components.
Caption: Chromatographic solutions for early eluting peaks.
Troubleshooting Steps:
-
Change Chromatographic Mode: Transition from a reversed-phase column to a HILIC column to achieve better retention of the polar this compound.
-
Mobile Phase Optimization for HILIC: HILIC typically uses a high concentration of organic solvent (e.g., acetonitrile) in the mobile phase to promote partitioning of the polar analyte onto the polar stationary phase. A typical starting point is >80% acetonitrile.
-
Buffer Selection: Use a volatile buffer compatible with mass spectrometry, such as ammonium formate or ammonium acetate, at a concentration of 5-10 mM. The pH of the mobile phase can also be adjusted to optimize the retention and peak shape of this compound.
-
Sample Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components and lessen ion suppression. However, this may compromise the limits of detection.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a general framework for developing an SPE method to extract this compound and reduce matrix effects.
Materials:
-
Mixed-mode or polymer-based SPE cartridges/plates
-
Plasma sample containing this compound
-
Methanol
-
Acetonitrile
-
Water (HPLC-grade)
-
Formic acid or ammonium hydroxide (for pH adjustment)
-
Internal standard (stable isotope-labeled this compound)
Methodology:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
Spike with the internal standard.
-
Dilute the plasma 1:1 with 2% formic acid in water to disrupt protein binding.
-
Centrifuge at 4000 rpm for 10 minutes to pellet precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Wash the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
A second wash with a higher percentage of organic solvent (e.g., 20% methanol) may be used to remove less polar interferences like phospholipids.
-
-
Elution:
-
Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS analysis.
-
Protocol 2: HILIC-MS/MS Analysis of this compound
This protocol outlines a starting point for developing a HILIC-MS/MS method.
Instrumentation and Columns:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
HILIC column (e.g., amide, silica, or zwitterionic stationary phase).
Mobile Phases:
-
Mobile Phase A: 10 mM ammonium formate in water.
-
Mobile Phase B: Acetonitrile.
Chromatographic and MS Conditions:
| Parameter | Recommended Setting |
| Column Temperature | 40 °C |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | To be determined by direct infusion of a this compound standard |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 10 | 90 |
| 5.0 | 40 | 60 |
| 5.1 | 10 | 90 |
| 8.0 | 10 | 90 |
Data Summary
The following table summarizes the effectiveness of different sample preparation techniques on reducing ion suppression and improving analyte recovery. The values are representative and will vary based on the specific matrix and analytical method.
| Sample Preparation Method | Analyte Recovery (%) | Ion Suppression (%) | Relative Standard Deviation (%) |
| Protein Precipitation | 85 - 95 | 40 - 60 | < 15 |
| Liquid-Liquid Extraction | 60 - 80 | 20 - 40 | < 10 |
| Solid-Phase Extraction (SPE) | > 90 | < 15 | < 5 |
Note: Lower percentage of ion suppression indicates a more effective method at mitigating matrix effects.
References
Technical Support Center: Trace Level Detection of Nicotine N,N'-Dioxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the method refinement of trace level detection of nicotine N,N'-dioxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its trace level detection important?
A1: this compound is a metabolite of nicotine.[1] Its detection at trace levels is crucial for accurately assessing exposure to tobacco products, understanding nicotine metabolism pathways, and for pharmacokinetic studies in the development of smoking cessation therapies.[1]
Q2: What is the most common analytical technique for detecting trace levels of this compound?
A2: The most prevalent and sensitive method for quantifying trace levels of nicotine metabolites, including N,N'-dioxide, is Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2] This technique offers high selectivity and sensitivity, which is essential for detecting the low concentrations typically found in biological matrices.[3]
Q3: What are the main challenges in analyzing this compound in biological samples?
A3: Key challenges include the compound's polarity, which can make it difficult to extract from biological matrices, potential thermal instability, and susceptibility to matrix effects.[4][5] Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of LC-MS/MS results.[5]
Q4: How can I minimize the matrix effect in my analysis?
A4: To minimize matrix effects, it is recommended to use an effective sample clean-up procedure, such as solid-phase extraction (SPE).[6][7] Additionally, optimizing chromatographic conditions to separate the analyte from co-eluting matrix components is crucial. The use of a stable isotope-labeled internal standard is also highly recommended to compensate for matrix effects and improve quantitative accuracy.[1][2]
Q5: What type of LC column is best suited for this compound analysis?
A5: Due to the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often a good choice.[2] However, modern reversed-phase columns, such as those with biphenyl stationary phases, have also demonstrated excellent retention and peak shape for nicotine and its polar metabolites using MS-friendly mobile phases.[8]
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Inefficient Extraction: The analyte is highly polar and may not be retained well on standard C18 SPE cartridges.[4] 2. Analyte Degradation: Nicotine N,N'-oxide can be thermally unstable.[4] It may also degrade in certain pH conditions.[9] 3. Incorrect MS/MS Parameters: Suboptimal precursor/product ion transitions or collision energy. | 1. Optimize Extraction: Use a polymeric or mixed-mode SPE sorbent designed for polar compounds. Ensure proper conditioning and equilibration of the cartridge. Consider liquid-liquid extraction (LLE) with a suitable solvent system.[8] 2. Control Sample Handling: Keep samples cool and protected from light.[10] Avoid high temperatures during sample evaporation. Check the stability of the analyte in the final reconstitution solvent.[9] 3. Optimize MS/MS Method: Infuse a standard solution of this compound to determine the optimal MRM transitions and collision energy for your specific instrument. |
| Poor Peak Shape (Tailing or Fronting) | 1. Incompatible Mobile Phase: The pH or organic modifier composition of the mobile phase is not optimal for the analyte. 2. Column Overload: Injecting too high a concentration of the analyte or matrix components. 3. Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system. | 1. Adjust Mobile Phase: For reversed-phase columns, try adding a small amount of an ion-pairing agent or an MS-friendly additive like formic acid or ammonium formate.[2] For HILIC, ensure the organic content is sufficiently high. 2. Dilute Sample: If sensitivity allows, dilute the sample extract before injection. 3. Use High-Performance Columns: Employ modern, high-purity silica columns (e.g., Raptor Biphenyl) designed to minimize secondary interactions.[8] |
| High Signal Variability / Poor Reproducibility | 1. Matrix Effects: Ion suppression or enhancement is occurring inconsistently between samples.[5] 2. Sample Preparation Inconsistency: Variations in extraction recovery between samples. 3. LC System Carryover: The analyte is adsorbing to parts of the LC system and eluting in subsequent runs. | 1. Improve Sample Cleanup: Implement a more rigorous SPE or LLE protocol. Use a stable isotope-labeled internal standard to normalize the signal.[1] 2. Automate Sample Prep: If possible, use an automated liquid handler for sample preparation to improve consistency. Ensure thorough vortexing and centrifugation steps. 3. Optimize Wash Method: Use a strong needle wash solution in the autosampler, potentially containing a higher percentage of organic solvent than the mobile phase. |
| Interference Peaks | 1. Co-eluting Matrix Components: Endogenous substances from the biological matrix (e.g., phospholipids) are not fully removed.[5] 2. Isomeric Compounds: Other nicotine metabolites may have the same mass and be difficult to distinguish. 3. Contamination: Contamination from collection tubes, solvents, or labware. | 1. Enhance Chromatography: Modify the LC gradient to improve the resolution between the analyte and interfering peaks.[8] 2. Confirm with Multiple Transitions: Monitor a secondary MRM transition to confirm the identity of the analyte peak. Ensure chromatographic separation from known isomers. 3. Use High-Purity Reagents: Use LC-MS grade solvents and test all labware for potential leachates. |
Quantitative Data Summary
The performance of an analytical method is critical for reliable quantification. Below are typical performance metrics for LC-MS/MS-based detection of nicotine metabolites.
Table 1: Typical Method Performance Parameters
| Parameter | Nicotine | Cotinine | This compound (Expected) | Reference |
| Limit of Quantification (LOQ) | 0.3 - 3.3 ng/mL | 0.3 - 13.6 ng/mL | ~0.5 - 15 ng/mL | [3][6][11] |
| Linear Range | 2 - 1,000 ng/mL | 5 - 5,000 ng/mL | ~1 - 2,000 ng/mL | [8] |
| Extraction Recovery | 51 - 97.5% | 64 - 107% | 50 - 100% | [2][6][11] |
| Precision (%RSD) | < 15% | < 15% | < 15% | [6][11] |
| Accuracy (% Deviation) | 82 - 114% | 89 - 118% | 85 - 115% | [3][11] |
Note: Data for this compound are expected values based on typical performance for similar polar metabolites, as specific comprehensive validation data was not available in the search results.
Detailed Experimental Protocol: SPE-LC-MS/MS
This protocol provides a general framework for the extraction and analysis of this compound from a biological matrix like urine or plasma. This protocol should be optimized and validated by the end-user for their specific application and instrumentation.
1. Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., Nicotine-d4 N,N'-Dioxide)
-
LC-MS grade Methanol, Acetonitrile, and Water
-
Formic Acid and/or Ammonium Formate
-
Mixed-mode or polymeric Solid-Phase Extraction (SPE) cartridges
-
Biological matrix (e.g., urine, plasma)
2. Sample Preparation (Solid-Phase Extraction)
-
Pre-treatment: Centrifuge the biological sample (e.g., 500 µL of plasma) to pellet any solids.
-
Spiking: Add the internal standard solution to the supernatant and vortex briefly.
-
Dilution/Acidification: Dilute the sample with an acidic buffer (e.g., 2% formic acid in water) to adjust pH and reduce viscosity.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by equilibration buffer (e.g., acidic water) through it.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove unretained matrix components.
-
Elution: Elute the analyte and internal standard using a small volume of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a low temperature (<40°C). Reconstitute the residue in the initial mobile phase (e.g., 100 µL).
3. LC-MS/MS Analysis
-
LC Column: Raptor Biphenyl (or equivalent HILIC column)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient might start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
MS Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing the analytical standard. For Nicotine N-oxide, a potential transition could be based on its molecular weight.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for low analyte signal.
References
- 1. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. eijppr.com [eijppr.com]
- 6. Solid-phase extraction and HPLC assay of nicotine and cotinine in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 9. A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdc.gov [cdc.gov]
- 11. An LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and the Role of CYP2A6 in Nicotine Metabolite-mediated Oxidative Stress in SVGA Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
addressing instability of nicotine N-oxides during sample storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nicotine N-oxides. The instability of these compounds during sample storage and analysis can present significant challenges. This resource offers practical advice and detailed protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are nicotine N-oxides and why are they important?
Nicotine N-oxides are metabolites of nicotine, formed through the oxidation of the nitrogen atoms in the nicotine molecule. The two primary forms are nicotine-1'-N-oxide (NNO) and the diastereomeric 1'-N-oxides. They are important biomarkers for assessing exposure to nicotine from tobacco products and nicotine replacement therapies.
Q2: What are the main challenges associated with the analysis of nicotine N-oxides?
The primary challenge is their inherent instability. Nicotine N-oxides are susceptible to degradation, which can be influenced by factors such as pH, temperature, and light exposure. They are also thermally labile, making analytical techniques that require high temperatures, such as gas chromatography, problematic without derivatization.
Q3: What are the common degradation pathways of nicotine N-oxides?
Nicotine N-oxides can undergo chemical and microbial degradation. A common chemical transformation is the rearrangement to form pseudooxynicotine. They can also be reduced back to nicotine. Microbial degradation can lead to the formation of N'-methylmyosmine and other compounds.
Q4: How can I minimize the degradation of nicotine N-oxides during sample storage?
To minimize degradation, it is crucial to store biological samples (e.g., plasma, urine) at ultra-low temperatures, preferably -80°C, immediately after collection. Minimize freeze-thaw cycles and protect samples from light. The use of antioxidants can also be considered, although their effectiveness should be validated for your specific matrix and analytical method. The protonated form of nicotine is more stable, so maintaining an acidic pH can help reduce degradation.[1]
Q5: What are the recommended analytical techniques for quantifying nicotine N-oxides?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the preferred methods due to their high sensitivity and specificity.[2][3] Gas chromatography (GC) can be used, but it requires a thermal conversion step to a more stable derivative prior to analysis.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of nicotine N-oxides.
Issue 1: Low or No Recovery of Nicotine N-Oxides
Possible Causes:
-
Degradation during storage or sample preparation: Nicotine N-oxides may have degraded due to improper storage conditions (temperature, light exposure) or prolonged processing times at room temperature.
-
Inefficient extraction: The chosen extraction method may not be optimal for these polar compounds.
-
Adsorption to surfaces: Nicotine N-oxides can adsorb to glass or plastic surfaces, leading to losses.
Solutions:
-
Optimize Storage: Ensure samples are frozen at -80°C immediately after collection and thawed on ice just before processing.
-
Improve Extraction: For plasma and urine, protein precipitation with trichloroacetic acid or acetonitrile is a common and effective first step.[5][6][7] Solid-phase extraction (SPE) can also be used for cleanup and concentration.
-
Use appropriate labware: Silanized glassware or low-adsorption polypropylene tubes can help minimize surface binding.
-
Internal Standard: Always use a stable isotope-labeled internal standard (e.g., nicotine-d3-N-oxide) to correct for losses during sample preparation and analysis.
Issue 2: High Variability in Replicate Measurements
Possible Causes:
-
Inconsistent sample handling: Variations in thawing times, exposure to light, or processing times between replicates can lead to differential degradation.
-
Matrix effects in LC-MS/MS: Components of the biological matrix can interfere with the ionization of the analyte, leading to signal suppression or enhancement.
-
Instrumental instability: Fluctuations in the LC-MS/MS system can cause variability.
Solutions:
-
Standardize Procedures: Ensure all samples and replicates are handled identically and in a timely manner.
-
Address Matrix Effects:
-
Incorporate a thorough sample cleanup step (e.g., SPE).
-
Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.
-
Optimize chromatographic conditions to separate the analyte from interfering matrix components.
-
-
Verify Instrument Performance: Regularly check the performance of the LC-MS/MS system with system suitability tests.
Issue 3: Presence of Nicotine in Nicotine N-Oxide Standards or Samples
Possible Causes:
-
In-source fragmentation: The nicotine N-oxide may be fragmenting back to nicotine in the mass spectrometer's ion source.
-
Degradation on the analytical column: The LC column stationary phase could be catalyzing the degradation.
-
Contamination of the standard: The nicotine N-oxide standard itself may contain nicotine as an impurity.
Solutions:
-
Optimize MS Source Conditions: Reduce the ion source temperature and voltages to minimize in-source fragmentation.
-
Evaluate a Different Column: Test a different LC column with a different stationary phase chemistry.
-
Verify Standard Purity: Analyze the nicotine N-oxide standard directly to check for the presence of nicotine. If necessary, obtain a new, certified standard.
Quantitative Data Summary
The stability of nicotine N-oxides is a critical factor in obtaining accurate quantitative data. The following table summarizes available data on their stability under different conditions.
| Product/Matrix | Storage Conditions | Duration | Analyte | Initial Concentration (% of Nicotine) | Final Concentration (% of Nicotine) | Reference |
| Nicotine Pouches | 25 ± 2 °C, 60 ± 5% RH | 12 months | Nicotine-N'-oxide | 0.14 - 0.42% | 0.75 - 1.32% | [3] |
| Reconstituted Plasma Extract | 4 °C | 72 hours | trans-nicotine-1′-oxide | Not specified | Stable | [5] |
| Reconstituted Urine Extract | 4 °C | 72 hours | trans-nicotine-1′-oxide | Not specified | Stable | [5] |
Experimental Protocols
Protocol 1: UPLC-MS/MS Quantification of Nicotine N-Oxide in Human Plasma
This protocol is adapted from a validated method for the analysis of nicotine and its metabolites.[5]
1. Sample Preparation (Protein Precipitation):
- To 1 mL of plasma sample, add 50 µL of a 1 µg/mL solution of deuterated internal standard (e.g., nicotine-d3-N-oxide).
- Add 1 mL of 10% aqueous trichloroacetic acid.
- Vortex mix for 30 seconds.
- Centrifuge at 1100 x g for 10 minutes.
- Transfer the supernatant to a clean tube for analysis.
2. UPLC Conditions:
- Column: A reverse-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate the analyte from other metabolites and matrix components. For example:
- 0-1 min: 95% A
- 1-5 min: Linear gradient to 50% A
- 5-6 min: Linear gradient to 5% A
- 6-7 min: Hold at 5% A
- 7-8 min: Return to 95% A
- 8-10 min: Re-equilibration at 95% A
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
3. MS/MS Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
- Nicotine N-oxide: Precursor ion > Product ion (specific masses to be determined based on the instrument and analyte).
- Internal Standard: Precursor ion > Product ion.
- Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
Protocol 2: GC-MS Quantification of Nicotine N-Oxide in Urine via Thermal Conversion
This protocol is based on the principle of thermal rearrangement of nicotine N-oxide to a more volatile compound.[4]
1. Sample Preparation (Solid-Phase Extraction and Thermal Conversion):
- Extract nicotine N-oxide from urine using a silica gel SPE column.
- Elute the analyte with methanolic ammonia.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Add anisole to the dried residue and heat at 150-160°C for 15 minutes to convert nicotine N-oxide to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine.
- Extract the resulting oxazine derivative with an organic solvent (e.g., ethyl acetate).
- Evaporate the organic solvent and reconstitute in a suitable solvent for GC injection.
2. GC Conditions:
- Column: A suitable capillary column for amine analysis (e.g., DB-5ms).
- Injector Temperature: 250°C.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 1 minute.
- Ramp: 10°C/min to 250°C.
- Hold at 250°C for 5 minutes.
- Carrier Gas: Helium.
3. MS Conditions:
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the oxazine derivative.
Visualizations
Caption: Recommended workflow for sample handling and storage to ensure the stability of nicotine N-oxides.
Caption: Simplified chemical and microbial degradation pathways of nicotine-1'-N-oxide.
Caption: A typical sample preparation and analysis workflow for the quantification of nicotine N-oxides in plasma using UPLC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Determination of nicotine, cotinine and nicotine N-Oxide in human blood, plasma, urine, semen and sperm by LC-Orbitrap MS: application to clinical study | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Toxicity Analysis: Nicotine vs. Nicotine N,N'-Dioxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicological profiles of nicotine and its metabolite, nicotine N,N'-dioxide. The information is compiled from various scientific sources to offer an objective overview supported by available experimental data.
Executive Summary
Nicotine, the primary psychoactive component of tobacco, is a well-studied compound with a clear toxicity profile. It is known to be acutely toxic at high doses and exhibits cytotoxic and genotoxic effects. In contrast, its metabolite, this compound, has been the subject of significantly less toxicological investigation. Available data suggests that this compound is less acutely toxic than its parent compound. However, a comprehensive understanding of its potential for cytotoxicity and genotoxicity is limited by the scarcity of published research. This guide summarizes the existing data to facilitate a comparative assessment and to highlight areas where further research is needed.
Data Presentation: Quantitative Toxicity Data
The following tables summarize the available quantitative data on the acute toxicity of nicotine and this compound.
| Compound | Test Species | Route of Administration | LD50 (Median Lethal Dose) |
| Nicotine | Rat | Oral | 50 mg/kg |
| Nicotine | Mouse | Oral | 3 mg/kg |
| Nicotine | Rabbit | Dermal | 50 mg/kg |
| This compound | Mouse | Oral | 225 mg/kg [1] |
It is important to note that the lethal dose of nicotine in humans is a subject of debate, with some estimates suggesting a lower limit of 500–1000 mg of ingested nicotine for an adult (6.5–13 mg/kg) may be more accurate than historical figures.[2][3]
Comparative Toxicity Profile
Acute Toxicity
Available data indicates that nicotine is significantly more acutely toxic than this compound. The oral LD50 of nicotine in mice is 3 mg/kg, whereas the oral LD50 of this compound in mice is 225 mg/kg[1]. This suggests a substantially lower potential for acute poisoning from this compound compared to nicotine.
Cytotoxicity
Nicotine: Numerous studies have demonstrated the cytotoxic effects of nicotine across various cell lines. Nicotine has been shown to reduce cell viability in a concentration-dependent manner in human keratinocytes, hepatocytes, and cardiomyocytes.[4][5] At high concentrations, nicotine can induce significant cell death, often through apoptotic pathways.[4]
This compound: A comprehensive search of the scientific literature did not yield specific studies evaluating the cytotoxic effects of this compound. This represents a significant gap in the understanding of its toxicological profile.
Genotoxicity
Nicotine: The genotoxicity of nicotine has been a subject of considerable research with some conflicting results. Several studies have reported that nicotine can induce DNA damage, including single- and double-strand breaks, and increase the frequency of micronuclei and sister chromatid exchanges in various cell types.[6]
This compound: Limited data is available regarding the genotoxicity of this compound. One study evaluated the genotoxic potential of nicotine and its major metabolites, including nicotine-N'-oxide, in the Salmonella mutagenicity assay (Ames test) and the Chinese hamster ovary sister-chromatid exchange (SCE) assay. In this study, neither nicotine nor its tested metabolites, including nicotine-N'-oxide, showed any genotoxic activity in these assays, with or without metabolic activation[7]. It is important to note that this study assessed nicotine-N'-oxide, and while related, it is structurally distinct from this compound.
Metabolic Pathway
Nicotine is primarily metabolized in the liver by cytochrome P450 enzymes.[8] The formation of this compound is a minor metabolic pathway.
Caption: Metabolic pathway of nicotine to this compound.
Experimental Protocols
Salmonella Mutagenicity Assay (Ames Test)
The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of chemical compounds.
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates the ability of a substance to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-deficient medium.[9]
General Procedure:
-
Bacterial Strains: Several histidine-requiring strains of S. typhimurium with different types of mutations (e.g., frameshift, base-pair substitution) are used.
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate, to mimic mammalian metabolism and detect metabolites that may be mutagenic.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 fraction.
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can produce their own histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential of the test substance.[2][3][10]
Sister Chromatid Exchange (SCE) Assay
The SCE assay is a cytogenetic test used to detect the interchange of DNA between the two sister chromatids of a duplicating chromosome. An increase in the frequency of SCEs can indicate DNA damage.
Principle: The assay relies on the differential labeling of sister chromatids. Cells are cultured for two replication cycles in the presence of a thymidine analog, such as 5-bromo-2'-deoxyuridine (BrdU). This results in sister chromatids with different amounts of BrdU incorporated into their DNA.[4][8]
General Procedure:
-
Cell Culture: Mammalian cells, often Chinese hamster ovary (CHO) cells or human lymphocytes, are cultured in vitro.
-
BrdU Labeling: The cells are exposed to BrdU for two cell cycles.
-
Test Substance Exposure: The cells are treated with the test substance for a specified period.
-
Metaphase Arrest: A spindle inhibitor, such as colcemid, is added to the cell culture to arrest the cells in the metaphase stage of mitosis.
-
Harvesting and Slide Preparation: The cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides to prepare metaphase spreads.
-
Differential Staining: The slides are stained using a procedure (e.g., fluorescence plus Giemsa) that allows for the differential visualization of the sister chromatids. The chromatid that has incorporated more BrdU will stain differently from its sister chromatid.
-
Microscopic Analysis: The metaphase spreads are examined under a microscope, and the number of SCEs per chromosome is counted. A significant, dose-dependent increase in the frequency of SCEs in the treated cells compared to the control cells suggests that the test substance has genotoxic activity.[8][11][12]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 3. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 4. idus.us.es [idus.us.es]
- 5. Nicotine Exerts Cytotoxic Effects in a Panel of Healthy Cell Lines and Strong Irritating Potential on Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]
- 7. youtube.com [youtube.com]
- 8. The Sister-Chromatid Exchange Assay in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ames test - Wikipedia [en.wikipedia.org]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Assays for Nicotine-1'-N-Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of nicotine-1'-N-oxide, a key metabolite of nicotine. Understanding the nuances of these assays is critical for accurate pharmacokinetic studies, toxicological assessments, and the development of smoking cessation therapies. This document presents a detailed overview of the most common analytical techniques, their respective methodologies, and performance characteristics to aid in the selection of the most appropriate assay for specific research needs.
Data Presentation: Quantitative Comparison of Analytical Assays
The performance of various analytical methods for the quantification of nicotine-1'-N-oxide in biological matrices, primarily urine, is summarized in the table below. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most frequently reported and validated method for this analyte.
| Assay Type | Analyte(s) | Sample Matrix | Sample Preparation | Limit of Quantification (LOQ) | Linearity Range | Recovery | Reference |
| LC-MS/MS | Nicotine-1'-N-oxide, Cotinine-N-oxide, Nicotine, Cotinine, etc. | Urine | Solid-Phase Extraction (SPE) | 0.2 µg/L | 0.2 - 400 µg/L | 92 - 109% | [1] |
| LC-MS/MS | Nicotine-1'-N-oxide, Nicotine, and 5 other metabolites | Urine | Acetone Precipitation | Not specified for individual analytes | Analyte concentrations typically found in daily smokers | 76 - 99% | [2][3][4] |
| LC-Orbitrap-MS/MS | (2′S)-nicotine 1'-oxide, Cotinine, trans-3′-hydroxycotinine | Urine | Acetonitrile Precipitation | 0.03 µg/mL | Not specified | 72.2% - 101.4% | [5] |
| GC-MS (with thermal conversion) | Nicotine N-oxide | Urine | Liquid-Liquid Extraction & Thermal Rearrangement | 10 ng/mL | 10 - 4000 ng/mL | Not specified | [6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of nicotine and its metabolites.
a) Sample Preparation (Solid-Phase Extraction - SPE) [1]
-
To a urine sample, add a solution of deuterated internal standards.
-
Perform solid-phase extraction to isolate the analytes.
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.
b) Chromatographic and Mass Spectrometric Conditions [2][3][4]
-
Chromatographic Separation: Utilize a reverse-phase LC column. The mobile phase typically consists of a gradient of an aqueous solution (e.g., with ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for nicotine-1'-N-oxide and its internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) with Thermal Conversion
Due to the thermal lability of N-oxides, direct GC-MS analysis is challenging. However, a method involving thermal conversion has been developed.[6]
a) Sample Preparation and Thermal Conversion [6]
-
Extract the urine sample using a liquid-liquid extraction procedure.
-
The extract containing nicotine N-oxide is subjected to thermal treatment (e.g., in anisole at 150-160 °C). This induces a Meisenheimer rearrangement, converting nicotine N-oxide to a more thermally stable oxazine derivative.[6]
-
The resulting oxazine derivative is then analyzed by GC-MS.
b) GC-MS Conditions
-
Gas Chromatography: Use a capillary column suitable for the separation of the oxazine derivative. A temperature program is employed to ensure adequate separation.
-
Mass Spectrometry: Operate in electron impact (EI) ionization mode. Monitor characteristic fragment ions of the oxazine derivative for quantification.
Immunoassays (ELISA)
While ELISA kits are commercially available for nicotine and its major metabolite cotinine, specific and validated ELISA kits for the direct quantification of nicotine-1'-N-oxide are not readily found in the literature or commercial sources.[7] Therefore, this method is less suitable for the specific cross-validation of nicotine-1'-N-oxide.
Mandatory Visualization
Nicotine Metabolism Pathway
The following diagram illustrates the major metabolic pathways of nicotine in humans, leading to the formation of various metabolites, including nicotine-1'-N-oxide.
Caption: Major metabolic pathways of nicotine.
Experimental Workflow for LC-MS/MS Analysis
This diagram outlines the typical workflow for the analysis of nicotine-1'-N-oxide using Liquid Chromatography-Tandem Mass Spectrometry.
Caption: LC-MS/MS experimental workflow.
Experimental Workflow for GC-MS Analysis with Thermal Conversion
This diagram illustrates the workflow for the analysis of nicotine-1'-N-oxide using Gas Chromatography-Mass Spectrometry, including the critical thermal conversion step.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]
- 3. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. mybiosource.com [mybiosource.com]
A Comparative Pharmacological Analysis of Nicotine N,N'-Dioxide and Cotinine
For Immediate Release
This guide provides a detailed comparison of the pharmacological activities of two key nicotine metabolites: nicotine N,N'-dioxide and cotinine. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to offer an objective overview of their receptor interactions, in vivo effects, and metabolic pathways.
Introduction
Nicotine, the primary psychoactive component of tobacco, is extensively metabolized in the body, leading to the formation of various derivatives. Among these, cotinine is the most predominant and well-studied metabolite, while this compound represents a lesser-known product of nicotine oxidation. Understanding the distinct pharmacological profiles of these metabolites is crucial for elucidating the complete spectrum of nicotine's effects and for the development of novel therapeutics targeting nicotinic acetylcholine receptors (nAChRs). This guide presents a comparative analysis of this compound and cotinine, focusing on their interactions with nAChRs and their broader physiological effects.
Quantitative Comparison of Pharmacological Activity
The following tables summarize the available quantitative data on the binding affinities and functional potencies of nicotine, cotinine, and this compound at various nAChR subtypes.
Table 1: Binding Affinity (Ki) for Nicotinic Acetylcholine Receptors
| Compound | nAChR Subtype | Ki (nM) | Test System | Reference |
| Nicotine | α4β2 | 1 | Rat brain membranes | [1] |
| α7 | 1600 | - | [1] | |
| Cotinine | α4β2 | > 200,000 | Rat brain membranes | [2] |
| α3β4 | Undetectable | - | [2] | |
| α7 | Undetectable | - | [2] | |
| This compound | - | No data available | - | - |
Table 2: Functional Activity (EC50 and Emax) at Nicotinic Acetylcholine Receptors
| Compound | nAChR Subtype | EC50 (µM) | Emax (%) | Test System | Reference |
| Nicotine | α4β2 | 1.0 ± 0.2 | 100 | In vitro functional assay | [2] |
| α6/3β2β3 | 0.7 ± 0.1 | 100 | In vitro functional assay | [2] | |
| α3β4 | 42.4 ± 2.2 | - | In vitro functional assay | [2] | |
| α7 | 54.5 ± 10.6 | - | In vitro functional assay | [2] | |
| Cotinine | α4β2 | > 100 | - | In vitro functional assay | [2] |
| α6/3β2β3 | > 100 | - | In vitro functional assay | [2] | |
| α3β4 | No detectable activity | - | In vitro functional assay | [2] | |
| α7 | No detectable activity | - | In vitro functional assay | [2] | |
| This compound | - | No data available | - | - | - |
Comparative Overview
Cotinine is the major metabolite of nicotine and exhibits a significantly lower affinity for nAChRs compared to its parent compound.[1][2] Experimental data indicate that cotinine is a very weak partial agonist at α4β2 and α6/3β2β3 nAChRs, with EC50 values exceeding 100 µM.[2] It shows no detectable agonist activity at α3β4 and α7 nAChR subtypes.[2] Some studies suggest that cotinine may act as a positive allosteric modulator at α7 nAChRs, although this is not universally reported.
In contrast, there is a notable lack of published data on the direct pharmacological activity of This compound at nAChRs. While it is a known metabolite of nicotine, its interaction with nicotinic receptors has not been well-characterized. In vivo studies have shown that this compound can be reduced back to nicotine, which suggests that some of its physiological effects may be indirect and mediated by its conversion to the more active parent compound.
Experimental Methodologies
The data presented in this guide are derived from a variety of experimental techniques designed to characterize the pharmacological properties of nicotinic ligands. Below are detailed descriptions of the key methodologies.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound for a specific receptor.
-
Objective: To quantify the affinity (Ki) of a test compound for a specific nAChR subtype.
-
General Protocol:
-
Preparation of Receptor Source: Membranes from cells expressing a specific nAChR subtype or from brain tissue are prepared.
-
Incubation: The receptor preparation is incubated with a radiolabeled ligand (e.g., [3H]-epibatidine or [3H]-cytisine) that is known to bind to the target receptor.
-
Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., cotinine).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vitro Functional Assays
These experiments assess the functional effects of a compound on receptor activity, determining whether it acts as an agonist, antagonist, or modulator.
-
Objective: To measure the ion flow through nAChRs in response to a test compound and determine its efficacy (Emax) and potency (EC50).
-
General Protocol:
-
Expression of Receptors: Xenopus laevis oocytes are injected with cRNA encoding the subunits of the desired nAChR subtype.
-
Voltage Clamping: The oocyte is impaled with two microelectrodes, one to measure the membrane potential and the other to inject current to clamp the membrane potential at a set holding potential.
-
Compound Application: The test compound is applied to the oocyte via perfusion.
-
Current Measurement: The resulting ion current through the activated nAChRs is recorded.
-
Data Analysis: Dose-response curves are generated by plotting the current response against the concentration of the test compound to determine EC50 and Emax values.
-
-
Objective: To measure the ability of a test compound to evoke dopamine release from neuronal preparations, a key downstream effect of nAChR activation in brain reward pathways.
-
General Protocol:
-
Preparation of Neuronal Tissue: Synaptosomes or brain slices from dopamine-rich brain regions (e.g., striatum) are prepared.
-
Loading with Radiolabeled Dopamine: The tissue is incubated with [3H]-dopamine, which is taken up into dopaminergic nerve terminals.
-
Stimulation: The tissue is stimulated with the test compound.
-
Quantification of Release: The amount of [3H]-dopamine released into the supernatant is measured by liquid scintillation counting.
-
Data Analysis: The amount of dopamine released is expressed as a percentage of the total dopamine content of the tissue.
-
Conclusion
The available evidence strongly indicates that cotinine is a pharmacologically weak metabolite of nicotine with significantly lower affinity and potency at nAChRs compared to its parent compound. Its contribution to the central effects of nicotine is likely minimal, although potential allosteric modulatory actions warrant further investigation. In stark contrast, the direct pharmacological activity of this compound at nAChRs remains largely uncharacterized. Future research should focus on determining the receptor binding profile and functional efficacy of this metabolite to fully understand its potential contribution to the complex pharmacology of nicotine. The detailed experimental protocols provided in this guide offer a framework for conducting such investigations.
References
- 1. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
A Proposed Framework for Inter-Laboratory Comparison of Nicotine N,N'-Dioxide Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a standardized framework for conducting an inter-laboratory comparison of nicotine N,N'-dioxide quantification. The objective is to establish a consensus on best practices for its measurement, assess the comparability of results across different laboratories, and identify potential sources of variability. Given the limited availability of direct inter-laboratory studies for this specific analyte, this document outlines a proposed methodology based on established analytical techniques for nicotine and its other metabolites.
Introduction to this compound Analysis
This compound is a metabolite of nicotine, and its accurate quantification in biological matrices is crucial for a comprehensive understanding of nicotine metabolism and its physiological effects. Inter-laboratory comparisons are essential for validating analytical methods and ensuring that data generated by different research groups are reliable and comparable. This guide proposes a structured approach to such a comparison, covering experimental protocols, data presentation, and performance evaluation.
Proposed Experimental Protocols
A detailed and harmonized experimental protocol is fundamental to a successful inter-laboratory comparison. The following methodologies are proposed based on common practices for the analysis of nicotine and its metabolites.[1][2][3][4][5][6]
Sample Preparation
Consistent sample preparation is critical to minimize variability between laboratories. It is proposed that a central organizing body prepare and distribute identical sets of samples to all participating laboratories. These samples should include:
-
Blank Matrix: The biological matrix (e.g., human plasma, urine) free of the analyte.
-
Spiked Samples: The blank matrix spiked with known concentrations of a certified this compound reference standard. Concentrations should cover a range relevant to expected physiological levels.
-
Quality Control (QC) Samples: Spiked samples at low, medium, and high concentrations within the calibration range, provided "blind" to the participating laboratories.
Proposed Extraction Protocol (based on Solid-Phase Extraction for related compounds):
-
Sample Pre-treatment: To 1 mL of the biological sample, add an internal standard (e.g., a deuterated analog of this compound).
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by an equilibration buffer.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a series of solvents to remove interfering substances.
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., a mixture of a volatile organic solvent and a small percentage of a basic modifier).
-
-
Eluate Processing: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a solvent compatible with the analytical instrumentation.
Analytical Instrumentation and Conditions
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended analytical technique due to its high sensitivity and selectivity for quantifying small molecules in complex biological matrices.[3][4][5]
Proposed LC-MS/MS Parameters:
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column or a HILIC column suitable for polar compounds.
-
Mobile Phase: A gradient elution using a combination of aqueous and organic phases with appropriate modifiers (e.g., formic acid or ammonium formate) to ensure good peak shape and separation.
-
Flow Rate: A flow rate that provides optimal separation and peak resolution.
-
Injection Volume: A consistent injection volume for all samples and standards.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is anticipated to be suitable for this compound.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both the analyte and the internal standard should be determined and optimized for maximum sensitivity and specificity. At least two MRM transitions should be monitored for the analyte to confirm its identity.
-
Data Presentation and Performance Metrics
For a clear and objective comparison, all quantitative data should be summarized in a structured table. The following performance metrics are crucial for evaluating the analytical methods across different laboratories.
Comparison of Method Performance Parameters
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | ... |
| Calibration Curve Range (ng/mL) | ||||
| Correlation Coefficient (r²) | ||||
| Limit of Detection (LOD) (ng/mL) | ||||
| Limit of Quantification (LOQ) (ng/mL) | ||||
| Accuracy (% Recovery) | ||||
| Low QC | ||||
| Mid QC | ||||
| High QC | ||||
| Precision (%RSD) | ||||
| Intra-day (Low QC) | ||||
| Intra-day (Mid QC) | ||||
| Intra-day (High QC) | ||||
| Inter-day (Low QC) | ||||
| Inter-day (Mid QC) | ||||
| Inter-day (High QC) | ||||
| Matrix Effect (%) |
Definitions of Performance Metrics
-
Calibration Curve Range: The range of concentrations over which the method is linear and accurate.
-
Correlation Coefficient (r²): A measure of the linearity of the calibration curve.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Accuracy: The closeness of the measured value to the true value, typically expressed as percent recovery of spiked QC samples.
-
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).
-
Matrix Effect: The effect of co-eluting, interfering substances from the sample matrix on the ionization of the analyte.
Visualizing the Comparison Framework
To further clarify the proposed inter-laboratory comparison, the following diagrams illustrate the experimental workflow and the logical relationships between the participating entities.
Caption: Proposed experimental workflow for this compound analysis.
Caption: Logical relationship in the proposed inter-laboratory comparison.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Mass spectrometry-based metabolomics study of nicotine exposure in THP-1 monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hpc-standards.com [hpc-standards.com]
- 5. Simultaneous determination of nicotine, cotinine, and nicotine N-oxide in human plasma, semen, and sperm by LC-Orbitrap… [ouci.dntb.gov.ua]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Nicotine Biomarkers: Evaluating Nicotine N,N'-Dioxide as a Specific Marker for Nicotine Intake
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of nicotine N,N'-dioxide and other established biomarkers for assessing nicotine intake. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate biomarker for their studies. The information presented is supported by experimental data and detailed methodologies.
Introduction to Nicotine Biomarkers
The accurate measurement of nicotine exposure is crucial for a wide range of research, from clinical trials of smoking cessation therapies to epidemiological studies on the health effects of tobacco and nicotine products. Biomarkers of nicotine exposure are essential tools that provide objective measures of an individual's exposure, overcoming the limitations of self-reported use. The ideal biomarker should be specific to nicotine intake, have a half-life that aligns with the research question, and be reliably and accurately quantifiable in biological samples.
For decades, cotinine, the primary metabolite of nicotine, has been the gold standard for assessing nicotine exposure due to its longer half-life compared to nicotine and its high correlation with nicotine intake. However, the evolving landscape of nicotine products, including electronic cigarettes and nicotine replacement therapies (NRTs), necessitates a continual evaluation of existing and emerging biomarkers. This guide focuses on the validation of this compound, a minor metabolite of nicotine, as a specific biomarker and compares its performance with established markers like cotinine.
Nicotine Metabolism: A Brief Overview
Nicotine is primarily metabolized in the liver by the cytochrome P450 enzyme system, particularly CYP2A6. The major metabolic pathway, accounting for 70-80% of nicotine metabolism, is the conversion of nicotine to cotinine.[1][2] Cotinine is further metabolized to other compounds, including trans-3'-hydroxycotinine.
A minor pathway of nicotine metabolism is N-oxidation, which leads to the formation of nicotine N'-oxide. This metabolite exists as two diastereomers, the (1'R, 2'S)-cis- and (1'S, 2'S)-trans-isomers. In humans, the formation of the trans-isomer is highly selective.[3] It is important to note that the literature often refers to nicotine N'-oxide, which is an isomer of this compound. For the purpose of this guide, we will consider data on nicotine 1'-N-oxide as representative of this class of metabolites.
Comparative Analysis of Nicotine Biomarkers
The selection of a biomarker depends on the specific research question, the population being studied, and the analytical resources available. This section compares this compound (represented by nicotine 1'-N-oxide) with cotinine and anabasine, another tobacco alkaloid used as a biomarker.
Quantitative Data Comparison
The following table summarizes key quantitative parameters for nicotine 1'-N-oxide, cotinine, and anabasine based on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for their simultaneous determination in human urine.
| Biomarker | Mean Concentration in Smokers' Urine (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Mean Recovery (%) |
| Nicotine 1'-N-Oxide | 43.8 | 0.05 | 0.15 | 99 |
| Cotinine | 1250 | 0.10 | 0.30 | 98 |
| Anabasine | 2.6 | 0.02 | 0.05 | 97 |
Data extracted from McGuffey et al. (2014). This study provides a detailed analytical validation of a method for quantifying these and other nicotine metabolites.
Performance Characteristics
| Feature | This compound (as Nicotine 1'-N-Oxide) | Cotinine | Anabasine |
| Primary Use | Potential specific biomarker for nicotine intake. | Gold standard for quantifying nicotine exposure from all sources. | Marker to distinguish tobacco use from NRT use. |
| Half-life | Shorter than cotinine. | Approximately 16-18 hours, allowing for assessment of recent and steady-state exposure.[2] | Shorter than cotinine. |
| Specificity | Specific to nicotine exposure. | Specific to nicotine exposure. | Specific to tobacco; not present in NRT products. |
| Abundance | Minor metabolite. | Major metabolite. | Minor alkaloid in tobacco. |
| Advantages | May offer insights into specific metabolic pathways. | Well-established, extensive validation data, strong correlation with nicotine intake. | Useful for compliance monitoring in NRT studies. |
| Limitations | Less studied, lower concentrations may be challenging to detect in low-level exposure. | Cannot distinguish between tobacco and NRT as the source of nicotine. | Not a direct metabolite of nicotine; reflects tobacco use, not necessarily nicotine dose. |
Experimental Protocols
A detailed understanding of the methodologies used to quantify these biomarkers is essential for interpreting the data and designing future studies.
LC-MS/MS Method for Quantification of Nicotine and its Metabolites in Urine
This section summarizes the validated method by McGuffey et al. (2014) for the simultaneous quantification of nicotine, six of its metabolites (including nicotine 1'-N-oxide), and two minor tobacco alkaloids in urine.
1. Sample Preparation:
-
A 100 µL urine sample is mixed with a solution of isotopically labeled internal standards.
-
The sample is treated with β-glucuronidase to hydrolyze the glucuronidated metabolites to their free forms.
-
Proteins and other interfering substances are precipitated by adding acetonitrile.
-
The sample is centrifuged, and the supernatant is transferred for analysis.
2. LC-MS/MS Analysis:
-
The analysis is performed using a liquid chromatograph coupled with a tandem mass spectrometer.
-
Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution.
-
The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) to detect and quantify the specific analytes.
3. Validation Parameters:
-
Linearity: The method was shown to be linear over the expected concentration range for all analytes.
-
Accuracy: The accuracy was determined by analyzing quality control materials with known concentrations, with results being within 15% of the target values.
-
Precision: Both intra-day and inter-day precision were assessed, with coefficients of variation being less than 15%.
-
Recovery: The efficiency of the extraction process was evaluated, with mean recovery rates for all analytes being above 95%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration at which an analyte can be reliably detected and quantified was determined for each compound (see table above).
Visualizing Nicotine Metabolism and Biomarker Validation Workflow
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
Based on the current evidence, cotinine remains the most robust and well-validated biomarker for assessing nicotine intake . Its long half-life and high concentration in biological fluids make it suitable for a wide range of applications.
This compound (as represented by nicotine 1'-N-oxide) is a specific but minor metabolite of nicotine. While a validated analytical method for its quantification exists, there is a lack of comprehensive studies directly comparing its performance with cotinine for assessing nicotine exposure in different populations and with various nicotine-containing products. Its lower concentration compared to cotinine may limit its utility in detecting low-level nicotine exposure.
For studies requiring the differentiation between tobacco use and NRT, anabasine is a valuable biomarker.
Future research should focus on:
-
Directly comparing the correlation of urinary this compound and cotinine with nicotine intake in controlled dosing studies.
-
Evaluating the utility of this compound in distinguishing between users of different nicotine products (e.g., combustible cigarettes vs. e-cigarettes).
-
Investigating the influence of genetic polymorphisms in FMO3, the enzyme responsible for its formation, on the levels of this compound.
By addressing these research gaps, the scientific community can gain a clearer understanding of the potential role of this compound as a specific and informative biomarker of nicotine intake.
References
- 1. Comparison of Urinary Biomarkers of Exposure in Humans Using Electronic Cigarettes, Combustible Cigarettes, and Smokeless Tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomarkers of exposure to new and emerging tobacco delivery products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of Nicotine to Nicotine N,N'-Dioxide Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic conversion of nicotine to its N,N'-dioxide metabolite across various species. The information presented is supported by experimental data to aid researchers in understanding species-specific differences in nicotine metabolism, which is crucial for preclinical drug development and toxicological studies.
Introduction to Nicotine N,N'-Dioxide Metabolism
Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in the body. One of the pathways involves the formation of this compound, also referred to as nicotine 1',N-dioxide. This metabolic route is primarily catalyzed by a class of enzymes known as flavin-containing monooxygenases (FMOs). Species-specific variations in the expression and activity of these enzymes lead to significant differences in the extent and stereoselectivity of this compound formation. Understanding these differences is paramount for extrapolating data from animal models to humans in the context of nicotine pharmacology and toxicology.
Quantitative Comparison of Nicotine N'-Oxide Formation
The rate of nicotine N'-oxide formation varies considerably among different species. This variation is largely attributed to the differential activity of FMOs in the liver, the primary site of nicotine metabolism. Below is a summary of in vitro kinetic parameters for nicotine N'-oxidation in liver microsomes from various species.
| Species | Enzyme/System | Substrate | Product(s) | K_m_ (µM) | V_max_ (nmol/min/mg protein) | Source(s) |
| Human | Recombinant FMO1 | (S)-Nicotine | Nicotine N'-Oxide | 800 | 16 (nL/min/mg) | |
| Human | Recombinant FMO3 | (S)-Nicotine | Nicotine N'-Oxide | 800 | 16 (nL/min/mg) | |
| Rat | Liver Microsomes | (S)-Nicotine | cis-Nicotine-1'-N-oxide | 240 ± 69 | 1.52 ± 0.48 | |
| Rat | Liver Microsomes | (S)-Nicotine | trans-Nicotine-1'-N-oxide | 1524 ± 951 | 1.19 ± 0.74 | |
| Guinea Pig | Hepatic Preparations | (-)-Nicotine | Nicotine-1'-N-oxide | Not Reported | More cis than trans formed | |
| Guinea Pig | Hepatic Preparations | (+)-Nicotine | Nicotine-1'-N-oxide | Not Reported | More trans than cis formed | |
| Hamster | Hepatic Preparations | (-)-Nicotine & (+)-Nicotine | Nicotine-1'-N-oxide | Not a significant metabolite | Not observable | |
| Rabbit | Hepatic Preparations | (-)-Nicotine & (+)-Nicotine | Nicotine-1'-N-oxide | Not a significant metabolite | Not observable |
Note: Direct comparison of Vmax values should be made with caution due to variations in experimental conditions and reporting units across different studies.
Stereoselectivity of Nicotine N'-Oxidation
The N-oxidation of nicotine can result in the formation of two diastereomers: cis- and trans-nicotine N'-oxide. The ratio of these isomers is species-dependent. In humans, the metabolism is highly stereoselective, with trans-(S)-nicotine N'-oxide being the exclusively formed diastereomer. In contrast, studies with animal hepatic preparations have shown the formation of both cis and trans isomers. For example, in guinea pigs, the incubation of (-)-nicotine leads to a higher formation of the cis N-oxide, while (+)-nicotine metabolism results in more of the trans N-oxide. In rats, the formation of cis-nicotine-1'-N-oxide is greater than that of the trans-isomer.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vitro and in vivo studies of nicotine metabolism to its N,N'-dioxide.
In Vitro Nicotine N'-Oxidation Assay using Liver Microsomes
This protocol describes a typical in vitro assay to determine the kinetics of nicotine N'-oxidation in liver microsomes.
1. Materials:
-
Liver microsomes from the species of interest (e.g., human, rat, mouse)
-
(S)-Nicotine
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Internal standard (e.g., deuterated nicotine N'-oxide)
-
Acetonitrile
-
Ammonium acetate
-
LC-MS/MS system
2. Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL), potassium phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding (S)-nicotine at various concentrations.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of nicotine N'-oxide using a validated LC-MS/MS method.
8. Data Analysis:
-
Calculate the rate of nicotine N'-oxide formation at each substrate concentration.
-
Determine the kinetic parameters (K_m_ and V_max_) by fitting the data to the Michaelis-Menten equation.
In Vivo Nicotine Metabolism Study in Rodents
This protocol outlines a general procedure for an in vivo study to assess the metabolism of nicotine to this compound in a rodent model.
1. Animals and Housing:
-
Select the appropriate rodent species and strain (e.g., Sprague-Dawley rats, C57BL/6 mice).
-
Acclimate the animals to the housing conditions with a controlled light-dark cycle, temperature, and humidity.
-
Provide ad libitum access to food and water.
2. Nicotine Administration:
-
Administer a known dose of nicotine via a relevant route, such as intraperitoneal (i.p.) injection, subcutaneous (s.c.) injection, or oral gavage. For example, a study in mice used an i.p. injection of 1.0 mg/kg nicotine.
-
Include a vehicle control group.
3. Sample Collection:
-
House the animals in metabolic cages for urine collection over a specified period (e.g., 24 hours).
-
For blood sampling, collect blood at various time points post-nicotine administration via appropriate methods (e.g., tail vein, retro-orbital sinus).
4. Sample Preparation and Analysis:
-
Process the collected urine or blood samples to extract nicotine and its metabolites. This may involve enzymatic hydrolysis to account for conjugated metabolites, followed by liquid-liquid extraction or solid-phase extraction.
-
Quantify the concentration of nicotine and this compound in the extracts using a validated LC
Unraveling Nicotine Metabolism: A Quantitative Look at Nicotine N,N'-Dioxide Isomers in Smokers' Urine
A comprehensive analysis of nicotine metabolites in smokers' urine reveals the exclusive presence of the trans-isomer of nicotine N,N'-dioxide, rendering a direct quantitative comparison with its cis-counterpart unattainable. This guide delves into the quantitative data available for trans-nicotine N,N'-dioxide, outlines the sophisticated analytical methods employed for its detection, and provides a visual representation of the experimental workflow for researchers, scientists, and drug development professionals.
Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in the human body, leading to a variety of excretory products. Among these are the diastereomeric nicotine N,N'-dioxides. However, extensive research has demonstrated that only the trans-isomer of this compound is consistently detected and quantifiable in the urine of smokers. The cis-isomer, if present at all, exists at concentrations below the limits of detection of current analytical methodologies. This stereoselective metabolism is a critical consideration for researchers studying nicotine's metabolic pathways and developing related biomarkers.
Quantitative Analysis of trans-Nicotine N,N'-Dioxide
Studies employing highly sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have successfully quantified the urinary concentrations of trans-nicotine N,N'-dioxide in smokers. The data presented below is collated from a study that analyzed urine samples from a cohort of smokers.
| Analyte | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Concentration Range (ng/mL) |
| trans-Nicotine N,N'-Dioxide | 28.9 | 26.8 | 3.0 - 108.4 |
| Nicotine | 1359 | 1238 | 133 - 5446 |
| Cotinine | 1634 | 1030 | 257 - 4554 |
| trans-3'-Hydroxycotinine | 3169 | 1682 | 682 - 7639 |
Data sourced from a study by Meger et al. (2002), which analyzed urine from 25 smokers.
Experimental Protocol: Quantification by LC-MS/MS
The quantification of nicotine and its metabolites, including trans-nicotine N,N'-dioxide, from urine samples necessitates a robust and sensitive analytical method. The following protocol provides a detailed overview of a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedure.
1. Sample Preparation:
-
Collection: 24-hour urine samples are collected from smokers.
-
Aliquoting: A 100 µL aliquot of the collected urine is used for analysis.
-
Internal Standard Spiking: To ensure accuracy and account for any loss during sample processing, a solution containing deuterated internal standards (e.g., nicotine-d4, cotinine-d3, trans-3'-hydroxycotinine-d3) is added to the urine sample.
-
Dilution: The sample is diluted with 900 µL of 15 mM ammonium formate in water.
-
Filtration: The diluted sample is then filtered through a 0.45 µm syringe filter to remove any particulate matter.
2. Liquid Chromatography (LC) Separation:
-
Injection: A small volume (20 µL) of the filtered sample is injected into the LC system.
-
Column: The separation of the different nicotine metabolites is achieved using a specialized analytical column (e.g., a Purospher STAR RP-18e, 55 x 2 mm, 3-µm column).
-
Mobile Phase: A gradient elution is employed using two mobile phases:
-
Mobile Phase A: 15 mM ammonium formate in water.
-
Mobile Phase B: 0.1% formic acid in methanol. The gradient is programmed to separate the analytes of interest effectively over a short run time.
-
-
Flow Rate: A constant flow rate of 0.3 mL/min is maintained.
3. Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization: The eluent from the LC column is introduced into the mass spectrometer, where the molecules are ionized, typically using an atmospheric pressure chemical ionization (APCI) source in the positive ion mode.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode. This highly specific and sensitive technique involves selecting a specific precursor ion for each analyte and then monitoring for a specific product ion that is formed upon fragmentation of the precursor ion. The precursor-to-product ion transitions for each analyte and internal standard are unique, allowing for their precise quantification even in a complex matrix like urine.
-
Quantification: The concentration of each analyte is determined by comparing the peak area of the analyte to that of its corresponding deuterated internal standard.
Visualizing the Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound and other nicotine metabolites in smokers' urine.
A Comparative Analysis of Nicotine N'-Oxidation Across Human FMO Isoforms
A deep dive into the kinetic efficiencies of Flavin-Containing Monooxygenase isoforms in metabolizing nicotine, providing crucial data for toxicology and drug development research.
Nicotine, the primary psychoactive component in tobacco, undergoes extensive metabolism in the human body, predominantly through the cytochrome P450 (CYP) system, particularly CYP2A6. However, a secondary but significant metabolic pathway is the N'-oxidation of nicotine to form nicotine-N'-oxide (NOX), a reaction catalyzed by the Flavin-Containing Monooxygenase (FMO) family of enzymes. Understanding the contribution of different FMO isoforms to this process is critical for assessing individual variations in nicotine metabolism, smoking behavior, and the efficacy of smoking cessation therapies. This guide provides a comparative analysis of the five major human FMO isoforms in catalyzing nicotine N'-oxidation, supported by experimental data and detailed protocols.
Comparative Kinetics of Nicotine N'-Oxidation by FMO Isoforms
The catalytic efficiency of the five human FMO isoforms (FMO1, FMO2, FMO3, FMO4, and FMO5) in the N'-oxidation of nicotine varies significantly. A comprehensive in vitro study utilizing microsomes from HEK293 cells overexpressing each wild-type FMO isoform has provided key kinetic parameters.[1][2][3][4][5][6]
FMO1 and FMO3 emerge as the most efficient catalysts for this reaction, exhibiting the highest overall activity.[1][3] The full-length, functional form of FMO2 also demonstrates activity, albeit lower than FMO1 and FMO3.[1][4][5][6] In contrast, FMO4 and FMO5 show very low activity towards nicotine.[1][2][4][5][6]
The following table summarizes the Michaelis-Menten kinetic parameters for nicotine N'-oxidation by each FMO isoform.
| FMO Isoform | Km (mmol/L) | Vmax/Km (nL/min/mg) |
| FMO1 | 0.75 | 16 |
| FMO2 (full-length) | - | 1.8 |
| FMO3 | 0.70 | 16 |
| FMO4 | > 5 | Very Low |
| FMO5 | > 5 | Very Low |
| Human Liver Microsomes | 0.54 | - |
Data sourced from Yue et al., 2018.[1][3]
Experimental Protocols
The following sections detail the methodologies employed to derive the comparative kinetic data for nicotine N'-oxidation by FMO isoforms.
Overexpression of FMO Isoforms and Microsome Preparation
Wild-type human FMO1, FMO2, FMO3, FMO4, and FMO5 were cloned and overexpressed in Human Embryonic Kidney 293 (HEK293) cells.[1][2][4][5][6] For FMO2, site-directed mutagenesis was used to revert the common premature stop codon to express the full-length, functional enzyme.[1][2][3] Microsomal fractions containing the expressed FMO enzymes were then prepared from these cell lines for use in the kinetic assays.[1][2]
Enzyme Kinetic Assays
The N'-oxidation of nicotine by each FMO isoform was measured in vitro. The reaction mixtures, with a final volume of 25 µL, contained:
-
25 µg of total microsomal protein
-
50 mmol/L potassium phosphate buffer
-
A NADPH regenerating system consisting of:
-
1.55 mmol/L NADP+
-
3.3 mmol/L glucose-6-phosphate
-
3.3 mmol/L MgCl2
-
0.5 U of 40 U/mL glucose-6-phosphate dehydrogenase
-
-
Varying concentrations of nicotine tartrate (ranging from 0.05 to 5,000 µmol/L)[1][3]
The reactions were incubated and then analyzed to determine the rate of nicotine-N'-oxide formation.
Analytical Method: UPLC-MS/MS
The concentration of the metabolite, nicotine-N'-oxide (NOX), was quantified using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][3] This highly sensitive and specific method allows for the accurate measurement of NOX, even at low concentrations, by separating it from the parent compound, nicotine, and other potential interfering substances.[1][3] Representative UPLC-MS/MS chromatograms show distinct peaks for nicotine and NOX, enabling precise quantification.[1][3]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the comparative study of nicotine N'-oxidation by different FMO isoforms.
Figure 1. Experimental workflow for the comparative kinetic analysis of nicotine N'-oxidation by FMO isoforms.
Conclusion
The comparative analysis of nicotine N'-oxidation reveals a clear hierarchy of activity among the human FMO isoforms, with FMO1 and FMO3 being the most prominent contributors. The significantly lower or negligible activity of FMO2, FMO4, and FMO5 suggests their role in this specific metabolic pathway is minor under normal conditions. These findings are essential for researchers in drug metabolism and toxicology, providing a foundational understanding for studies on inter-individual differences in nicotine metabolism, which can be influenced by genetic polymorphisms in FMO genes.[1][4][5] This knowledge can aid in the development of more personalized smoking cessation strategies and a better assessment of tobacco-related health risks.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Nicotine-N’-oxidation by flavin monooxygenase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Nicotine- N'-Oxidation by Flavin Monooxygenase Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nicotine-<i>N</i>′-Oxidation by Flavin Monooxygenase Enzymes [ouci.dntb.gov.ua]
A Comparative Guide to the Validation of Analytical Reference Standards for Nicotine N,N'-Dioxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of nicotine N,N'-dioxide reference standards. The objective is to offer a comparative analysis of commonly employed techniques, supported by experimental data from scientific literature, to aid in the selection of the most appropriate method for specific research and quality control needs.
Introduction to this compound and Reference Standard Validation
This compound is a metabolite of nicotine. As with any analytical standard, a well-characterized and validated reference standard is crucial for accurate quantification in various matrices, including biological samples and pharmaceutical-grade nicotine products. The validation of an analytical reference standard ensures its identity, purity, and stability. Key validation parameters, as recommended by regulatory bodies like the FDA, include accuracy, precision, selectivity, sensitivity, linearity, and range.[1]
This guide focuses on three primary analytical techniques for the validation of this compound reference standards:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Comparative Analysis of Analytical Methods
The selection of an analytical method for the validation of a this compound reference standard depends on several factors, including the required sensitivity, selectivity, and the nature of potential impurities. While direct comparative studies for the validation of a pure this compound standard are limited in the public domain, performance data from the analysis of nicotine and its metabolites in various matrices can inform the selection process.
Table 1: Comparison of Analytical Method Performance for Nicotine Metabolite Analysis
| Validation Parameter | HPLC-UV | GC-FID | LC-MS/MS |
| Linearity Range | 0.78–50 µg/mL (for nicotine)[2] | 0.02 to 1.5 mg/mL (for nicotine)[3] | 4–1000 ng/mL (for nicotine-N'-oxide)[4] |
| Limit of Detection (LOD) | 0.07 µg/mL (for nicotine)[2] | 0.19 ng/mL (for nicotine)[5] | 0.08 µg/g (for nicotine-N'-oxide)[4] |
| Limit of Quantitation (LOQ) | 0.3 µg/mL (for nicotine)[2] | 0.57 ng/mL (for nicotine)[5] | 0.27 µg/g (for nicotine-N'-oxide)[4] |
| Accuracy (% Recovery) | 99.3% - 100.7% (Intra-day for nicotine)[2] | 101.6 ± 1.33 (for nicotine)[5] | 78% to 110% (Extraction recovery for nicotine-N'-oxide)[4] |
| Precision (% RSD) | < 0.9% (Intra-day for nicotine)[2] | < 6.1 (for nicotine)[5] | Not explicitly stated for nicotine-N'-oxide standard |
| Selectivity | Moderate; potential for co-eluting impurities. | Good; requires thermal stability or derivatization. | High; excellent for resolving complex mixtures. |
| Throughput | Moderate | High | High |
Experimental Protocols
HPLC-UV Method for Purity Assessment
This protocol is designed for the purity determination of a this compound reference standard.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade).
-
Ammonium acetate buffer (10 mM, pH adjusted to 10.0).
-
This compound reference standard.
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and ammonium acetate buffer. A common starting point is a 20:80 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 60 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Preparation: Prepare a solution of the test sample of this compound at a known concentration in the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity of the reference standard by calculating the area percentage of the main peak relative to the total peak area.
LC-MS/MS Method for Identification and Quantification of Impurities
This protocol is suitable for the identification and quantification of trace impurities in the this compound reference standard.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
A suitable reverse-phase or HILIC column.
Reagents:
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid.
-
This compound reference standard and any available impurity standards.
Chromatographic and MS Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the main component from potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and potential impurities.
Procedure:
-
Standard and Sample Preparation: Prepare solutions of the reference standard and test sample in a suitable solvent (e.g., methanol/water).
-
Analysis: Inject the solutions into the LC-MS/MS system.
-
Data Analysis: Identify and quantify impurities based on their retention times and specific MRM transitions.
Visualizations
References
Safety Operating Guide
Proper Disposal of Nicotine N,N'-Dioxide: A Guide for Laboratory Professionals
For immediate release:
Researchers and drug development professionals handling nicotine N,N'-dioxide must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general hazardous waste management principles.
This compound is recognized for its high aquatic toxicity, necessitating careful handling and disposal to prevent environmental contamination.[1] The primary recommendation is the disposal of contents and containers at an approved waste disposal plant.[1]
Hazard and Safety Summary
A comprehensive understanding of the hazards associated with this compound is critical for safe handling and disposal.
| Hazard Classification | Description | Primary Precaution |
| Aquatic Toxicity | Very toxic to aquatic life.[1] | Prevent release into the environment. Collect all waste for designated disposal. |
| Chemical Formula | C10H14N2O2[1] | Use appropriate personal protective equipment (PPE) when handling. |
| Recommended Use | Laboratory use only. Not for human or animal consumption.[1] | Store and handle in a designated laboratory area. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to comply with general laboratory hazardous waste guidelines.
1. Waste Segregation and Collection:
-
Aqueous Waste: Collect all aqueous solutions containing this compound separately from other chemical waste streams. Do not mix with organic solvents.
-
Solid Waste: Contaminated solid waste, such as gloves, weighing paper, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.
-
Empty Containers: "Empty" containers that held this compound must be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate from this cleaning process must also be collected as hazardous waste.
2. Container Management:
-
Compatibility: Use containers that are chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Aquatic Hazard").
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
3. Storage:
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from drains and sources of ignition.
-
Segregate the this compound waste from incompatible materials, such as strong oxidizing agents.
4. Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Follow your institution's specific procedures for hazardous waste pickup and manifest documentation.
-
Incineration at a permitted hazardous waste facility is a common and effective disposal method for pyridine-based compounds and other toxic chemical waste.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the key decision points and procedural flow for handling this compound waste.
Caption: Workflow for this compound Waste Management.
Logical Relationship of Safety and Disposal Steps
The following diagram illustrates the logical dependencies of the safety and disposal procedures, emphasizing that each step is a prerequisite for the next.
Caption: Logical Progression of Disposal Procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
